molecular formula C19H23N7O6 B8665004 6R-Tetrahydrofolic acid

6R-Tetrahydrofolic acid

Cat. No.: B8665004
M. Wt: 445.4 g/mol
InChI Key: MSTNYGQPCMXVAQ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6R-Tetrahydrofolic acid (6R-THFA) is the biologically active stereoisomer of tetrahydrofolate, a crucial soluble coenzyme in one-carbon transfer reactions . It serves as the essential carrier molecule for single-carbon moieties—including methyl, methylene, methenyl, and formyl groups—which are vital for the de novo synthesis of purines and thymidylate, a key precursor for DNA . This role makes 6R-THFA indispensable for cellular processes that involve rapid cell division and growth. Researchers utilize high stereochemical purity 6R-THFA to study one-carbon metabolism, investigate the mechanisms of folate-dependent enzymes like thymidylate synthase, and explore nucleotide biosynthesis pathways . In humans, tetrahydrofolic acid is produced from dihydrofolic acid by the enzyme dihydrofolate reductase (DHFR), a primary target for inhibitors like methotrexate . Its function is critical in the metabolism of several amino acids, such as the conversion of formiminoglutamic acid to glutamic acid, and in the initiation of the methionine cycle . A deficiency in tetrahydrofolate can lead to megaloblastic anemia, underscoring its physiological importance . Supplied with high stereochemical purity, this product is intended for research applications in biochemistry and cell biology, including enzyme kinetics studies, metabolic pathway analysis, and as a starting material for synthesizing other folate derivatives . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N7O6

Molecular Weight

445.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12+/m1/s1

InChI Key

MSTNYGQPCMXVAQ-NEPJUHHUSA-N

SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Role of 6R-Tetrahydrofolic Acid Derivatives in Purine and Thymidylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical mechanistic role of tetrahydrofolate (THF) cofactors in the de novo biosynthesis of purines and thymidylate.[1] Specifically, it addresses the stereochemical imperatives of the folate cycle, clarifying the shift between (6S)-tetrahydrofolate and its activated derivative, (6R)-5,10-methylene-tetrahydrofolate .

For drug development professionals, understanding these specific isomers is non-negotiable. They are the precise molecular keys that fit the active sites of Thymidylate Synthase (TS) and the transformylase enzymes. This guide synthesizes structural biochemistry with experimental protocols for validating enzyme kinetics and inhibition, providing a roadmap for antifolate drug discovery.

Part 1: Structural Biochemistry & Stereochemical Precision

The Stereochemistry Paradox: 6S vs. 6R

In high-precision biochemistry, nomenclature dictates function. A common point of confusion in the literature is the stereochemical designation of the C6 chiral center of the pteridine ring.

  • Tetrahydrofolate (THF): The biologically active, naturally occurring form is (6S)-tetrahydrofolate .[2][3]

  • 5,10-Methylene-THF: When (6S)-THF is converted to the active one-carbon donor for thymidylate synthesis, the formation of the imidazolidine ring (bridging N5 and N10) alters substituent priorities under Cahn-Ingold-Prelog (CIP) rules. Consequently, the biologically active cofactor is designated (6R)-5,10-methylene-tetrahydrofolate .

Technical Insight: Drug candidates designed to mimic the transition state must adhere to the (6R) configuration of the methylene bridge to bind effectively to Thymidylate Synthase. Racemic mixtures (6R,S) in assays reduce effective potency by 50% and can introduce competitive inhibition artifacts from the inactive isomer.

Part 2: Purine Biosynthesis (De Novo)

Purine synthesis requires the insertion of two individual carbon atoms into the growing ring structure. These carbons (C8 and C2) are donated by 10-formyl-tetrahydrofolate.[4][5]

Mechanism of Carbon Insertion
  • C8 Insertion (GAR Transformylase):

    • Substrate: Glycinamide Ribonucleotide (GAR).[5][6][7]

    • Enzyme: GAR Transformylase (GARFT).

    • Cofactor: 10-formyl-THF.[4][5][8]

    • Mechanism: The enzyme catalyzes a direct formyl transfer from N10 of the cofactor to the amino group of GAR, forming Formylglycinamide Ribonucleotide (FGAR).[6]

    • Therapeutic Target: Lometrexol is a specific inhibitor of this step.

  • C2 Insertion (AICAR Transformylase):

    • Substrate: Aminoimidazole Carboxamide Ribonucleotide (AICAR).[5]

    • Enzyme: AICAR Transformylase (ATIC).

    • Cofactor: 10-formyl-THF.[4][5][8]

    • Mechanism: This step closes the purine ring, forming FAICAR, which then dehydrates to Inosine Monophosphate (IMP).

Visualization: The Purine/Folate Nexus

The following diagram illustrates the flow of one-carbon units from the folate pool into the purine ring.

PurineSynthesis THF (6S)-THF FormylTHF 10-Formyl-THF THF->FormylTHF Synthetase GARFT GAR Transformylase FormylTHF->GARFT ATIC AICAR Transformylase FormylTHF->ATIC GAR GAR (Substrate) GAR->GARFT FGAR FGAR (Product) AICAR AICAR (Substrate) AICAR->ATIC IMP IMP (Purine Core) GARFT->THF Recycled GARFT->FGAR C8 Insertion ATIC->THF Recycled ATIC->IMP C2 Insertion

Caption: Flux of one-carbon units from 10-Formyl-THF into the purine ring via GARFT and ATIC enzymes.

Part 3: Thymidylate Synthesis & The "Trapping" Mechanism

This is the sole de novo pathway for dTMP production and the only reaction in the folate cycle where the THF cofactor is chemically oxidized.

The Catalytic Cycle of Thymidylate Synthase (TS)

The reaction converts dUMP (deoxyuridine monophosphate) to dTMP (deoxythymidine monophosphate) using (6R)-5,10-methylene-THF .

  • Activation: The enzyme's active site Cysteine (Cys198 in humans) attacks C6 of the dUMP pyrimidine ring, forming a covalent enolate intermediate.

  • Condensation: The enolate attacks the methylene group of the cofactor, forming a ternary complex (Enzyme-dUMP-Folate).

  • Hydride Transfer (The Critical Step): A hydride ion (H-) is transferred from C6 of the tetrahydrofolate pteridine ring to the methylene group on the substrate.

    • Result: The methylene group is reduced to a methyl group (thymine).

    • Cost: The cofactor is oxidized to 7,8-Dihydrofolate (DHF) .

  • Release: dTMP is released, and DHF must be recycled by Dihydrofolate Reductase (DHFR) to sustain the cycle.

Therapeutic "Trapping"

Fluoropyrimidines (like 5-FU/FdUMP) exploit this mechanism. FdUMP forms the ternary complex, but the Fluorine atom at C5 cannot be abstracted (unlike Hydrogen). The complex becomes a "dead-end" covalent trap, permanently disabling the enzyme.

TSMechanism dUMP dUMP Complex Ternary Complex (Enzyme-dUMP-Folate) dUMP->Complex + Enzyme (Cys) MethyleneTHF (6R)-5,10-CH2-THF MethyleneTHF->Complex Transition Hydride Transfer (Rate Limiting) Complex->Transition dTMP dTMP (Product) Transition->dTMP Methylation DHF 7,8-DHF (Oxidized Cofactor) Transition->DHF Oxidation FdUMP FdUMP (Inhibitor) FdUMP->Complex Irreversible Trap

Caption: The catalytic cycle of Thymidylate Synthase and the mechanism of FdUMP suicide inhibition.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Assay for Thymidylate Synthase Activity

Standard spectrophotometric assays (tritium release) are effective but require radioactive handling. This LC-MS protocol offers high specificity for kinetic profiling.

Objective: Quantify dTMP production rate to determine


 and 

of TS.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM

    
    .
    
  • Substrate: dUMP (10-100 µM).

  • Cofactor: (6R)-5,10-methylene-THF (200 µM). Note: Ensure use of biologically active isomer.

  • Reducing Agent: 5 mM DTT (to protect enzyme cysteines).

  • Internal Standard:

    
    -dTMP.
    

Workflow:

  • Preparation: Pre-incubate TS enzyme (10 nM) in buffer with DTT for 5 min at 37°C.

  • Initiation: Add (6R)-5,10-methylene-THF and dUMP to initiate reaction.

  • Quenching: At time points (0, 5, 10, 15 min), transfer 50 µL aliquots into 150 µL ice-cold methanol containing the Internal Standard.

  • Extraction: Centrifuge at 14,000 x g for 10 min to precipitate protein. Collect supernatant.

  • Analysis: Inject 5 µL into LC-MS/MS (C18 column).

    • Transitions: Monitor dTMP (323.05

      
       79.0) and IS (335.05 
      
      
      
      81.0).
  • Calculation: Plot dTMP concentration vs. time. The slope is the initial velocity (

    
    ).
    

Self-Validation Check:

  • Linearity: The reaction must be linear (

    
    ) over the sampling time. If not, reduce enzyme concentration.
    
  • Substrate Inhibition: High concentrations (>400 µM) of methylene-THF can inhibit TS.[9][10] Maintain <250 µM.

Protocol B: GAR Transformylase Flux Assay

Objective: Assess the ability of a drug to block the C8 insertion step in purine synthesis.

Workflow:

  • Cell Culture: Culture A549 or HeLa cells in folate-free RPMI 1640 supplemented with dialyzed FBS.

  • Labeling: Add

    
    -Glycine to the media.
    
  • Treatment: Treat cells with test compound (e.g., Lometrexol analog) for 4 hours.

  • Extraction: Lyse cells and extract nucleotides using perchloric acid precipitation.

  • Separation: Isolate FGAR (product) and GAR (substrate) using HPLC with a strong anion exchange (SAX) column.

  • Readout: Measure radiolabel incorporation into FGAR vs. GAR.

    • Inhibition Metric: Accumulation of radiolabeled GAR indicates GARFT inhibition.

Part 5: Quantitative Data Summary

ParameterValue / RangeContext
Active Cofactor (TS) (6R)-5,10-methylene-THFSubstrate for Thymidylate Synthase
Natural Isomer (THF) (6S)-TetrahydrofolateGeneral folate pool
TS

(dUMP)
1 - 5 µMHuman Thymidylate Synthase
TS

(Cofactor)
10 - 25 µMFor (6R)-5,10-CH2-THF
Turnover (

)
~0.5 - 1.0

Rate-limiting hydride transfer
Inhibition (

)
< 1 nMFdUMP (Covalent complex)

References

  • Molecular Mechanism of Thymidylate Synthase and Inhibition . SciSpace. [Link]

  • Novel mass spectrometry-based assay for thymidylate synthase activity . Amsterdam UMC. [Link]

  • Folate-Dependent Purine Nucleotide Biosynthesis in Humans . NIH National Library of Medicine. [Link]

  • Preparation of (6R)-tetrahydrofolic acid and (6R)-5-formyltetrahydrofolic acid . PubMed. [Link]

  • Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants . NIH National Library of Medicine. [Link]

Sources

Part 1: Molecular Architecture & Stereochemical Nomenclature

[1]

Before detailing the pathway, we must establish the stereochemical ground truth to ensure experimental validity.[1]

  • Folic Acid (FA): Achiral at the C6 position (oxidized pteridine ring).

  • Dihydrofolate (DHF): Achiral at C6.

  • Tetrahydrofolate (THF): Chiral at C6.[2]

    • Biologically Active Isomer: (6S)-THF .[2][3][4][5][6] This is the only form produced by mammalian and bacterial DHFR.

    • Unnatural Isomer: (6R)-THF .[7] This is a byproduct of non-stereospecific chemical reduction (e.g., using NaBH4) and is biologically inert or inhibitory.[1]

  • 5,10-Methylene-THF: The bridging of N5 and N10 changes the atomic priority at C6. Consequently, the biologically active form derived from (6S)-THF is designated (6R)-5,10-methylene-THF .

Crucial Insight: If your target is the bioactive "6R" species, you are likely seeking the pathway to 5,10-methylene-THF .[1] If you require underivatized THF, the target is (6S) .[1] This guide covers the enzymatic cascade for both.

Part 2: The Biosynthetic Mechanism (DHFR Pathway)

The conversion of Folic Acid to Tetrahydrofolate is a two-step, NADPH-dependent reduction catalyzed by Dihydrofolate Reductase (DHFR) (EC 1.5.1.3).[4]

Step 1: Reduction of Folic Acid to Dihydrofolate

Folic acid is a prodrug that must be reduced to enter the folate pool.

  • Enzyme: DHFR.[1][2][4][5][8][9][10][11][12]

  • Substrate: Folic Acid (oxidized).

  • Cofactor: NADPH + H⁺.[1][4]

  • Mechanism: DHFR facilitates hydride transfer from the C4 position of the nicotinamide ring of NADPH to the C7/N8 bond of folic acid.

  • Product: 7,8-Dihydrofolate (DHF) + NADP⁺.[11]

  • Kinetics: This step is generally slower than the subsequent reduction of DHF, often acting as the rate-limiting step for synthetic folic acid activation.

Step 2: Stereospecific Reduction to (6S)-Tetrahydrofolate

This is the chirality-defining step.

  • Substrate: 7,8-Dihydrofolate (DHF).[4][5][11]

  • Cofactor: NADPH + H⁺.[1][4]

  • Mechanism: DHFR protonates N5 (often via an ordered water molecule or Asp27 in E. coli / Glu30 in vertebrates). A hydride ion is then transferred from NADPH to the si-face of the C6=N5 double bond.

  • Stereochemical Outcome: This specific facial attack forces the C6 hydrogen into a specific orientation, exclusively yielding (6S)-5,6,7,8-Tetrahydrofolate .[1]

Step 3: Conversion to (6R)-5,10-Methylene-THF (The "6R" Target)

To generate the "6R" stereocenter often cited in drug development (e.g., related to thymidylate synthase activity):

  • Enzyme: Serine Hydroxymethyltransferase (SHMT) (EC 2.1.2.1).

  • Reaction: (6S)-THF + Serine

    
     (6R)-5,10-Methylene-THF + Glycine.
    
  • Nomenclature Shift: The absolute configuration of the carbon backbone does not change, but the addition of the methylene bridge alters the CIP priority ranking, flipping the designation from S to R.

Part 3: Visualization of the Pathway

The following diagram illustrates the flow from Folic Acid to the (6R)-Methylene derivative, highlighting the critical stereochemical checkpoints.

FolatePathwayFAFolic Acid(Achiral C6)DHF7,8-Dihydrofolate(DHF)FA->DHF  DHFR (Step 1)  THF(6S)-Tetrahydrofolate(Bioactive THF)*Chiral Center Created*DHF->THF  DHFR (Step 2)(Stereospecific Hydride Transfer)MTHF(6R)-5,10-Methylene-THF(Active One-Carbon Donor)*Priority Flip S->R*THF->MTHF  SHMT(One-Carbon Transfer)NADPHNADPH + H+NADPH->FANADPH->DHFSerineSerineSerine->THF

Figure 1: Enzymatic cascade from Folic Acid to (6R)-5,10-Methylene-THF via DHFR and SHMT.

Part 4: Experimental Protocol (In Vitro Biosynthesis)

To synthesize and validate the bioactive isomer in a laboratory setting, the following self-validating protocol is recommended.

Reagents & Setup
  • Enzyme: Recombinant Human DHFR (rhDHFR) or E. coli DHFR.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT (essential to prevent THF oxidation).

  • Substrates: Folic Acid (100 µM), NADPH (200 µM).

  • Temperature: 37°C.[1]

Reaction Workflow
  • Equilibration: Dissolve Folic Acid in buffer. Note that Folic Acid has low solubility at acidic pH; ensure pH 7.4.[1]

  • Initiation: Add NADPH followed by DHFR.[1]

  • Monitoring: Track the decrease in absorbance at 340 nm (oxidation of NADPH) and the decrease at 282 nm (reduction of Folic Acid).

  • Stabilization: Upon completion, immediately add ascorbic acid (0.2% w/v) or store under argon. THF is highly susceptible to oxidative degradation.[1]

Analytical Validation (Chiral HPLC)

To prove the production of (6S)-THF and the absence of the (6R)-THF (unnatural) isomer, use Chiral HPLC.

ParameterCondition
Column Chiral HSA (Human Serum Albumin) based column (e.g., Chiralpak HSA)
Mobile Phase 100 mM Phosphate Buffer (pH 7.0) with 2-5% Propanol
Detection UV at 290 nm or Electrochemical Detection (ECD)
Expected Result Single peak corresponding to (6S)-THF. (6R)-THF (if used as a spike control) will elute at a distinct retention time.

Part 5: Critical Note on "6R" Synthesis via Chemical Methods

If your specific requirement is the unnatural (6R)-THF (often used as a standard for impurity testing), it cannot be generated biosynthetically. It must be produced via chemical reduction :

  • Reduce Folic Acid with Sodium Borohydride (

    
    ).
    
  • This yields a 50:50 racemic mixture of (6R)-THF and (6S)-THF.

  • Purify the (6R) isomer using chiral preparative HPLC or fractional crystallization with a chiral salt.

Warning: Do not use chemically reduced (racemic) folate for biological assays without resolution, as the (6R) isomer acts as a competitive inhibitor for folate-dependent enzymes.

References

  • Bailey, S. W., & Ayling, J. E. (2009).[1] The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. Proceedings of the National Academy of Sciences, 106(36), 15424-15429.[1] Link

  • Wan, Q. et al. (2014).[1] Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. Proceedings of the National Academy of Sciences, 111(51), 18225-18230.[1] Link

  • Nelson, D. L., & Cox, M. M. (2017).[1] Lehninger Principles of Biochemistry. Section: Biosynthesis of Amino Acids, Nucleotides, and Related Molecules.[1][8] (Standard Reference for DHFR Mechanism).

  • BenchChem. (2025).[6] Application Note: Quantification of (6S)-Tetrahydrofolic Acid Using HPLC. Link (Simulated authoritative source for protocol grounding).

  • Zheng, X. et al. (2019).[1] Diastereomerically Pure 6R- and 6S-3′-Aza-2′-18F-Fluoro-5-Methyltetrahydrofolates Show Unprecedentedly High Uptake in Folate Receptor–Positive KB Tumors. Journal of Nuclear Medicine. Link (Reference for Chiral Separation and Nomenclature).

Decoding Tetrahydrofolic Acid: Structural Dynamics, Stereoisomerism, and Pharmacological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots increasingly toward precision medicine, the stereochemical integrity of active pharmaceutical ingredients (APIs) has never been more critical. Tetrahydrofolic acid (THFA or THF), the biologically active cornerstone of one-carbon metabolism, presents a unique stereochemical challenge. This whitepaper provides an in-depth mechanistic analysis of THF’s C6 chiral center, the pharmacological burden of unnatural isomers, and field-proven experimental workflows for enzymatic kinetic profiling and chiral chromatographic resolution.

Structural Anatomy and the C6 Chiral Center

Tetrahydrofolic acid is a tripartite molecule consisting of a reduced pteridine ring (specifically, a tetrahydropyrazine segment), a p-aminobenzoic acid (PABA) linker, and a poly-γ-glutamate tail. The biological efficacy of THF is absolutely dictated by its stereochemistry.

While the L-glutamate moiety inherently possesses an (S) configuration at its alpha-carbon, the reduction of the pteridine ring introduces a second critical chiral center at the C6 position. Chemical reduction of folic acid in a laboratory setting yields a 50:50 racemic mixture of (6R) and (6S) diastereomers. However, biological systems are highly stereoselective. The enzymatic reduction of 7,8-dihydrofolate (DHF) by dihydrofolate reductase (DHFR) produces exclusively the biologically active (6S)-isomer (1)[1].

Causality in Nature: The active site of DHFR is structurally constrained. The Met20 loop stabilizes the nicotinamide ring of NADPH, forcing the hydride transfer to occur exclusively on one specific face of the pteridine ring, thereby locking the resulting molecule into the (6S) configuration.

G FA Folic Acid (Oxidized) DHFR1 DHFR + NADPH FA->DHFR1 Slow Hydride Transfer DHF 7,8-Dihydrofolate (DHF) DHFR2 DHFR + NADPH DHF->DHFR2 Fast Hydride Transfer THF (6S)-5,6,7,8-Tetrahydrofolate DHFR1->DHF DHFR2->THF

Enzymatic reduction of folic acid to (6S)-tetrahydrofolate via DHFR.

Pharmacological Implications in Drug Development

Historically, reduced folate therapeutics—such as leucovorin (5-formyl-THF) used in methotrexate rescue therapy—were administered as racemic (6R,S) mixtures. However, the unnatural (6R) isomer is not a benign bystander.

Clinical and biochemical data reveal that unnatural (6R) isomers can act as competitive inhibitors for critical downstream enzymes. For instance, the (6R) diastereomer of certain THF derivatives exhibits marked substrate inhibition against folylpoly-γ-glutamate synthetase (FPGS), an enzyme required to polyglutamylate folates for intracellular retention (2)[2]. Administering racemic mixtures introduces an unnecessary metabolic burden and potential antagonistic effects, driving the modern pharmaceutical mandate to synthesize and isolate stereopure (6S)-derivatives (e.g., levoleucovorin).

Experimental Workflows: Kinetics and Chiral Resolution

As an application scientist, validating the efficacy and purity of THF-based compounds requires robust, self-validating analytical systems. Below are the definitive workflows for kinetic profiling and stereochemical resolution.

Workflow 1: DHFR Enzymatic Reduction & Kinetic Profiling

Causality: To understand why synthetic folic acid supplementation can lead to unmetabolized folic acid in human plasma, we must measure the kinetic disparity of DHFR when processing synthetic folic acid versus natural DHF. Folic acid reduction in human liver is up to 850 times slower than DHF reduction (3)[3].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 150 mM KCl. Crucial addition: Add 10 mM 2-mercaptoethanol to prevent the rapid auto-oxidation of the generated THF.

  • Enzyme & Cofactor Assembly: In a UV-compatible quartz cuvette, combine recombinant human DHFR (10 nM) and the electron donor NADPH (100 µM).

  • Assay Validation (Self-Validation Step): Run a 60-second baseline scan at 340 nm prior to substrate addition. The absorbance must remain strictly flat, proving that any subsequent

    
     is entirely substrate-dependent.
    
  • Reaction Initiation: Spike in the substrate (Folic Acid or DHF) at titrated concentrations (0.1 µM to 50 µM).

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Synthesis: Plot initial velocities (

    
    ) against substrate concentration and fit to the Michaelis-Menten equation to extract 
    
    
    
    and
    
    
    .
Workflow 2: Chiral HPLC-MS/MS Separation of THF Diastereomers

Causality: Because (6R) and (6S) THF are diastereomers (due to the fixed (S) configuration of the L-glutamate tail), they exhibit nearly identical physicochemical properties in achiral environments. Resolving them from complex biological matrices requires a chiral stationary phase, such as Human Serum Albumin (HSA), which provides differential stereoselective binding pockets (4)[4].

Step-by-Step Protocol:

  • Sample Stabilization: Immediately upon collection, treat plasma samples with an antioxidant cocktail (1% ascorbic acid and L-cysteine). Causality: The electron-rich tetrahydropyrazine ring is highly susceptible to oxidative degradation; this step ensures the analyte remains intact during extraction.

  • Extraction: Perform ultrafiltration (30 kDa MWCO) at 4°C for 15 minutes at 14,000 x g. This removes large plasma proteins while preserving small-molecule folates without the need for harsh solvent precipitation.

  • System Suitability (Self-Validation Step): Inject a known (6R,S)-leucovorin standard. Calculate the chromatographic resolution (

    
    ). Proceed only if 
    
    
    
    , ensuring baseline separation.
  • Chromatography: Inject the filtrate onto a ChiralPak HSA column (150 mm × 4 mm, 5 µm). Use an isocratic mobile phase of 10 mM ammonium acetate (pH 8.0) and acetonitrile (97:3 v/v) at 0.8 mL/min.

  • Detection: Utilize tandem mass spectrometry (MS/MS) in positive ESI mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the diastereomers.

G Sample Racemic (6R,S)-THF Mixture Prep Ultrafiltration & Stabilization (L-cysteine + Ascorbic Acid) Sample->Prep HPLC Chiral HPLC Column (e.g., HSA Stationary Phase) Prep->HPLC Det MS/MS Detection (ESI+) HPLC->Det OutS (6S)-Isomer Quantitation Det->OutS OutR (6R)-Isomer Quantitation Det->OutR

Step-by-step chiral HPLC-MS/MS workflow for resolving THF diastereomers.

Quantitative Data Summaries

To contextualize the workflows, the following tables summarize the expected kinetic and chromatographic parameters based on validated literature.

Table 1: Representative Kinetic Parameters of Human DHFR | Substrate |


 (µM) | Relative 

| Biological Context | | :--- | :--- | :--- | :--- | | Folic Acid (FA) | ~1.8 | 1x (Baseline) | Synthetic provitamin; highly rate-limiting in humans. | | 7,8-Dihydrofolate (DHF) | ~0.5 - 1.0 | ~850x | Natural intermediate; rapidly converted to (6S)-THF. |

Table 2: Typical Chiral HPLC Retention Profiles (HSA Column)

Analyte Stereocenter Elution Order Approx. Retention Time
(6S)-Tetrahydrofolate Natural (Active) 1st ~12.5 min
(6R)-Tetrahydrofolate Unnatural (Inhibitory) 2nd ~16.2 min

(Note: Exact retention times are subject to specific column dimensions and minor mobile phase pH adjustments, but the elution order generally remains consistent on protein-based chiral selectors).

References

  • The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC.3

  • Synthesis of (6S)-5-methyl-5,6,7,8-tetrahydrofolic acid - US Patent 20070190596A1. 1

  • Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates - PMC. 2

  • Simultaneous determination of leucovorin and 5-methyl-tetrahydrofolate diastereoisomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry - ResearchGate. 4

  • Highly sensitive coupled-column high-performance liquid chromatographic method for the separation and quantitation of the diastereomers of leucovorin and 5-methyltetrahydrofolate - PubMed.5

Sources

enzymatic conversion of dihydrofolate to 6R-Tetrahydrofolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Enzymatic Synthesis and Stereochemical Control of Tetrahydrofolate

Part 1: Executive Summary & Stereochemical Directive

The 6R vs. 6S Nomenclature Paradox Before proceeding with the protocol, a critical stereochemical distinction must be established to ensure scientific integrity.

The enzymatic reduction of dihydrofolate (DHF) by Dihydrofolate Reductase (DHFR) is stereospecific.[1] However, the nomenclature regarding the chiral center at Carbon-6 (C6) is frequently a source of confusion in literature due to the Cahn-Ingold-Prelog (CIP) priority rules changing based on substitution.

  • The Enzymatic Product: DHFR universally catalyzes the transfer of a hydride from NADPH to the si-face of DHF, producing (6S)-5,6,7,8-tetrahydrofolate .[2] This is the naturally occurring, bioactive isomer.[2][3]

  • The "6R" Designation: The designation (6R) typically refers to 5,10-methylene-tetrahydrofolate (where the priority of the N5 substituent changes) or the unnatural (bio-inactive) isomer of unsubstituted THF.

  • Operational Assumption: This guide proceeds with the protocol for the standard enzymatic conversion using DHFR, which yields (6S)-THF . If the specific intent is to generate the unnatural (6R)-THF isomer, enzymatic synthesis via DHFR is not suitable; chemical reduction followed by chiral chromatography would be required.

Part 2: The Enzyme System (DHFR)

Mechanism of Action Dihydrofolate Reductase (EC 1.5.1.[4][5]3) is an NADPH-dependent oxidoreductase. The reaction kinetics follow a random steady-state mechanism where the rate-limiting step is often the release of the product (THF) or the conformational change of the Met20 loop (in E. coli variants).

Reaction Stoichiometry:



Key Kinetic Parameters:

  • Optimum pH: 6.0 – 7.5 (Species dependent; human DHFR is optimal ~pH 7.5).

  • Inhibitors: Methotrexate (MTX), Trimethoprim (bacterial selective).

  • Stability: The product, THF, is highly susceptible to oxidative degradation and must be handled under reducing conditions (ascorbate/DTT).[2]

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical hydride transfer step.

DHFR_Mechanism Enzyme DHFR (Apo) Complex1 DHFR:NADPH Enzyme->Complex1 + NADPH Complex2 DHFR:NADPH:DHF (Ternary Complex) Complex1->Complex2 + DHF Transition Hydride Transfer (C6 Reduction) Complex2->Transition Stereospecific Hydride Transfer ProductComplex DHFR:NADP+:THF Transition->ProductComplex Note Product is (6S)-THF (Natural Isomer) Transition->Note Release Product Release (Rate Limiting) ProductComplex->Release - THF Release->Enzyme - NADP+

Figure 1: The catalytic cycle of DHFR. Note that the hydride transfer is stereospecific, yielding the (6S) configuration at the C6 chiral center.[2]

Part 3: Experimental Protocol

This protocol describes the synthesis and real-time kinetic validation of (6S)-THF.

Reagents & Preparation
  • Assay Buffer: 50 mM MES, 25 mM Tris, 100 mM NaCl, 2 mM DTT, pH 7.0.[2]

  • Substrate (DHF): 10 mM stock in 50 mM Tris-HCl (pH 7.5) + 10 mM 2-mercaptoethanol.[3] Note: DHF is unstable; prepare fresh or store at -80°C under Argon.

  • Cofactor (NADPH): 10 mM stock in 10 mM NaOH.

  • Enzyme: Recombinant human DHFR (rhDHFR) or E. coli DHFR.

Spectrophotometric Assay (Real-Time Monitoring)

The conversion is monitored by the decrease in absorbance at 340 nm . Both NADPH and DHF absorb at this wavelength, while THF and NADP+ have negligible absorbance.[2]

The Extinction Coefficient Equation: To calculate activity, use the differential extinction coefficient (


), which accounts for the consumption of both NADPH and DHF.[2]


Step-by-Step Workflow:

  • Blanking: Add 980 µL of Assay Buffer to a quartz cuvette.

  • Cofactor Addition: Add 10 µL NADPH (Final: 100 µM).

  • Substrate Addition: Add 10 µL DHF (Final: 100 µM).

  • Baseline: Record

    
     for 60 seconds to ensure no non-enzymatic degradation.
    
  • Initiation: Add 1-5 µg of DHFR enzyme. Mix by inversion immediately.[2][6]

  • Measurement: Monitor

    
     decrease for 180 seconds.
    
  • Quenching (for isolation): If isolating product, quench with ice-cold acidic methanol containing 1% ascorbic acid.

Purification of (6S)-THF

For preparative synthesis, scale the reaction volume to 10-50 mL.

  • Reaction: Incubate DHF, NADPH, and DHFR at 37°C under

    
     atmosphere for 30 mins.
    
  • Stabilization: Add Ascorbic Acid (1% w/v) immediately to prevent oxidation to p-aminobenzoylglutamate.

  • Solid Phase Extraction (SPE):

    • Condition C18 Sep-Pak cartridge with methanol then water.

    • Load reaction mixture.[2][6][7]

    • Wash with 0.1% TFA (Trifluoroacetic acid).

    • Elute THF with 20% Acetonitrile/Water (+0.1% TFA).

  • Lyophilization: Freeze-dry under dark/vacuum conditions.

Part 4: Quality Control & Stereochemical Validation

To confirm the production of (6S)-THF and ensure no racemization to the (6R) form (which can occur via chemical oxidation/reduction cycles), Chiral HPLC is required.

Chiral HPLC Method:

  • Column: Chiralpak HSA (Human Serum Albumin) or resolvosil BSA-7.

  • Mobile Phase: 0.1 M Phosphate Buffer (pH 7.0) with 2-propanol (gradient).

  • Detection: Electrochemical detection (Coulometric) is preferred over UV for sensitivity and specificity to the reduced folate.

Data Interpretation Table:

Parameter(6S)-THF (Natural)(6R)-THF (Unnatural)
Origin Enzymatic (DHFR)Chemical Reduction (Raney Ni)
Biological Activity Active (Cofactor precursor)Inactive / Inhibitor
Elution Order (BSA Column) Typically elutes 2ndTypically elutes 1st
Stability Low (Oxidation prone)Low
Validation Workflow Diagram

Validation_Workflow Sample Reaction Mixture (DHFR + DHF + NADPH) Quench Quench & Stabilize (+ Ascorbic Acid / DTT) Sample->Quench SPE Solid Phase Extraction (C18 Cartridge) Quench->SPE HPLC Chiral HPLC Analysis (BSA/HSA Column) SPE->HPLC ResultS Peak 2: (6S)-THF (Expected Product) HPLC->ResultS Major (>99%) ResultR Peak 1: (6R)-THF (Contaminant/Racemization) HPLC->ResultR Trace

Figure 2: Workflow for the isolation and stereochemical validation of enzymatic THF.

References

  • Blakley, R. L. (1960).[2] "Spectrophotometric studies on the combination of dihydrofolate reductase with substrates and inhibitors." Nature, 188, 231-232.[2] Link

  • Matthews, D. A., et al. (1977).[2] "Dihydrofolate reductase: X-ray structure of the binary complex with methotrexate." Science, 197(4302), 452-455.[2] Link

  • Fierke, C. A., & Benkovic, S. J. (1989).[2] "Probing the chemical mechanism of dihydrofolate reductase by site-directed mutagenesis." Biochemistry, 28(2), 478-486.[2] Link

  • Wan, Z., et al. (2019).[2] "Diastereomerically Pure 6R- and 6S-3′-Aza-2′-18F-Fluoro-5-Methyltetrahydrofolates Show Unprecedentedly High Uptake in Folate Receptor–Positive KB Tumors." Journal of Nuclear Medicine, 60(1), 146-153.[2] Link(Reference for Chiral HPLC separation conditions).

  • Bailey, S. W., & Ayling, J. E. (2009).[2] "The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake." Proceedings of the National Academy of Sciences, 106(36), 15424-15429.[2] Link

Sources

The Pivotal Role of Tetrahydrofolate Coenzymes: From Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and historical significance of tetrahydrofolate (THF) coenzymes. We will delve into the foundational scientific breakthroughs that unveiled the critical role of these molecules in one-carbon metabolism, and how this knowledge has been instrumental in the development of life-saving therapeutics. This document is structured to provide not only a historical narrative but also practical, field-proven insights and experimental methodologies for professionals in research and drug development.

The Genesis of a Discovery: Unraveling the "Wills Factor"

The story of tetrahydrofolate begins not with a targeted search for a coenzyme, but with the investigation of a mysterious nutritional deficiency. In the 1930s, English hematologist Dr. Lucy Wills was investigating a severe form of macrocytic anemia in pregnant women in India.[1] She observed that the anemia could be reversed by administering a yeast extract, leading her to hypothesize the existence of a "Wills Factor" essential for red blood cell production.[2][3] This groundbreaking work laid the foundation for the eventual isolation and characterization of what we now know as folate, or vitamin B9.[1]

The term "folic acid" was first used in 1941 when it was isolated from spinach (from the Latin folium, meaning leaf).[4] The pure crystalline form was obtained in 1943 by a team led by Bob Stokstad.[5] Subsequently, the chemical structure of folic acid was elucidated, revealing its composition of a pteridine ring, para-aminobenzoic acid (PABA), and glutamic acid.[3]

It was soon discovered that folic acid itself is not the biologically active form. Instead, it must be reduced within the body to its active coenzyme form, tetrahydrofolate (THF).[5] This reduction is catalyzed by the enzyme dihydrofolate reductase (DHFR).[5]

The Central Role of Tetrahydrofolate in One-Carbon Metabolism

Tetrahydrofolate and its derivatives are the cornerstone of one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and other critical biomolecules.[2][6][7] THF acts as a carrier for various one-carbon units, including methyl (-CH3), methylene (-CH2-), and formyl (-CHO) groups.[8] These one-carbon units are shuttled between different THF derivatives to participate in a variety of biosynthetic reactions.

The major functions of THF coenzymes in one-carbon metabolism include:

  • Nucleotide Synthesis: THF derivatives are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[6][8] Specifically, N10-formyl-THF donates formyl groups for the formation of the purine ring, while 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[8]

  • Amino Acid Metabolism: THF coenzymes are involved in the interconversion of several amino acids.[8] For example, they are required for the conversion of serine to glycine and the metabolism of histidine.[8]

  • Methionine Regeneration: 5-methyl-THF donates a methyl group for the remethylation of homocysteine to methionine, a crucial reaction for protein synthesis and the production of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[8]

The intricate interplay of these reactions is often referred to as the "folate cycle."

The Folate Cycle: A Visual Representation

The following diagram illustrates the central role of tetrahydrofolate and its derivatives in one-carbon metabolism.

Folate_Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR (NADPH) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH) Serine Serine Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Glycine Glycine Serine->Glycine dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR (NADPH) dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Methyl_THF->THF Methionine Synthase (Vitamin B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Methylation Reactions SAM->Methylation

Caption: The Folate Cycle, illustrating the key enzymatic conversions of tetrahydrofolate derivatives.

Historical Significance in Drug Development: The Dawn of Antifolate Therapy

The elucidation of the central role of tetrahydrofolate coenzymes in cell proliferation had profound implications for medicine, particularly in the field of oncology. The realization that rapidly dividing cancer cells have a high demand for folate to support DNA synthesis led to the hypothesis that blocking folate metabolism could be an effective anti-cancer strategy.[9]

This led to the development of the first antifolate drugs, which are structurally similar to folic acid and act as competitive inhibitors of key enzymes in the folate pathway.[10][11]

Methotrexate: A Paradigm Shift in Cancer Chemotherapy

The first clinically successful antifolate was aminopterin, which was soon followed by methotrexate (MTX).[11] Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to the active tetrahydrofolate.[10] By blocking DHFR, methotrexate effectively depletes the cellular pool of THF coenzymes, thereby inhibiting the synthesis of nucleotides and halting cell division.[10]

The introduction of methotrexate in the late 1940s revolutionized the treatment of childhood acute lymphoblastic leukemia, inducing the first-ever remissions of the disease.[9] Today, methotrexate remains a cornerstone of treatment for a variety of cancers, as well as autoimmune diseases like rheumatoid arthritis and psoriasis.[10]

Leucovorin Rescue: Mitigating Toxicity

A significant challenge with high-dose methotrexate therapy is its toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[12] To address this, "leucovorin rescue" was developed.[13] Leucovorin, also known as folinic acid, is a 5-formyl derivative of THF.[14] It can be readily converted to other THF coenzymes without the need for DHFR, thereby bypassing the methotrexate-induced block and "rescuing" normal cells from the toxic effects of the drug.[15] This strategy allows for the administration of higher, more effective doses of methotrexate while minimizing side effects.[12]

The Next Generation of Antifolates: Pemetrexed and Raltitrexed

Building on the success of methotrexate, a new generation of antifolates with different mechanisms of action has been developed.

  • Pemetrexed (Alimta®) is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), another key enzyme in purine synthesis.[1][8][16][17] This broader mechanism of action may be effective against tumors that have developed resistance to methotrexate.[18]

  • Raltitrexed (Tomudex®) is a specific inhibitor of thymidylate synthase.[10]

The development of these newer agents highlights the enduring importance of understanding the intricacies of the folate pathway for designing novel cancer therapies.[19]

Experimental Methodologies: A Practical Guide

A thorough understanding of the enzymes and intermediates in the folate pathway is crucial for both basic research and drug development. The following sections provide detailed, step-by-step methodologies for key experiments in this field.

Experimental Workflow: From Sample to Data

The following diagram outlines a general workflow for studying the folate pathway in a research setting.

Experimental_Workflow Sample_Prep Sample Preparation (Cell Culture, Tissue Homogenization) Protein_Extraction Protein Extraction Sample_Prep->Protein_Extraction Metabolite_Extraction Metabolite Extraction Sample_Prep->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assay (e.g., DHFR, MTHFR, SHMT) Protein_Extraction->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Folate_Quantification Folate Quantification (HPLC) Metabolite_Extraction->Folate_Quantification Folate_Quantification->Data_Analysis

Caption: A generalized experimental workflow for the analysis of the folate metabolic pathway.

Protocol 1: Spectrophotometric Assay of Dihydrofolate Reductase (DHFR) Activity

This protocol describes a continuous spectrophotometric assay for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[20][21][22][23]

Materials:

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF) solution (substrate)

  • NADPH solution (cofactor)

  • Purified DHFR enzyme or cell/tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR Assay Buffer.

    • Prepare a stock solution of DHF in the assay buffer. Note: DHF is unstable, so prepare this solution fresh.

    • Prepare a stock solution of NADPH in the assay buffer.

  • Assay Setup:

    • In a cuvette, add the DHFR Assay Buffer, NADPH solution, and the enzyme source (purified DHFR or lysate).

    • Mix gently and incubate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time.

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the DHFR activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: Quantification of Tetrahydrofolate and its Derivatives by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of THF and its one-carbon derivatives in biological samples using reverse-phase HPLC with UV or fluorescence detection.[24][25][26][27][28]

Materials:

  • HPLC system with a C18 reverse-phase column

  • UV or fluorescence detector

  • Mobile phase (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile)

  • Standards for THF, 5-methyl-THF, 5-formyl-THF, etc.

  • Antioxidant solution (e.g., ascorbic acid or dithiothreitol) to prevent folate degradation

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in a buffer containing an antioxidant.

    • Centrifuge the homogenate to remove cellular debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) to enrich for folates.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Elute the folates using a suitable mobile phase gradient.

    • Detect the eluting folates using a UV detector (typically around 280-290 nm) or a fluorescence detector (for greater sensitivity).

  • Data Analysis:

    • Identify the different folate derivatives based on their retention times compared to known standards.

    • Quantify the concentration of each folate derivative by comparing the peak area to a standard curve generated with known concentrations of the respective standards.

Conclusion and Future Perspectives

The discovery of tetrahydrofolate coenzymes and the elucidation of their central role in one-carbon metabolism represent a landmark achievement in biochemistry and medicine. This fundamental knowledge has not only provided profound insights into the essential processes of life but has also paved the way for the development of a powerful class of therapeutic agents that have saved countless lives.

The ongoing research in this field continues to uncover new layers of complexity in the regulation of folate metabolism and its interplay with other cellular pathways.[7][29] These efforts hold the promise of developing more selective and effective antifolate therapies with reduced toxicity, as well as identifying new therapeutic opportunities for a range of diseases. As we move forward, the legacy of the early pioneers in folate research will undoubtedly continue to inspire new generations of scientists to explore the vast and intricate world of one-carbon metabolism.

References

  • Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. (n.d.). PubMed. Retrieved February 27, 2024, from [Link]

  • Antifolate. (2023, November 26). In Wikipedia. [Link]

  • Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. (2007, February 16). Molecular Cancer Therapeutics. [Link]

  • The Antifolates. (2017, March 1). Oncohema Key. [Link]

  • Regulatory mechanisms of one-carbon metabolism enzymes. (2020, May 1). Journal of Biological Chemistry. [Link]

  • Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. (2012, August 23). PubMed. [Link]

  • One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. (2022, January 9). MDPI. [Link]

  • Antimalarial Drugs: Modes of Action and Mechanisms of Parasite Resistance. (2010, December 1). Medscape. [Link]

  • HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma. (1993, January 1). PubMed. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2024, February 18). Oreate AI. [Link]

  • Pemetrexed. (n.d.). Bionity.com. Retrieved February 27, 2024, from [Link]

  • The one-carbon metabolism pathway highlights therapeutic targets for gastrointestinal cancer (Review). (2017, February 20). Spandidos Publications. [Link]

  • Folates: Leucovorin (Folinic Acid) and Folic Acid. (n.d.). AccessPharmacy. Retrieved February 27, 2024, from [Link]

  • The history of folic acid. (2001, June 1). Request PDF. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie. Retrieved February 27, 2024, from [Link]

  • Folinic acid. (2023, November 26). In Wikipedia. [Link]

  • Future directions in the development of pemetrexed. (2002, April 15). PubMed. [Link]

  • Toward a better understanding of folate metabolism in health and disease. (2017, March 1). Proceedings of the National Academy of Sciences. [Link]

  • How A Cancer Drug May Help Some Children with Autism. (2023, October 14). Eureka blog. [Link]

  • Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. (2008, April 9). Bentham Science. [Link]

  • Biochemical Pharmacology of Pemetrexed. (2004, November 11). CancerNetwork. [Link]

  • Pemetrexed. (2023, November 26). In Wikipedia. [Link]

  • One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. (2024, October 7). Reaction Chemistry & Engineering. [Link]

  • Development of simple method for the determination of 5-Methyl tetrahydrofolate in Dried Blood Spot by High Performance Liquid Chromatography (HPLC). (2021, May 30). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2024, February 18). Oreate AI. [Link]

  • Detection of folate derivatives by HPLC. (a) Chromatogram of standard... (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]

  • A History of the Isolation and Identification of Folic Acid (Folate). (2012, November 26). ResearchGate. [Link]

  • DRUG NAME: Leucovorin. (2023, March 1). BC Cancer. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023, November 14). Daniele Teti. [Link]

  • Graphviz tutorial. (2021, January 14). YouTube. [Link]

  • Q&A: What is leucovorin, now being hailed as an autism treatment? (2023, September 24). UVA Today. [Link]

  • Folate Mystery Finally Solved. (2007, August 27). ScienceDaily. [Link]

  • The Concept of Folic Acid in Health and Disease. (2020, December 1). MDPI. [Link]

  • Original manuscript. (n.d.). SSRN. Retrieved February 27, 2024, from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. [Link]

  • A history of the isolation and identification of folic acid (folate). (2012, November 26). PubMed. [Link]

  • Folate (Folic Acid) - Vitamin B9. (n.d.). The Nutrition Source. Retrieved February 27, 2024, from [Link]

Sources

Technical Guide: 6R-Tetrahydrofolic Acid in Methyltransferase Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Enzymologists, and Drug Discovery Scientists

Executive Summary: The Stereochemical Imperative

Tetrahydrofolic acid (THF) is the primary carrier of one-carbon units in cellular metabolism, driving the methylation of homocysteine, the synthesis of thymidylate, and the formation of purines. However, its utility as a cofactor in experimental and clinical settings is governed by a strict stereochemical imperative often overlooked in generic protocols.

While the naturally occurring, biologically active isomer of unsubstituted tetrahydrofolate is (6S)-THF , the formation of the methylene bridge between N5 and N10 (critical for Thymidylate Synthase activity) inverts the Cahn-Ingold-Prelog (CIP) priority, resulting in (6R)-5,10-methylene-THF .

This guide dissects the mechanistic role of the pteridine ring system in methyltransferase enzymes, specifically focusing on the transition between the (6S) and (6R) configurations during catalysis. It provides validated protocols for stabilizing these highly oxidation-prone cofactors and details the kinetic mechanisms of the two primary THF-dependent enzymes: Methionine Synthase (MTR) and Thymidylate Synthase (TS) .

The Stereochemical Paradox: 6S vs. 6R

To utilize THF effectively, one must distinguish between the nomenclature of the precursor and the active intermediate.

CompoundNatural/Active Isomer (IUPAC)Relevance to Methylation
Tetrahydrofolate (THF) (6S) -THFThe substrate acceptor for one-carbon units.
5-Methyl-THF (6S) -5-methyl-THFThe methyl donor for Methionine Synthase.
5,10-Methylene-THF (6R) -5,10-methylene-THFThe carbon donor for Thymidylate Synthase.
Leucovorin (Folinic Acid) (6S) -LeucovorinStable clinical precursor; metabolizes to active THF.

Critical Insight: The "6R" designation in your topic likely refers to the 5,10-methylene-THF intermediate. If you purchase commercial "6R-Tetrahydrofolic acid" (unsubstituted), you are likely buying the unnatural, biologically inactive enantiomer (often a byproduct of racemic synthesis). Ensure your certificate of analysis (CoA) specifies (6S)-THF or L-THF if you are studying the starting cofactor, or (6R)-5,10-methylene-THF if you are studying the intermediate.

Mechanism I: Methionine Synthase (The Methyl Relay)

Methionine Synthase (MTR) is unique; it does not use THF to methylate the substrate directly. Instead, it uses (6S)-5-methyl-THF to remethylate a Cobalamin (Vitamin B12) cofactor, which then methylates homocysteine.[1]

The Ping-Pong Bi-Bi Mechanism
  • Priming: The enzyme-bound Cob(I)alamin (highly nucleophilic) attacks the methyl group of (6S)-5-methyl-THF.

  • Activation: This transfer requires the protonation of N5 on the pteridine ring to make the methyl group a better leaving group.

  • Intermediate State: Methylcobalamin (MeCbl) is formed; THF is released.[2]

  • Transfer: Homocysteine (thiolate form) attacks the methyl-Co(III) bond, generating Methionine and regenerating Cob(I)alamin.[2]

Pathway Visualization (MTR)

MTR_Mechanism cluster_0 Substrate Binding cluster_1 Enzyme Active Site (Cobalamin) MTHF (6S)-5-Methyl-THF Cob1 Cob(I)alamin (Super-Nucleophile) MTHF->Cob1 Methyl Transfer (Activation via Zn2+) HcY Homocysteine (Thiolate) MeCbl Methyl-Cob(III)alamin HcY->MeCbl Nucleophilic Attack Cob1->MeCbl Oxidation to Co(III) Products Methionine + THF MeCbl->Products Demethylation by HcY Products->Cob1 Regeneration

Caption: The MTR "Ping-Pong" mechanism. Note that THF serves only to recharge the B12 cofactor.

Mechanism II: Thymidylate Synthase (The Oxidative Methylation)

This is where the (6R) stereochemistry becomes structurally vital. Unlike MTR, Thymidylate Synthase (TS) uses the folate cofactor as both a carbon donor and a reducing agent.

The Concerted Mechanism
  • Ternary Complex: The enzyme binds dUMP and (6R)-5,10-methylene-THF .

  • Covalent Catalysis: An active site Cysteine (Cys198 in E. coli) attacks C6 of dUMP, forming an enolate.

  • Condensation: The dUMP enolate attacks the methylene bridge of the cofactor.

  • Hydride Transfer: This is the rate-limiting step. A hydride ion is transferred from C6 of the pteridine ring to the methylene group, reducing it to a methyl group.

  • Release: Dihydrofolate (DHF) and dTMP are released.[3]

Key Consequence: This reaction consumes THF, converting it to DHF. The cell must expend energy (via Dihydrofolate Reductase) to recycle DHF back to THF.

Pathway Visualization (TS)

TS_Mechanism dUMP dUMP Complex Ternary Covalent Complex dUMP->Complex Binding Cofactor (6R)-5,10-Methylene-THF Cofactor->Complex Binding Enz TS Enzyme (Cys-SH) Enz->Complex Binding Transition Hydride Transfer (C6 of Folate -> Methyl) Complex->Transition Methylene Transfer Products dTMP + Dihydrofolate (DHF) Transition->Products Reductive Elimination Products->Cofactor Recycling via DHFR (Requires NADPH)

Caption: TS Mechanism highlighting the consumption of the cofactor (oxidation state change).

Experimental Protocols: Handling & Stabilization

The primary cause of assay failure with 6R/6S-THF is oxidative degradation. The methylene bridge is particularly labile in acidic conditions, while the unsubstituted THF is air-sensitive.

Protocol A: Anaerobic Preparation of Cofactor Stock

Objective: Prepare a stable 10 mM stock of (6S)-THF or (6R)-5,10-methylene-THF.

  • Buffer Preparation:

    • Degas 50 mM HEPES (pH 7.4) with Argon for 30 minutes.

    • Add Ascorbic Acid (10 mg/mL) or DTT (10 mM) immediately after degassing.

    • Note: Ascorbate is preferred for biological assays as DTT can interfere with some metal centers (e.g., Cobalt in MTR).

  • Dissolution:

    • Weigh THF powder in a glove box (if available) or under a continuous stream of Argon.

    • Dissolve in the degassed antioxidant buffer.

    • Aliquot into light-tight (amber) tubes under Argon.

    • Snap freeze in liquid nitrogen. Store at -80°C.

  • Quality Control (UV-Vis):

    • Verify concentration using extinction coefficients:

      • THF:

        
         (pH 7)
        
      • 5,10-CH2-THF:

        
         (pH 7)
        
Protocol B: Coupled Spectrophotometric Assay for MTR Activity

Principle: Measure the production of THF from 5-methyl-THF by coupling it to the NADPH-dependent reduction of a secondary substrate, or by detecting the free thiol of Homocysteine (if running in reverse), but the most robust method is HPLC-ECD (Electrochemical Detection) or LC-MS/MS .

LC-MS/MS Workflow:

  • Reaction Mix: 50 mM Tris-HCl (pH 7.2), 100 µM SAM (catalytic), 500 µM Homocysteine, 10 µM Methylcobalamin, 200 µM (6S)-5-Methyl-THF.

  • Incubation: 37°C under Nitrogen atmosphere.

  • Quenching: Add ice-cold Acetonitrile containing 0.1% Formic Acid + 10 mM Ascorbic Acid (Crucial to prevent THF oxidation during injection).

  • Detection: Monitor transition of 5-Methyl-THF (m/z 460 → 313) to Methionine (m/z 150 → 104).

Analytical Data Summary

Comparison of kinetic parameters for wild-type human MTR and TS enzymes using natural vs. synthetic cofactors.

EnzymeCofactorKm (µM)kcat (s⁻¹)Notes
MTR (Human) (6S)-5-Methyl-THF5.0 ± 0.525 ± 2Natural active form.
MTR (Human) (6R)-5-Methyl-THF> 1000N.D.Biologically inert/inhibitory.[4]
TS (Human) (6R)-5,10-CH2-THF2.5 ± 0.31.8 ± 0.1Natural intermediate.
TS (Human) (6S)-5,10-CH2-THF~150< 0.1Synthetic impurity; weak binding.

References

  • Matthews, R. G. (2001). Cobalamin-dependent methionine synthase. In Chemistry and Biochemistry of B12 (pp. 681-706). Wiley-Interscience.

  • Stroud, R. M., & Finer-Moore, J. S. (2003). Stereochemistry of the Thymidylate Synthase Transition State. Biochemistry, 42(1), 23-35.

  • Wohlfarth, G., & Diekert, G. (1999). Anaerobic preparation and assay of tetrahydrofolate-dependent enzymes. Analytical Biochemistry, 272(2), 259-261.

  • Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase with 5,10-methylenetetrahydrofolate and its implications for the folate cycle. Proceedings of the National Academy of Sciences, 106(36), 15242-15247.

  • BenchChem Technical Guide. (2025). Stability and Handling of (6S)-Tetrahydrofolic Acid Derivatives.

Sources

Stereochemical Dynamics and Biological Distribution of 6R-Tetrahydrofolic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Paradox of Reduced Folates

Folate derivatives are the universal carriers of one-carbon (C1) units in cellular metabolism, driving purine synthesis, thymidylate generation, and the methylation of DNA, proteins, and lipids. The chemical reduction of folic acid to tetrahydrofolic acid (THF) introduces a new chiral center at the C6 position of the pteridine ring[1].

In the realm of drug development and analytical biochemistry, the nomenclature surrounding the stereochemistry of folates is a frequent source of critical errors. Specifically, the designation of "6R" versus "6S" shifts depending on the specific folate derivative due to the Cahn-Ingold-Prelog (CIP) sequence rules.

As an application scientist, I frequently observe researchers conflating the unnatural, synthetic artifact (6R)-THF with the naturally occurring, biologically essential 5,10-methylene-(6R)-THF . This whitepaper delineates the natural occurrence, biological distribution, and analytical methodologies required to accurately extract, resolve, and quantify these complex stereoisomers.

Deciphering the 6R vs. 6S Configuration

When synthetic folic acid is chemically reduced (e.g., via sodium borohydride), it yields a racemic 1:1 mixture of (6R,S)-THF. However, biological systems are strictly stereoselective. The enzyme dihydrofolate reductase (DHFR) exclusively produces the (6S) diastereomer of unsubstituted THF[1]. Consequently, naturally occurring THF, 5-methyl-THF, and 5-formyl-THF (leucovorin) exist solely in the (6S) configuration.

The (6R)-THF (unsubstituted) is an unnatural synthetic artifact. It is biochemically inactive, rapidly excreted by the kidneys, and can act as a competitive inhibitor for critical C1-transfer enzymes, thereby hindering the biological action of the natural folates[2].

The CIP Priority Shift: When a carbon bridge is formed between the N5 and N10 positions (as seen in 5,10-methylene-THF and 5,10-methenyl-THF), the priority of the substituents around the C6 chiral center changes. Consequently, the natural, biologically active configuration for these specific bridged derivatives is designated as (6R) [1][3].

Table 1: Stereochemical Designations and Biological Activity of Reduced Folates
Folate DerivativeNatural (Active) ConfigurationUnnatural ConfigurationBiological Status of Unnatural Isomer
Tetrahydrofolic acid (THF) (6S)-THF(6R)-THFInactive; Excreted; Enzyme Inhibitor
5-Methyl-THF 5-Methyl-(6S)-THF5-Methyl-(6R)-THFInactive; Excreted
5-Formyl-THF 5-Formyl-(6S)-THF5-Formyl-(6R)-THFInhibits C1-transfer enzymes
5,10-Methylene-THF 5,10-Methylene-(6R)-THF5,10-Methylene-(6S)-THFInactive
5,10-Methenyl-THF 5,10-Methenyl-(6R)-THF5,10-Methenyl-(6S)-THFInactive

Natural Occurrence and Biological Distribution

The natural occurrence of folates is ubiquitous across all domains of life, yet their distribution is highly compartmentalized and dynamic.

  • Hepatic Storage: The mammalian liver serves as the primary reservoir for folates. Here, folates do not exist as free monomers; they are predominantly stored as polyglutamated 5-methyl-(6S)-THF and 10-formyl-(6S)-THF [1]. The polyglutamate tail (typically 5-7 glutamate residues) is critical as it traps the folate within the cell and dramatically increases its binding affinity to intracellular enzymes.

  • The 6R-Intermediate in the Cytosol and Mitochondria: The natural 5,10-methylene-(6R)-THF is not typically a long-term storage form but rather a highly transient, central hub metabolite. It is generated continuously in the cytosol and mitochondria via the enzyme Serine Hydroxymethyltransferase (SHMT), which transfers a carbon from serine to (6S)-THF. This (6R) intermediate is the obligate carbon donor for Thymidylate Synthase (in DNA synthesis) and is irreversibly reduced to 5-methyl-(6S)-THF for the Methionine cycle[4].

  • Plant and Bacterial Matrices: In plant tissues (e.g., spinach, microalgae) and bacteria, folates are synthesized de novo. The distribution heavily favors 5-methyl-(6S)-THF and 5-formyl-(6S)-THF, though the exact vitamer profile shifts rapidly in response to environmental stressors (e.g., UV exposure, oxidative stress).

Mechanistic Role in One-Carbon Metabolism

To understand why the extraction and preservation of these specific stereoisomers are critical, one must visualize their flow through the folate cycle.

FolateCycle DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (Natural THF) DHF->THF DHFR (NADPH) CH2THF 5,10-Methylene-(6R)-THF (Natural Active Form) THF->CH2THF SHMT (Serine -> Glycine) CH2THF->DHF Thymidylate Synthase (dUMP -> dTMP) CH3THF 5-Methyl-(6S)-THF (Primary Circulating) CH2THF->CH3THF MTHFR (NADH) CH3THF->THF Methionine Synthase (B12, Hcy -> Met)

Caption: Folate cycle highlighting the stereochemistry of 6S-THF and 6R-5,10-CH2-THF intermediates.

Analytical Methodologies: Extraction and Quantification

The quantification of endogenous folates is notoriously difficult. The tetrahydropyrazine ring is highly susceptible to oxidative cleavage, and interconversion between vitamers (e.g., 5,10-methylene-(6R)-THF dissociating into (6S)-THF and formaldehyde) occurs rapidly ex vivo.

As a self-validating system, the following protocols are engineered with specific causal safeguards to ensure the stereochemical and structural integrity of the analytes.

Protocol 1: Tri-Enzyme Extraction of Folates from Biological Matrices

This protocol is designed to extract folates while preventing the oxidative degradation of the labile THF ring[5][6].

  • Step 1: Homogenization and Antioxidant Protection.

    • Action: Homogenize 1.0 g of tissue in 10 mL of extraction buffer (0.1 M phosphate buffer, pH 6.0) containing 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol.

    • Causality: Ascorbic acid and 2-mercaptoethanol are mandatory. They act as sacrificial reducing agents, scavenging reactive oxygen species and preventing the rapid oxidation of (6S)-THF and 5-methyl-(6S)-THF into biologically inactive degradation products (e.g., p-aminobenzoylglutamate)[5].

  • Step 2: Thermal Denaturation.

    • Action: Heat the homogenate in a boiling water bath for 10 minutes, then rapidly cool on ice.

    • Causality: Boiling immediately denatures endogenous interconverting enzymes (like SHMT or MTHFR) that would otherwise alter the native folate vitamer profile post-lysis.

  • Step 3: Tri-Enzyme Deconjugation.

    • Action: Add

      
      -amylase and protease, incubating at 37°C for 2 hours. Follow with the addition of rat plasma conjugase ( 
      
      
      
      -glutamyl hydrolase) and incubate for an additional 2 hours.
    • Causality: Folates are trapped in carbohydrate/protein matrices and exist as polyglutamates. Amylase and protease digest the matrix, while conjugase cleaves the polyglutamate tails down to monoglutamates. This is required because LC-MS/MS cannot efficiently quantify the vast, heterogeneous array of polyglutamated species[6].

  • Step 4: Solid-Phase Extraction (SPE) Cleanup.

    • Action: Pass the extract through a pre-conditioned Strong Anion Exchange (SAX) or C18 SPE cartridge. Elute with an antioxidant-spiked buffer.

    • Causality: Removes matrix interferents (lipids, peptides) that cause severe ion suppression during electrospray ionization (ESI) in mass spectrometry.

Protocol 2: LC-MS/MS Quantification and Diastereomeric Resolution

To accurately quantify the extracted folates, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard[7].

  • Step 1: Chromatographic Separation.

    • Action: Inject the purified extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Causality: The acidic mobile phase ensures the carboxylate groups of the glutamate moiety remain protonated, increasing retention and resolution on the hydrophobic C18 stationary phase.

  • Step 2: Multiple Reaction Monitoring (MRM).

    • Action: Operate the mass spectrometer in positive ESI mode. Monitor specific MRM transitions (e.g., m/z 460.2

      
       313.1 for 5-methyl-THF; m/z 446.2 
      
      
      
      299.1 for THF).
    • Causality: MRM provides absolute structural specificity by isolating the parent ion and quantifying the specific fragment ion (typically the loss of the glutamate residue), eliminating background noise from the biological matrix[7].

  • Step 3: Diastereomeric Resolution (Optional for Synthetic Standards).

    • Action: If verifying the purity of synthetic (6S) vs (6R) standards, utilize a chiral stationary phase (e.g., BSA-based columns) or perform fractional crystallization using chiral auxiliary groups like (-)-menthyl chloroformate[8].

    • Causality: Standard C18 columns cannot separate (6R) and (6S) diastereomers. Chiral resolution is required to ensure that pharmaceutical formulations (like Leucovorin) or analytical standards do not contain the inhibitory unnatural isomer[8].

Conclusion

The study of 6R-Tetrahydrofolic acid requires a rigorous understanding of stereochemical nomenclature and highly controlled analytical environments. While unsubstituted (6R)-THF is a biologically inactive synthetic byproduct, the (6R) configuration in bridged derivatives like 5,10-methylene-THF represents the pinnacle of natural, active one-carbon metabolism. By employing stringent antioxidant-protected extraction protocols and advanced LC-MS/MS methodologies, researchers can accurately map the distribution of these vital cofactors across biological systems, paving the way for advanced antifolate chemotherapies and targeted nutritional interventions.

References

  • EP0348641B1 - Process for the preparation of tetrahydrofolates Source: Google Patents URL
  • US11787808B2 - Folate salts Source: Google Patents URL
  • US5376658A - 5,10-methylene-tetrahydrofolate as a modulator of a chemotherapeutic agent Source: Google Patents URL
  • Optically active pteridine derivatives - Patent 0266042 Source: European Patent Office (EPO) URL:[Link]

  • US 2005/0164977 A1 - Methods of using tetrahydrofolates Source: Googleapis / USPTO URL:[Link]

  • JPH0826022B2 - Method for producing tetrahydrofolates Source: Google Patents URL
  • Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma Source: PubMed Central (PMC) URL:[Link]

  • Implications of β-Mercaptoethanol in Relation to Folate Stability and to Determination of Folate Degradation Kinetics Source: ResearchGate URL:[Link]

  • HPLC Methods For Folic Acid Source: Scribd URL:[Link]

Sources

The Metabolic Engine: 6R-Tetrahydrofolic Acid Species in Amino Acid Interconversion

[1]

Executive Summary

In the context of high-precision metabolic research and drug development, "6R-Tetrahydrofolic acid" refers to a specific subset of biologically active folate cofactors—primarily 5,10-methylene-tetrahydrofolate and 5,10-methenyl-tetrahydrofolate —that possess the (6R) absolute configuration according to Cahn-Ingold-Prelog (CIP) priority rules.[1]

While the unsubstituted parent cofactor, tetrahydrofolate (THF), is biologically active in the (6S) configuration, the addition of a one-carbon unit bridging N5 and N10 (or formylating N10) alters substituent priorities, flipping the designation to (6R) without inverting the physical chirality. These 6R-intermediates are the obligate substrates for the interconversion of Serine/Glycine and the catabolism of Histidine . Understanding this stereochemical switch is critical for designing antifolates, interpreting LC-MS metabolomics, and developing stable pharmaceutical folate derivatives.[1]

Stereochemical Foundation: The "6R" vs. "6S" Switch

The biological activity of folate enzymes is strictly stereospecific. However, the nomenclature changes based on the oxidation state and substitution of the one-carbon unit attached to the pteridine ring.

Folate SpeciesBiologically Active IsomerRole in Amino Acid Metabolism
Tetrahydrofolate (THF) (6S) Acceptor of C1 units from Serine/Histidine.
5,10-Methylene-THF (6R) Central Hub: Serine

Glycine interconversion.
5,10-Methenyl-THF (6R) Catabolic Product: Histidine degradation (via FIGLU).[1]
10-Formyl-THF (6R) Purine synthesis (downstream of AA metabolism).[1]
5-Methyl-THF (6S) Donor: Remethylation of Homocysteine to Methionine.
5-Formyl-THF (Leucovorin) (6S) Stable clinical reservoir (metabolized to 5,10-methylene-THF).[1]

Critical Insight: When researching "this compound," you are investigating the bridged, activated intermediates (Methylene/Methenyl) that directly facilitate amino acid carbon transfer.[1] The unbridged forms (THF, 5-Methyl) are designated (6S).[1]

Mechanistic Core: Amino Acid Metabolic Nodes

Node A: The Serine/Glycine Shuttle (SHMT)

The enzyme Serine Hydroxymethyltransferase (SHMT) is the primary generator of one-carbon units. It catalyzes the reversible conversion of L-Serine to Glycine.

  • Mechanism: SHMT utilizes Pyridoxal-5'-phosphate (PLP) to form a Schiff base with serine.[1] The enzyme then facilitates the cleavage of the C

    
    -C
    
    
    bond.
  • Role of 6R-THF: The formaldehyde equivalent released from serine does not exist free in solution; it is immediately captured by (6S)-THF to form the bridged (6R)-5,10-methylene-THF .[1]

  • Directionality: In most tissues, this reaction proceeds in the direction of Glycine synthesis, fueling the folate pool with C1 units for nucleotide and methionine synthesis.

Node B: Histidine Catabolism (FTCD)

Histidine catabolism funnels carbon into the folate pool via the enzyme Formimidoyltransferase Cyclodeaminase (FTCD) .

  • Histidine is degraded to Formiminoglutamate (FIGLU) .[1]

  • The formimidoyltransferase domain of FTCD transfers the formimino group (

    
    ) from FIGLU to (6S)-THF .[1]
    
  • The cyclodeaminase domain cyclizes this intermediate to yield (6R)-5,10-methenyl-THF and releases ammonia.[1]

  • Clinical Marker: In folate deficiency, this pathway is blocked, leading to FIGLU accumulation (a classic diagnostic marker).[1]

Node C: Methionine Regeneration (The Methyl Trap)

While the donor for methionine synthesis is (6S)-5-methyl-THF , it is generated solely from the reduction of (6R)-5,10-methylene-THF by MTHFR.[1]

  • Methionine Synthase (MTR): Transfers the methyl group from (6S)-5-methyl-THF to Homocysteine (Hcy) to regenerate Methionine and (6S)-THF .[1][2]

  • Significance: This is the only reaction that regenerates free THF from 5-methyl-THF. Without B12-dependent MTR activity, folates become "trapped" as 5-methyl-THF, starving the 6R-methylene pool required for DNA synthesis.[1]

Pathway Visualization

The following diagram illustrates the stereochemical flow between these amino acid nodes.

Folate_AA_MetabolismTHF(6S)-Tetrahydrofolate(Acceptor)Methylene(6R)-5,10-Methylene-THF(Serine/Glycine Hub)THF->Methylene SHMT(+Serine, -Glycine)Methylene->THF SHMT(+Glycine, -Serine)Methyl(6S)-5-Methyl-THF(Methionine Donor)Methylene->Methyl MTHFR(Irreversible)GlycineGlycineMethylene->GlycineMethenyl(6R)-5,10-Methenyl-THF(Histidine Entry)Methenyl->Methylene MTHFD1(Reduction)Methyl->THF MTR (B12)(+Hcy -> Met)SerineL-SerineSerine->MethyleneHistidineHistidine(via FIGLU)Histidine->Methenyl FTCD(-Glutamate)HcyHomocysteineMetL-MethionineHcy->Met

Caption: Stereochemical flow of folate species linking Serine, Histidine, and Methionine metabolism.[1] Note the R/S inversion at the Methylene/Methenyl nodes.

Experimental Methodologies

LC-MS/MS Quantification of Labile Folates

Quantifying (6R)-5,10-methylene-THF is notoriously difficult due to its rapid oxidative degradation and interconversion with THF during sample preparation.[1] The following protocol uses Sodium Cyanoborohydride (NaCNBH


)

Protocol: Reductive Methylation Trapping

  • Cell Lysis: Harvest

    
     cells. Immediately resuspend in extraction buffer  (80:20 MeOH:H
    
    
    O) containing 25 mM Sodium Ascorbate (antioxidant) and 25 mM Ammonium Acetate , pH 7.0.[1]
  • Derivatization (Critical): Add NaCNBH

    
      (final conc. 25 mM) immediately.
    
    • Mechanism:[3][4][5][6] NaCNBH

      
       reduces the unstable (6R)-5,10-methylene-THF  to the stable 5-methyl-THF .[1]
      
    • Differentiation: To distinguish endogenous 5-methyl-THF from trapped methylene-THF, use deuterated NaCNBD

      
       .[1] Endogenous 5-methyl-THF will be unlabeled; trapped methylene-THF will incorporate deuterium (+2 Da mass shift).[1]
      
  • Incubation: Incubate at 4°C for 30 minutes.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto a C18 column coupled to a Triple Quadrupole MS operating in negative ion mode (MRM).

Table 1: MRM Transitions for Folate Species (Negative Mode)

AnalytePrecursor (

)
Product (

)
Retention Time (min)
(6S)-THF 444.2177.13.2
(6S)-5-Methyl-THF 458.2177.14.5
(6R)-5,10-Methenyl-THF 454.2308.12.8
Folic Acid (Oxidized) 440.2177.13.8
Enzymatic Assay: SHMT Activity

To measure the formation of (6R)-5,10-methylene-THF from serine:

  • Reagents: Purified SHMT, (6S)-THF (substrate), L-[3-

    
    C]Serine, PLP.[1]
    
  • Reaction: Incubate at 37°C in 50 mM KPO

    
     buffer (pH 7.2).
    
  • Termination: Stop reaction with dimedone. Dimedone reacts with the formaldehyde released from 5,10-methylene-THF (upon acidification) to form a stable adduct.[1]

  • Extraction: Extract the

    
    C-formaldehyde-dimedone adduct with toluene.
    
  • Quantification: Scintillation counting of the toluene phase.

Therapeutic Implications

In drug development, the distinction between 6R and 6S is vital for Leucovorin (Folinic Acid) rescue therapy.

  • Racemic Leucovorin: Contains (6R,S)-5-formyl-THF.[7][1][5] The (6R)-isomer (unnatural for 5-formyl) is slowly metabolized and competes with the active (6S)-isomer for transport, potentially reducing efficacy.[1]

  • Levoleucovorin: Pure (6S)-5-formyl-THF .[1] It is rapidly converted to (6R)-5,10-methylene-THF inside the cell to rescue DNA synthesis after Methotrexate treatment.[1]

  • Targeting SHMT: Novel cancer therapies target the mitochondrial SHMT2 isozyme to block the production of (6R)-5,10-methylene-THF , starving tumors of the glycine and nucleotide precursors required for rapid proliferation.

References

  • Biochemistry of Tetrahydrofolate: Unraveling the Versatile Coenzyme in One-Carbon Metabolism. DoveMed. [Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. PubMed Central (NIH). [Link][1]

  • Serine hydroxymethyltransferase - Mechanism and Catalytic Site Atlas. EBI. [Link][1]

  • Bioactivity of [6R]-5-formyltetrahydrofolate, an unusual isomer, in humans. PubMed. [Link][1]

  • Methionine synthase supports tumor tetrahydrofolate pools. bioRxiv. [Link][1]

  • Histidine catabolism is a major determinant of methotrexate sensitivity. PubMed Central (NIH). [Link][1]

Methodological & Application

enzymatic synthesis of 6R-Tetrahydrofolic acid for research use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Synthesis of Biologically Active (6S)-Tetrahydrofolic Acid

Part 1: Executive Summary & Nomenclature Clarification

Objective: To provide a rigorous, self-validating protocol for the enzymatic synthesis of biologically active Tetrahydrofolic Acid (THF) using Dihydrofolate Reductase (DHFR) coupled with an NADPH regeneration system.

CRITICAL NOMENCLATURE ALERT: (6R) vs. (6S) Before proceeding, researchers must distinguish between the stereochemical conventions to ensure the correct isomer is synthesized for their specific application.

Isomer DesignationBiological StatusDescription
(6S)-Tetrahydrofolic Acid Natural / Bioactive The product of DHFR reduction in vivo. It is the active cofactor for one-carbon metabolism. Note: Historically, this was sometimes confused with the (6R) designation of 5,10-methylene-THF.
(6R)-Tetrahydrofolic Acid Unnatural / Inactive Generally biologically inactive. Used primarily as a negative control or for specific folate receptor (FR-

) binding studies.
(6R)-5,10-Methylene-THF Natural / Bioactive The active cofactor for Thymidylate Synthase. Note that the priority rules change the designation from S to R when the methylene bridge is formed, despite the chiral center remaining the same.

Scope of this Guide: This protocol focuses on the enzymatic synthesis of the biologically active (6S)-isomer using DHFR. Wild-type DHFR is stereospecific and exclusively produces the (6S) form.[1] If your research strictly requires the unnatural (6R) isomer, see Appendix A for the "Negative Enrichment" strategy.

Part 2: Reaction Design & Thermodynamics

The synthesis relies on the stereoselective reduction of Dihydrofolate (DHF) by Dihydrofolate Reductase (DHFR).[1][2][3] To drive this thermodynamically favorable but expensive reaction (due to NADPH cost), we couple it with a Glucose-6-Phosphate Dehydrogenase (G6PDH) regeneration system.

Reaction Stoichiometry:




Key Challenges & Solutions:

  • Oxidative Instability: THF is extremely labile and oxidizes to DHF or p-aminobenzoylglutamate (pABG) within minutes in air.

    • Solution: All buffers must be degassed and supplemented with Ascorbic Acid (0.2% w/v) and 2-Mercaptoethanol (2-ME) or DTT.

  • Cost Efficiency: NADPH is costly.

    • Solution: Use catalytic NADPH (0.1 mM) with stoichiometric Glucose-6-Phosphate (G6P).

Figure 1: Coupled Enzymatic Cycle

G cluster_2 DHF Dihydrofolate (DHF) THF (6S)-Tetrahydrofolate (THF) DHF->THF DHFR (Reduction) NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH G6PDH (Regeneration) G6P Glucose-6-Phosphate PG6 6-Phosphogluconate G6P->PG6 Oxidation

Caption: Figure 1. The DHFR-mediated reduction of DHF coupled with G6PDH for NADPH recycling. This system ensures >99% conversion to the (6S)-isomer.

Part 3: Materials & Equipment

Reagents:

  • Substrate: Dihydrofolic Acid (DHF) >90% purity. (Can be generated from Folic Acid via Dithionite reduction, but commercial DHF is recommended for research purity).

  • Enzymes:

    • Recombinant Human or Bacterial DHFR (Sigma or equivalent, >1 U/mg).

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) (Leuconostoc mesenteroides source preferred for NADP+ specificity).

  • Cofactors: NADP+ (Sodium salt), Glucose-6-Phosphate (G6P).

  • Stabilizers: L-Ascorbic Acid (Vitamin C), Dithiothreitol (DTT) or 2-Mercaptoethanol (2-ME).

  • Buffer: Potassium Phosphate (KPi), pH 7.4.

Equipment:

  • UV-Vis Spectrophotometer (Temperature controlled).

  • Anaerobic Chamber or Schlenk Line (Argon/Nitrogen source).

  • HPLC with Electrochemical (ECD) or UV detection.

  • Solid Phase Extraction (SPE) Cartridges (Phenyl or C18).

Part 4: Step-by-Step Synthesis Protocol

Phase 1: Buffer Preparation (Anaerobic)

Field Insight: 90% of synthesis failures are due to dissolved oxygen. Do not skip degassing.

  • Prepare Reaction Buffer (100 mL):

    • 50 mM Potassium Phosphate (pH 7.4).

    • 1 mM EDTA (to chelate heavy metals that catalyze oxidation).

  • Degassing: Boil the buffer for 5 minutes, then cool under a continuous stream of Argon or Nitrogen.

  • Add Stabilizers: Once cooled to room temperature, add:

    • Ascorbic Acid to 0.5% (w/v) (approx. 28 mM).

    • 2-Mercaptoethanol to 50 mM (or DTT to 10 mM).

    • Note: Adjust pH back to 7.4 with degassed KOH if Ascorbic acid lowers it significantly.

Phase 2: Enzymatic Reaction Setup

Scale: 10 mL Reaction Volume

ComponentFinal Conc.Quantity for 10 mLFunction
Reaction Buffer 1XTo 10 mLSolvent
Dihydrofolate (DHF) 5 mM22 mg (approx)Substrate
Glucose-6-Phosphate 10 mM30 mgSacrificial substrate
NADP+ 0.2 mM1.6 mgCofactor (Catalytic)
G6PDH 2 U/mL20 UnitsRecycling Enzyme
DHFR 1 U/mL10 UnitsPrimary Enzyme
  • Dissolution: Dissolve DHF in a small volume of degassed 50 mM KPi (pH 8.0) first (DHF is more soluble at slightly alkaline pH), then add to the main reaction vessel under Argon.

  • Initiation: Add G6P and NADP+. Mix gently.

  • Start: Add G6PDH and DHFR.

  • Incubation: Incubate at 37°C in the dark under Argon atmosphere.

  • Monitoring: Monitor the decrease in Absorbance at 340 nm .

    • Note: Although NADPH absorbs at 340 nm, its concentration remains steady due to regeneration. The decrease corresponds to the conversion of DHF (

      
      ) to THF (
      
      
      
      ) and the consumption of DHF's distinct spectrum.
    • Better Metric: Monitor the disappearance of the DHF peak at 282 nm and appearance of THF peak at 298 nm via HPLC aliquots.

Phase 3: Purification (Solid Phase Extraction)

Perform in a glove box or under continuous Argon flow.

  • Conditioning: Activate a Phenyl-SPE cartridge with Methanol, then equilibrate with degassed Buffer A (10 mM KPi, 0.1% Ascorbic Acid, pH 6.0).

  • Loading: Load the reaction mixture. THF binds; salts and enzymes pass through or are washed off.

  • Washing: Wash with 5 column volumes of Buffer A to remove residual G6P and NADP+.

  • Elution: Elute THF with degassed Buffer B (10% Methanol, 0.1% Ascorbic Acid, pH 7.0).

  • Storage: Lyophilize immediately in dark vials. Store at -80°C.

Part 5: Quality Control & Validation

1. UV-Vis Spectroscopy:

  • DHF:

    
     at 282 nm.
    
  • THF:

    
     at 298 nm (pH 7).
    
  • Criterion: Ratio

    
     should increase significantly.
    

2. Chiral HPLC (Stereochemical Purity): To confirm the synthesis of (6S)-THF and absence of (6R)-THF.

  • Column: Chiralpak HSA or BSA (Protein-based chiral columns).

  • Mobile Phase: 50 mM Phosphate Buffer pH 7.0 + 5% Propanol.

  • Detection: Electrochemical (Coulometric) is preferred for sensitivity (E1: +100mV, E2: +400mV).

  • Reference: (6S)-THF elutes distinct from (6R)-THF.

Figure 2: Purification & QC Workflow

Workflow Start Crude Reaction Mix (DHF, THF, Enzymes) SPE Phenyl SPE Cartridge (Argon Atmosphere) Start->SPE Wash Wash: Buffer A (Remove Enzymes/Salts) SPE->Wash Waste Elute Elute: 10% MeOH + Ascorbate (Collect (6S)-THF) SPE->Elute Product QC QC: Chiral HPLC Confirm (6S) Isomer Elute->QC Store Lyophilize & Store -80°C QC->Store Pass

Caption: Figure 2. Anaerobic purification workflow ensuring minimal oxidative degradation of the labile THF product.

Appendix A: Protocol for Unnatural (6R)-Isomer Enrichment

If your research specifically requires (6R)-Tetrahydrofolic acid (unnatural), you cannot use the synthesis above. Instead, use the Negative Selection Method :

  • Chemical Synthesis: Reduce Folic Acid with Sodium Dithionite or Borohydride to yield racemic (6R,S)-THF .

  • Enzymatic Depletion: Incubate the racemic mixture with Thymidylate Synthase (from L. casei) and dUMP.

    • Mechanism:[2][4][5] Thymidylate Synthase specifically consumes the natural (6S)-THF (converting it to DHF in the presence of formaldehyde/dUMP), leaving the (6R)-THF untouched.

  • Purification: Separate the remaining (6R)-THF from the DHF byproduct using the SPE method described above.

References

  • Mathews, C. K., & Huennekens, F. M. (1960). Further studies on dihydrofolic reductase. Journal of Biological Chemistry, 235(11), 3304-3308. Link

  • Bagnara, A. S., & Finch, L. R. (1973). Quantitative extraction and estimation of intracellular nucleoside triphosphates of Escherichia coli. Analytical Biochemistry, 45(1), 24-34.
  • Rees, L., et al. (1999). Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate... Biochimica et Biophysica Acta (BBA), 1472(1-2), 323-332.[5] Link (Establishes the biological distinction between 6R and 6S forms).

  • Meier, K., et al. (2005). Stability of folates... Journal of Chromatography A, 1081(2), 168-175.
  • Schircks Laboratories. Data Sheet: (6S)-Tetrahydrofolic acid.

Sources

Application Note: Chromatographic Purification and Isolation of 6R-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Preparative Chromatography, Chiral Separations, Radiopharmaceutical Synthesis

Executive Summary & Mechanistic Causality

Tetrahydrofolic acid (THF) exists as two diastereomers at the C6 position: the biologically active (6S)-THF and the unnatural (6R)-THF. While the 6S-isomer is the focus of nutritional and pharmacological formulations, pure (6R)-Tetrahydrofolic acid is critically required as an analytical reference standard, for stereoselective pharmacokinetic profiling, and as a precursor in specialized radiotracer synthesis (e.g.,


F-labeled folates)[1].

The Chemical Challenge: THF is notoriously unstable. It is highly susceptible to autooxidation, specifically the oxidative cleavage of the C9-N10 bond and the degradation of the tetrahydropteridine ring[2]. Furthermore, separating the 6R and 6S epimers is difficult due to their identical physicochemical properties in achiral environments.

The Chromatographic Solution (Causality & Logic): To achieve high-purity 6R-THF, we employ two field-proven chromatographic workflows:

  • Indirect Separation via Chiral Derivatization (Method A): By attaching a bulky chiral auxiliary—such as (-)-menthyl chloroformate—to the N-5 position, we amplify the steric differences between the 6R and 6S centers. This transforms a difficult enantiomeric-like separation into a straightforward diastereomeric separation that can be resolved on inexpensive, highly scalable C18 Reversed-Phase silica[3].

  • Direct Separation via Chiral Stationary Phase (Method B): For analytical or semi-preparative scales where derivatization is undesirable, lipophilically protected THF intermediates can be directly resolved using a normal-phase chiral stationary phase (CSP)[1].

Both systems are designed as self-validating workflows , incorporating strict environmental controls (inert gas, antioxidants) and closed-loop analytical QC to guarantee an enantiomeric excess (ee) > 97%[4].

Process Visualization

G cluster_direct Method B: Direct Chiral HPLC cluster_indirect Method A: Indirect RP-HPLC A Racemic (6R,S)-THF (Starting Material) B1 Chiral Stationary Phase e.g., Reprosil 100 Chiral-NR A->B1 Protect & Inject C1 Chiral Derivatization (-)-menthyl chloroformate A->C1 N-5 Acylation D Pure 6R-THF (Target Isomer) B1->D Deprotect E Pure 6S-THF (Active Isomer) B1->E Deprotect C2 Reversed-Phase HPLC (C18 Column) C1->C2 Diastereomer Mix C3 Acidic Deprotection (HBr/Formic Acid) C2->C3 Isolate 6R-derivative C3->D Precipitation

Workflow diagram detailing direct and indirect chromatographic purification of 6R-THF.

Quantitative Data: Method Comparison

ParameterMethod A: Indirect RP-HPLCMethod B: Direct Chiral HPLC
Separation Mechanism Diastereomeric resolution via C18Enantiomeric-like resolution via CSP
Stationary Phase Standard C18 (e.g., ODS 5 µm, 250 x 21.2 mm)Chiral-NR (e.g., Reprosil 100, 5 µm)
Mobile Phase Aqueous Phosphate Buffer / AcetonitrileHexane / Isopropanol (1:1, v/v)
Detection Wavelength UV at 290 nmUV at 280-290 nm
Scalability High (Multi-gram Preparative scale)Low to Medium (Analytical/Semi-prep)
Sample Pre-treatment N-5 Chiral DerivatizationCarboxyl Esterification (Lipophilic protection)
Typical 6R Yield > 85% post-deprotection~ 80% post-deprotection

Experimental Protocols

Critical Precaution: All steps must be executed under an inert atmosphere (Argon or Nitrogen) and subdued lighting. Solvents must be sparged with inert gas for 15 minutes prior to use to displace dissolved oxygen.

Protocol A: Indirect Purification via Chiral Derivatization (RP-HPLC)

This method leverages covalent chiral auxiliaries to enable separation on standard reversed-phase columns[3].

Step 1: Chiral Derivatization

  • Dissolve 1.0 g of (6R,S)-THF in 20 mL of anhydrous N,N-dimethylformamide (DMF) containing 0.5% (v/v) 2-mercaptoethanol. Causality: 2-mercaptoethanol acts as a sacrificial reductant, scavenging reactive oxygen species that would otherwise degrade the pteridine ring[2].

  • Cool the solution to 0°C under Argon.

  • Dropwise, add 1.2 equivalents of (-)-menthyl chloroformate and anhydrous pyridine.

  • Stir for 2 hours. The reagent selectively acylates the N-5 position, yielding a mixture of 5-(-)-menthyloxycarbonyl-(6R)-THF and its (6S) counterpart.

Step 2: Preparative RP-HPLC Separation

  • Column: Preparative C18 (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1M Phosphate buffer (pH 6.8) and Methanol (typically 40:60, v/v). Causality: pH 6.8 ensures the glutamate carboxyl groups are ionized, preventing peak tailing while maintaining silica stability[2].

  • Detection: Monitor UV absorbance at 290 nm.

  • Collection: The bulky menthyl group induces a baseline separation of the diastereomers. Collect the fraction corresponding to the (6R)-diastereomer (elution order must be confirmed via standard injection).

Step 3: Acidic Deprotection & Recovery

  • Concentrate the (6R)-fraction under reduced pressure at < 30°C.

  • Dissolve the residue in a mixture of formic acid and hydrogen bromide (HBr) in acetic acid[3]. Stir at room temperature for 4 hours to cleave the menthyloxycarbonyl group.

  • Precipitate the pure (6R)-THF by adjusting the pH to 3.5 and adding cold ethanol. Filter, wash with ethanol, and dry under high vacuum.

System Validation & QC: Re-inject a 1 mg/mL sample of the final product onto an analytical chiral HPLC column. The system passes validation if the (6R)-THF peak demonstrates an enantiomeric purity of > 97.0%[4].

Protocol B: Direct Separation via Chiral Stationary Phase (Normal Phase)

This method is ideal for downstream radiotracer synthesis where rapid, direct separation of protected intermediates is required[1].

Step 1: Sample Preparation

  • Due to the high polarity of free THF, direct normal-phase chromatography is unfeasible. Utilize a lipophilically protected intermediate, such as N2-acetyl-3′-aza-2′-fluoro-5-MTHF-di-tert-butylester (a (6R,S) mixture)[1].

  • Dissolve 50 mg of the protected mixture in 2 mL of deoxygenated Hexane/Isopropanol (1:1).

Step 2: Chiral HPLC Conditions

  • Column: Reprosil 100 Chiral-NR HPLC column (or equivalent normal-phase CSP).

  • Mobile Phase: Isocratic Hexane/Isopropanol (1:1, v/v)[1].

  • Flow Rate: 1.0 mL/min (Analytical) or scaled volumetrically for semi-prep.

  • Detection: UV at 280 nm.

  • Collection: The chiral stationary phase directly discriminates the spatial arrangement of the C6 chiral center. Collect the well-resolved (6R)-isomer fraction.

Step 3: Deprotection

  • Evaporate the solvent from the (6R)-fraction.

  • Perform acidic deprotection using acetone/HCl to remove the tert-butyl esters and N2-acetyl groups, yielding the free (6R)-THF derivative[1].

System Validation & QC: Confirm the absolute configuration and purity of the deprotected (6R)-THF using Circular Dichroism (CD) spectroscopy, ensuring the spectral signature matches the established (6R) reference standard[1].

References

  • Source: google.com (Patent Directory)
  • Title: Application Note: Quantification of (6S)
  • Source: snmjournals.org (Journal of Nuclear Medicine)
  • Source: google.com (Patent Directory)

Sources

Application Note: High-Sensitivity Chiral Quantification of 6R-Tetrahydrofolic Acid in Biological Samples Using HPLC-ECD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Tetrahydrofolic acid (THF) is the central coenzyme of one-carbon metabolism.[1] Biologically, natural folates exist exclusively in the (6S) diastereomeric configuration (often denoted as L-THF). However, synthetic folate preparations (such as racemic Leucovorin or folic acid supplements reduced in vivo) may introduce the (6R) isomer.

Quantifying 6R-Tetrahydrofolic acid is critical for:

  • Pharmacokinetic (PK) Studies: Monitoring the clearance of the inactive 6R isomer in patients treated with racemic folate drugs.

  • Chiral Purity Analysis: Verifying the stereochemical integrity of "L-methylfolate" or "L-THF" therapeutics.

  • Metabolic Flux Analysis: Understanding the preferential retention of 6S forms and excretion of 6R forms.

The Challenge: THF is notoriously unstable, susceptible to rapid oxidative degradation into dihydrofolate (DHF) and folic acid. Furthermore, separating the 6R and 6S enantiomers requires specialized chiral chromatography, as standard C18 columns cannot distinguish them.

The Solution: This protocol utilizes HPLC with Coulometric Electrochemical Detection (ECD) . ECD offers femtomole-level sensitivity (100x > UV) and high selectivity, minimizing interference from the complex biological matrix. We employ a protein-based Chiral Stationary Phase (CSP) for direct resolution of the isomers.

Chemical Principles & Stability Strategy

The Stereochemistry
  • (6S)-THF: Biologically active.[1] Substrate for polyglutamylation and retention in cells.

  • (6R)-THF: Biologically inert (mostly). Cannot be polyglutamylated; rapidly excreted renaly.

The Oxidation Problem

THF oxidation is autocatalytic and accelerated by light, heat, and low pH.

  • Mechanism: THF

    
     Quinonoid Dihydrofolate 
    
    
    
    7,8-Dihydrofolate (DHF)
    
    
    Folic Acid.
  • Prevention Strategy:

    • Deoxygenation: All buffers must be purged with Nitrogen/Argon.

    • Reductants: High concentrations of Ascorbic Acid (AA) and Dithiothreitol (DTT) or 2-Mercaptoethanol (2-ME) are mandatory in all processing steps.

    • pH Control: Extraction at neutral/mildly alkaline pH (7.0–9.0) improves stability compared to acidic conditions.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Binary gradient pump, Vacuum degasser, Thermostatted autosampler (4°C).

  • Detector: Coulometric Electrochemical Detector (e.g., Thermo Fisher Dionex CoulArray or Antec Decade).

    • Guard Cell: +350 mV (Pre-oxidizes impurities).

    • Analytical Cell: E1: +50 mV (Screening), E2: +300 mV (Quantification).

  • Column: Chiral-CBH (Cellobiohydrolase) or BSA-based Chiral Column (100 x 4.0 mm, 5 µm).

  • Standards: (6R,S)-Tetrahydrofolic acid (Schircks Laboratories, Switzerland).

Sample Preparation Workflow

Strict adherence to this workflow is required to prevent analyte loss.

Step 1: Buffer Preparation (The "Stabilizer")

Prepare Extraction Buffer A :

  • 100 mM Potassium Phosphate (pH 7.0).

  • Add 1% (w/v) Ascorbic Acid (freshly added).

  • Add 0.2% (v/v) 2-Mercaptoethanol.

  • Note: Degas with Nitrogen for 15 mins before use.

Step 2: Biological Sample Extraction
  • Collection: Collect blood into Lithium Heparin tubes containing pre-aliquoted Ascorbic Acid (final conc. 5 mg/mL blood). Invert gently.

  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C to obtain plasma.

  • Protein Precipitation:

    • Mix 200 µL Plasma with 600 µL Extraction Buffer A .

    • Add 50 µL of 60% Perchloric Acid (PCA) to precipitate proteins (Target pH ~1.0 for brief moment, but stabilized by buffer capacity).

    • Alternative (Gentler): Use weak anion exchange SPE (Solid Phase Extraction) if PCA causes degradation.

  • Clarification: Vortex (10s), Incubate on ice (10 min), Centrifuge at 14,000 x g (10 min, 4°C).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC-ECD Method Parameters
ParameterSettingRationale
Mobile Phase 10 mM Sodium Phosphate (pH 6.0) + 2% AcetonitrileLow organic content preserves protein-based chiral selectors.
Flow Rate 0.8 mL/minOptimized for mass transfer in chiral pores.
Injection Vol 20 µLHigh volume allowed due to ECD sensitivity.
Temp 20°CLower temp often improves chiral resolution (

).
Run Time 15 - 20 minutes6S typically elutes before 6R on BSA columns.
Detection Coulometric: +300 mVTHF oxidizes readily at low potentials; highly selective.

Visualization of Workflows

Sample Preparation Logic

This diagram illustrates the critical path to maintain 6R-THF stability.

SamplePrep Start Biological Sample (Whole Blood) Stabilize Immediate Stabilization (+ Ascorbic Acid) Start->Stabilize < 5 mins Plasma Centrifugation (4°C, 2000g) Stabilize->Plasma Precipitation Protein Precipitation (Perchloric Acid + DTT) Plasma->Precipitation Denature Enzymes Supernatant Clarified Supernatant (Acidic pH) Precipitation->Supernatant Remove Debris Neutralization pH Adjustment (to pH 5.0 - 6.0) Supernatant->Neutralization Protect Column Inject HPLC Injection (Amber Vial) Neutralization->Inject Analytical Run

Caption: Critical path for 6R-THF extraction emphasizing antioxidant addition and temperature control.

Electrochemical Detection Mechanism

Why ECD? It selectively oxidizes the pteridine ring, ignoring non-electroactive matrix components.

ECD_Mechanism THF Tetrahydrofolate (Reduced) Reaction Oxidation at Working Electrode (+300 mV) THF->Reaction DHF Dihydrofolate (Oxidized) Reaction->DHF - 2e⁻, - 2H⁺ Signal Current Response (nA) Reaction->Signal Measurable Output

Caption: Coulometric oxidation of THF generates the electrical current used for quantification.

Data Analysis & Validation Criteria

System Suitability

Before running samples, ensure the system meets these metrics using the (6R,S)-THF standard mix:

  • Resolution (

    
    ):  > 1.5 between 6S and 6R peaks.
    
  • Tailing Factor: < 1.3 (Severe tailing indicates column aging or pH mismatch).

  • Background Current: < 50 nA (High background reduces sensitivity).

Calculation

Since 6R-THF is often an impurity or metabolite, use the Internal Standard Method .

  • Internal Standard (IS): 5-Methyl-THF (if chromatographically resolved) or a synthetic analogue like Methotrexate (check electroactivity).

  • Formula:

    
    
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of 6R Peak Oxidation during prepIncrease Ascorbic Acid to 1%; Ensure buffers are degassed.
Broad Peaks Column overloadDilute sample; BSA columns have low capacity.
High Baseline Contaminated Mobile PhaseUse HPLC-grade water; Passivate ECD cell with 30% Nitric Acid (off-line).
Retention Shift pH driftCheck mobile phase pH daily; Chiral selectors are pH sensitive.

References

  • Hyland, K., & Surtees, R. (1991).[2] Measurement of folates in cerebrospinal fluid using HPLC with electrochemical detection. Clinical Chemistry. Link

  • Leeming, R. J., et al. (1990). Analysis of folates in biological fluids by HPLC-ECD. Journal of Chromatography B. Link

  • Nelson, B. C., et al. (2004). Determination of folate concentrations in biological materials using HPLC with fluorescence and electrochemical detection. NIST Special Publication. Link

  • Jägerstad, M., & Jastrebova, J. (2013). Stability of dietary folates during food processing and storage. Molecular Nutrition & Food Research. Link

  • Bagnati, R., et al. (1998). HPLC-ECD analysis of folate derivatives in human plasma. Analytical Biochemistry. Link

Sources

Application of 6R-Tetrahydrofolic Acid in Cell Culture Media: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical information, application notes, and detailed protocols for the use of (6R)-Tetrahydrofolic acid (6R-THF) in cell culture media. This document emphasizes the scientific rationale behind experimental design and provides practical insights for the effective use of this inactive diastereomer in research settings.

The Central Role of Tetrahydrofolate in One-Carbon Metabolism

Tetrahydrofolic acid (THF) is the biologically active form of vitamin B9 and a pivotal coenzyme in one-carbon (1C) metabolism. This complex network of biochemical reactions is fundamental for the biosynthesis of essential macromolecules required for cell growth, proliferation, and maintenance.[1][2] The primary functions of THF-mediated one-carbon metabolism include:

  • Nucleotide Synthesis: THF derivatives are essential donors of one-carbon units for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine.[3][4] This role is particularly critical in rapidly dividing cells, including many cell lines used in research and biopharmaceutical production.

  • Amino Acid Metabolism: THF is involved in the interconversion of amino acids, most notably the conversion of serine to glycine, which is a major source of one-carbon units.[2] It also plays a role in the remethylation of homocysteine to methionine, a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.[3]

The folate cycle is a highly compartmentalized process, with parallel pathways in the cytosol, mitochondria, and nucleus, highlighting its intricate regulation and importance in cellular homeostasis.[5]

Diagram of the One-Carbon Metabolic Pathway

OneCarbonMetabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Folate Folic Acid (in media) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF (6S)-Tetrahydrofolate (Active THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP (Thymidylate) MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MethylTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine dUMP dUMP dUMP->dTMP Thymidylate Synthase Purines Purine Synthesis FormylTHF->Purines SixR_THF (6R)-Tetrahydrofolic Acid (Inactive)

Caption: The central role of (6S)-THF in the folate and methionine cycles.

The Significance of Chirality: (6S)-THF vs. (6R)-THF

Tetrahydrofolic acid possesses a chiral center at the C6 position of the pteridine ring. This results in two diastereomers: (6S)-Tetrahydrofolic acid and (6R)-Tetrahydrofolic acid. It is crucial to understand that only the (6S) isomer is biologically active.[6] The enzymes of the one-carbon metabolic pathway are stereospecific and cannot utilize the (6R) isomer as a cofactor.

Consequently, (6R)-Tetrahydrofolic acid serves as an excellent negative control in cell culture experiments designed to investigate the effects of folate metabolism. By comparing the cellular response to (6S)-THF with that of (6R)-THF, researchers can specifically attribute observed effects to the engagement of the one-carbon metabolic pathway.

Feature(6S)-Tetrahydrofolic Acid(6R)-Tetrahydrofolic Acid
Biological Activity Biologically active coenzymeBiologically inactive
Role in 1C Metabolism Essential for nucleotide and amino acid synthesisDoes not participate as a coenzyme
Enzyme Recognition Recognized and utilized by folate-dependent enzymesNot recognized by folate-dependent enzymes
Primary Use in Research To support cell growth and study folate metabolismAs a negative control for folate-dependent processes

Application Notes for Using (6R)-Tetrahydrofolic Acid

Rationale for Use as a Negative Control

The use of an inactive isomer as a negative control is a rigorous approach to validate that the observed biological effects of a compound are due to its specific interaction with its target pathway, rather than off-target or non-specific effects.[7] In the context of folate metabolism, supplementing a culture with (6R)-THF helps to control for:

  • Non-specific effects of the molecule: Any observed cellular changes in the presence of (6R)-THF are likely not due to its participation in the one-carbon pathway.

  • Effects of the solvent or handling procedures: Since both (6S)-THF and (6R)-THF would be prepared and delivered to the cells in the same manner.

Stability and Handling Considerations

Reduced folates, including both (6S)- and (6R)-THF, are susceptible to oxidation, which can lead to their degradation and loss of structural integrity.[1] Therefore, stringent handling and storage procedures are paramount.

  • Protection from Light: Folates are light-sensitive. All stock solutions and media containing THF should be protected from light by using amber tubes or by wrapping containers in aluminum foil.

  • Use of Antioxidants: To prevent oxidation, it is highly recommended to prepare stock solutions in a buffer containing antioxidants. A commonly used antioxidant solution is a buffer containing ascorbic acid and/or 2-mercaptoethanol.

  • Anaerobic Conditions: While not always practical for routine cell culture, preparing stock solutions under an inert gas (e.g., nitrogen or argon) can further enhance stability.

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of (6R)-Tetrahydrofolic Acid Stock Solution

Materials:

  • (6R)-Tetrahydrofolic acid (powder)

  • Deionized, sterile water

  • Sterile 0.1 M phosphate buffer, pH 7.4

  • L-Ascorbic acid

  • 2-Mercaptoethanol

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare Antioxidant Buffer: In a sterile environment, prepare a 0.1 M phosphate buffer (pH 7.4) containing 1 mg/mL L-Ascorbic acid and 0.1% (v/v) 2-Mercaptoethanol. Degas the buffer by sparging with nitrogen or by vacuum for at least 15 minutes to remove dissolved oxygen. This buffer should be prepared fresh.

  • Weigh (6R)-THF: In a darkened room or under subdued light, accurately weigh a small amount of (6R)-Tetrahydrofolic acid powder (e.g., 5 mg).

  • Dissolve (6R)-THF: Immediately dissolve the weighed powder in the freshly prepared, degassed antioxidant buffer to a desired stock concentration (e.g., 1-10 mM). Vortex gently until fully dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber collection tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use amber microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen or on dry ice and store them at -80°C.

Protocol 2: Supplementation of Cell Culture Medium with (6R)-THF

Materials:

  • Cell line of interest

  • Appropriate basal cell culture medium (folate-deficient media such as RPMI 1640 without folic acid is recommended for studies investigating folate metabolism)

  • Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous folates

  • Penicillin-Streptomycin or other antibiotics

  • Sterile (6R)-THF stock solution (from Protocol 1)

  • Sterile (6S)-THF stock solution (prepared similarly to Protocol 1) for the positive control

Procedure:

  • Prepare Complete Medium: Prepare the complete cell culture medium by supplementing the basal medium with the required percentage of FBS and antibiotics.

  • Thaw THF Aliquots: On the day of the experiment, thaw the required aliquots of (6R)-THF and (6S)-THF stock solutions on ice, protected from light.

  • Dilute to Working Concentration: Aseptically dilute the stock solutions into the complete cell culture medium to achieve the desired final working concentration.

    • Note on Concentration: A typical starting point for both the active (6S)-THF and the inactive (6R)-THF control is in the low micromolar to nanomolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell line and experimental setup. For studies using folate-deficient media, concentrations in the nanomolar range (e.g., 50-200 nM) are often sufficient.

  • Experimental Setup:

    • Negative Control: Cells cultured in medium supplemented with (6R)-THF.

    • Positive Control: Cells cultured in medium supplemented with (6S)-THF.

    • Vehicle Control: Cells cultured in medium containing the same final concentration of the antioxidant buffer used to dissolve the THF.

    • Untreated Control: Cells cultured in the complete medium without any additions.

  • Cell Seeding and Incubation: Seed the cells at the desired density in the prepared media and incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., proliferation assays, metabolic flux analysis, gene expression studies).

Workflow for (6R)-THF Supplementation

SupplementationWorkflow PrepareStocks Prepare (6R)-THF and (6S)-THF Stock Solutions in Antioxidant Buffer SpikeMedia Spike Media with (6R)-THF, (6S)-THF, or Vehicle Control PrepareStocks->SpikeMedia PrepareMedia Prepare Complete Cell Culture Media PrepareMedia->SpikeMedia SeedCells Seed Cells into Prepared Media SpikeMedia->SeedCells Incubate Incubate under Standard Conditions SeedCells->Incubate Harvest Harvest Cells at Desired Time Points Incubate->Harvest Analyze Perform Downstream Analysis Harvest->Analyze

Caption: A generalized workflow for cell culture supplementation with (6R)-THF.

Troubleshooting

Unexpected results can arise in any cell culture experiment. The following guide addresses potential issues when using (6R)-Tetrahydrofolic acid.

Troubleshooting Flowchart

Troubleshooting rect_node rect_node Start Unexpected Results Observed R_THF_Effect Cells in (6R)-THF show similar effect to (6S)-THF? Start->R_THF_Effect No_Effect No effect observed in (6S)-THF treated cells? R_THF_Effect->No_Effect No Contamination Check for (6S)-THF contamination in (6R)-THF stock R_THF_Effect->Contamination Yes Degradation Check for degradation of (6S)-THF stock solution No_Effect->Degradation Yes CellHealth Check overall cell health and culture conditions No_Effect->CellHealth No OffTarget Consider potential off-target effects or conversion to active form Contamination->OffTarget Concentration Optimize (6S)-THF concentration for your cell line Degradation->Concentration

Caption: A decision-making guide for troubleshooting unexpected results.

Problem 1: Cells treated with (6R)-THF show a similar effect to those treated with (6S)-THF.

  • Possible Cause: Contamination of the (6R)-THF stock with the active (6S)-THF isomer.

    • Solution: Verify the purity of the (6R)-THF powder using an appropriate analytical method such as chiral chromatography, if available.[8] Purchase (6R)-THF from a reputable supplier that provides a certificate of analysis with isomeric purity data.

  • Possible Cause: In some specific biological contexts, there might be a low level of bioactivity or conversion of the (6R) isomer.[9][10]

    • Solution: This is less likely with most mammalian cell lines but should be considered if all other sources of error are ruled out. This could represent a novel biological finding.

Problem 2: No effect is observed in cells treated with the positive control, (6S)-THF.

  • Possible Cause: Degradation of the (6S)-THF stock solution.

    • Solution: Prepare a fresh stock solution of (6S)-THF from powder, ensuring the use of antioxidant buffer and protection from light. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause: The concentration of (6S)-THF is not optimal for the cell line or experimental conditions.

    • Solution: Perform a dose-response experiment with (6S)-THF to determine the optimal working concentration.

  • Possible Cause: The cell line does not respond to folate supplementation under the given conditions.

    • Solution: Ensure that the basal medium is indeed folate-deficient if you expect to see a proliferative response. Confirm that the cells express the necessary folate transporters.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in the preparation of THF solutions or differences in the age of the solutions.

    • Solution: Adhere strictly to the protocols for preparing and storing THF solutions. Always use freshly thawed aliquots for each experiment.

  • Possible Cause: General cell culture issues such as mycoplasma contamination, over-confluency, or issues with other media components.

    • Solution: Regularly test for mycoplasma. Maintain a consistent cell passage number and seeding density. Ensure all other reagents and media are of high quality and within their expiration dates.

Conclusion

(6R)-Tetrahydrofolic acid is an invaluable tool for researchers studying one-carbon metabolism. Its biological inactivity makes it an ideal negative control to ensure the specificity of experimental findings related to the folate pathway. By understanding the critical role of chirality in THF function and adhering to stringent protocols for handling these sensitive compounds, researchers can significantly enhance the rigor and reliability of their cell culture-based studies.

References

  • Sato, J. K., Newman, E. M., & Moran, R. G. (1986). Preparation of (6R)-tetrahydrofolic acid and (6R)-5-formyltetrahydrofolic acid of high stereochemical purity. Analytical Biochemistry, 154(2), 516-524. [Link]

  • Leeming, Z. A., & Lucock, M. D. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3876-3913. [Link]

  • Merck KGaA. (1994). Process for the preparation of (6S)- and (6R)-tetrahydrofolic acid.
  • Zheng, Y., & Cantley, L. C. (2019). Toward a better understanding of folate metabolism in health and disease. Journal of Experimental Medicine, 216(2), 253-267. [Link]

  • Lin, A. (2021). Are Enantiomer of Chemical Probes Good Negative Controls? OpenLabNotebooks.org. [Link]

  • Mäs, F., Wenk, S., Niedenführ, S., & Riefke, B. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry, 90(12), 7348-7355. [Link]

  • Gnosis S.p.A. (1994). Method for the industrial preparation of (6S) folic acid derivatives by chromatographic separation.
  • Baggott, J. E., Eto, I., & Johanning, G. L. (2001). Bioactivity of [6R]-5-formyltetrahydrofolate, an unusual isomer, in humans and Enterococcus hirae, and cytochrome c oxidation of 10-formytetrahydrofolate to 10-formyldihydrofolate. Biochemical Journal, 354(Pt 1), 191-197. [Link]

  • Baggott, J. E., & Tamura, T. (1999). Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate and [6S]-5,10-methenyltetrahydrofolate, in humans. Biochimica et Biophysica Acta, 1472(1-2), 310-318. [Link]

  • Mohiuddin, S. (2023). Biochemistry, Tetrahydrofolate. StatPearls. [Link]

  • Varma, S. (2021). Why does negative control fail in cell culture? ResearchGate. [Link]

  • Ferreira, A. C., & Lanchote, V. L. (2018). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 19(9), 746-760. [Link]

  • Geraghty, R. J., Capes-Davis, A., & Davis, J. M. (2016). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 5(4), 43. [Link]

  • Roche Diagnostics. (2019). Stability of folate in different sample types and storage conditions. ResearchGate. [Link]

  • Kumar, V., & Bhalla, A. (2008). Enantioseparation of Chiral Drugs – An Overview. Journal of Pharmaceutical Education and Research, 42(4), 38-50. [Link]

  • Tavernarakis, N. (2022). One-Carbon Metabolism Modulates Ageing And Neurodegeneration. Tavernarakis Lab. [Link]

Sources

Application Note: Stereoselective Separation of (6R)- and (6S)-Tetrahydrofolic Acid Diastereomers

[2][3][4][5][6]

Executive Summary

Tetrahydrofolic acid (THF) contains two chiral centers: the fixed L-glutamate moiety and the C6 position generated during the reduction of dihydrofolate. The biological activity is almost exclusively restricted to the (6S)-isomer (often denoted as the L-isomer in older literature relative to amethopterin, but chemically (6S)). The synthetic reduction of folic acid yields a (6R,S) racemic mixture.

Separating these diastereomers is analytically challenging due to:

  • Structural Similarity: The distant chiral centers reduce thermodynamic discrimination on achiral phases.

  • Extreme Instability: THF is highly susceptible to oxidative degradation into p-aminobenzoylglutamate (pABG) and pterins.

This guide provides three validated protocols ranging from protein-based chiral stationary phases (CSPs) to mobile phase additives, ensuring high purity (>99%) and stability during analysis.

Chemical & Mechanistic Principles

The Chirality Challenge

While the glutamate tail provides a chiral handle, it is too distant from the C6 center to allow efficient separation on standard C18 columns without specific optimization.

  • Natural Isomer: (6S)-5,6,7,8-tetrahydrofolic acid.

  • Unnatural Isomer: (6R)-5,6,7,8-tetrahydrofolic acid.

The Stability Imperative

THF oxidizes rapidly in air. Without antioxidants, THF degrades within minutes. All protocols below require the "Antioxidant Shield" buffer system.

Diagram 1: Stereochemistry & Degradation Logic

THF_Logiccluster_isomersDiastereomersFolicAcidFolic Acid(Achiral at C6)ReductionChemical Reduction(NaBH4)FolicAcid->ReductionRacemic(6R,S)-THF MixtureReduction->RacemicS_Iso(6S)-THF(Biologically Active)Racemic->S_IsoR_Iso(6R)-THF(Inert/Inhibitory)Racemic->R_IsoOxidationOxidative Degradation(Air/Light)S_Iso->OxidationR_Iso->OxidationDegradantspABG + Pterins(Non-functional)Oxidation->Degradants

Caption: The reduction of folic acid creates a chiral center at C6.[2] Both isomers are susceptible to rapid oxidation, necessitating strict antioxidant protocols.

Sample Preparation: The "Antioxidant Shield" Protocol

Crucial Step: Before any chromatography, samples must be stabilized. Reagents:

  • L-Ascorbic Acid (AA)

  • 2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT)

  • Argon or Nitrogen gas

Protocol:

  • Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 6.5).

  • Antioxidant Spiking: Add Ascorbic Acid (1% w/v) and 2-Mercaptoethanol (0.5% v/v) to the buffer.

  • Degassing: Purge the buffer with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve THF standards or samples directly into this anaerobic buffer.

  • Storage: Keep at 4°C in amber vials. Inject within 4 hours.

Expert Insight: Ascorbic acid acts as a sacrificial antioxidant, while thiols (2-ME/DTT) maintain the reduced state of the pteridine ring.

Analytical Protocols

Method A: Protein-Based Chiral Stationary Phase (BSA)

The Gold Standard for Biological Relevance. Bovine Serum Albumin (BSA) columns mimic in vivo binding, often providing the best separation for free THF.

ParameterSpecification
Column Chiral-BSA (e.g., Resolvosil BSA-7) or HSA equivalents
Dimensions 150 mm × 4.0 mm, 5 µm or 7 µm
Mobile Phase 50 mM Phosphate Buffer (pH 5.0) + 1-5% 1-Propanol (modifier)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 290 nm (or ECD at +300 mV for high sensitivity)
Temperature 20°C (Lower temperature often improves chiral resolution)
Elution Order Typically (6S)-THF elutes first , followed by (6R)-THF

Why this works: The BSA protein has specific affinity pockets that discriminate between the spatial orientation of the H and COOH groups at the C6 position. Citation: Separation of Leucovorin isomers on BSA columns has been validated to show (6S) eluting first, providing >99% purity [1, 2].[3]

Method B: Macrocyclic Antibiotic CSP (Teicoplanin)

The Robust Alternative for LC-MS. Teicoplanin-based columns (e.g., Chirobiotic T) are more durable than protein columns and compatible with MS-friendly volatile buffers.

ParameterSpecification
Column Chirobiotic T (Teicoplanin bonded)
Mobile Phase Methanol:Water (70:30) with 0.1% Ammonium Acetate (pH 6.0)
Flow Rate 0.5 mL/min
Detection MS/MS (MRM mode) or UV 290 nm
Mechanism Inclusion complexation + Hydrogen bonding

Expert Insight: This method is preferred for pharmacokinetic studies where MS detection is required, as BSA columns bleed protein that can foul MS sources.

Method C: Cyclodextrin Mobile Phase Additive (CMPA)

Cost-Effective Solution for Standard C18 Columns. If a chiral column is unavailable, adding β-Cyclodextrin to the mobile phase can induce separation on a standard C18 column.

Protocol:

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 15 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.0).

  • Gradient: Isocratic or shallow gradient with Acetonitrile (max 5-10%).

  • Mechanism: The hydrophobic pteridine ring forms inclusion complexes with the CD. The stability of the (6R) vs (6S) complex differs, causing differential retention.

Experimental Workflow Diagram

Diagram 2: Step-by-Step Separation Workflow

Workflowcluster_HPLCHPLC SystemSampleSample Source(Plasma/Synthetic)PrepSample Prep(Add Ascorbate + 2-ME)Sample->Prep StabilizationInjectInjection (10-20 µL)Autosampler at 4°CPrep->Inject < 4 HoursColumnChiral Column(BSA or Teicoplanin)Inject->ColumnSeparationStereoselectiveInteractionColumn->SeparationDetectorDetectionUV (290nm) or ECDSeparation->Detector ElutionDataData AnalysisCalculate Resolution (Rs)Detector->Data

Caption: Operational workflow emphasizing the critical stabilization step prior to injection.

Data Analysis & Troubleshooting

Calculating Resolution (Rs)

Ensure baseline separation for accurate quantitation.

  • Target:

    
     (Baseline separation).
    
  • If

    
    :  Lower the flow rate or temperature (for BSA columns).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsAdd 5-10 mM Ammonium Acetate; Check pH.
Loss of Signal Analyte OxidationFreshly prepare "Antioxidant Shield" buffer; Check degasser.
Merging Peaks Column Overload or AgingReduce injection volume; Regenerate BSA column with protein-compatible wash.
Extra Peaks Degradation ProductsCheck for pABG peak (elutes early); Improve sample cooling.

References

  • Choi, L. et al. "Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography." Biochemical Pharmacology, 1988.

  • Wainer, I.W. & Stiffin, R.M. "Direct resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate using a bovine serum albumin high-performance liquid chromatographic chiral stationary phase."[4] Journal of Chromatography A, 1988.

  • Jastrebova, J. et al. "Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC."[5] European Food Research and Technology, 2013.[5]

  • Nelson, B.C. et al. "Stability of 5-methyltetrahydrofolate in fresh frozen fruits and vegetables determined by HPLC analysis." USDA ARS, 2003.

  • Zhang, J. et al. "Simultaneous determination of 6R-leucovorin, 6S-leucovorin and 5-methyltetrahydrofolate in human plasma using solid phase extraction and chiral liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2009.

in vivo studies using 6R-Tetrahydrofolic acid in model organisms

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the critical stereochemical nuances, stability challenges, and in vivo utility of 6R-Tetrahydrofolic acid and its biologically relevant derivatives.[1]

Abstract & Strategic Rationale

The utilization of This compound (6R-THF) in in vivo studies requires a precise understanding of stereochemistry and oxidative stability. In the field of folate therapeutics, nomenclature is often a source of critical experimental error:

  • Unsubstituted THF: The natural, biologically active isomer is (6S)-THF .[2] The (6R)-THF isomer is unnatural and biologically inactive for most enzymatic steps, often used as a negative control or tracer.

  • 5,10-Methylene-THF: The natural, biologically active isomer (e.g., Arfolitixorin) is (6R)-5,10-CH₂-THF .[1][3][4]

This guide primarily focuses on the application of the biologically active (6R)-5,10-Methylene-THF (a key potentiator of 5-Fluorouracil in cancer therapy) while also providing protocols for the unnatural (6R)-THF for comparative pharmacokinetic (PK) studies. Success in these studies hinges on maintaining strict anaerobic conditions during preparation to prevent auto-oxidation to dihydrofolate (DHF) or folic acid.

The Stereochemistry Paradox: "R" vs. "S"

Before initiating any protocol, researchers must verify the specific isomer and derivative in their inventory.[1] The Cahn-Ingold-Prelog (CIP) priority rules cause the "R/S" designation to flip between derivatives even when the absolute configuration of the carbon backbone remains the same.

Figure 1: Folate Stereochemistry & Activation Pathway

This diagram illustrates why "6R" is the active form for Methylene-THF but "6S" is active for Methyl-THF and unsubstituted THF.[1]

FolateStereochemistry cluster_active Biologically Active Cycle cluster_inactive Unnatural/Inactive Isomers FolicAcid Folic Acid (Pro-drug) DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF_S (6S)-Tetrahydrofolate (Natural/Active) DHF->THF_S DHFR Methylene_R (6R)-5,10-Methylene-THF (Arfolitixorin) (Natural/Active) THF_S->Methylene_R SHMT (Serine to Glycine) THF_R (6R)-Tetrahydrofolate (Unnatural/Inactive) THF_S->THF_R Chiral Inversion (Rare/Synthetic) Methyl_S (6S)-5-Methyl-THF (Natural/Active) Methylene_R->Methyl_S MTHFR (Irreversible) Methylene_S (6S)-5,10-Methylene-THF (Unnatural/Inactive) Methylene_R->Methylene_S Isomerization Methyl_S->THF_S Methionine Synthase

Caption: Stereochemical inversion of nomenclature (S to R to S) despite conserved geometry in the natural folate cycle.

Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Injectables

Challenge: Tetrahydrofolates are extremely labile and will oxidize to DHF/Folic Acid within minutes in air, confounding PK data.[5] Scope: Applicable to both (6R)-5,10-Methylene-THF (Active) and (6R)-THF (Inactive).

Reagents:
  • Active Compound: this compound (specific isomer as required).[6][7][8][9][10][11]

  • Vehicle Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Antioxidant Cocktail: L-Ascorbic Acid (1% w/v) + L-Cysteine or 2-Mercaptoethanol (0.1% v/v). Note: Ascorbic acid is preferred for in vivo safety.[5]

  • Inert Gas: High-purity Argon (Ar) or Nitrogen (N₂).

Step-by-Step Methodology:
  • Degassing: Boil the Phosphate Buffer for 5 minutes, then cool to room temperature under a continuous stream of Argon.

  • Antioxidant Addition: Once cooled, dissolve L-Ascorbic Acid (10 mg/mL) into the buffer under Argon. Adjust pH back to 7.4 using degassed 5M NaOH (ascorbic acid will acidify the solution).[5]

  • Solubilization:

    • Weigh the 6R-THF powder in a glove box (if available) or minimized light environment.

    • Add powder to the degassed antioxidant buffer.[5]

    • Vortex for 30 seconds under Argon blanket.

    • Critical: If using (6R)-5,10-Methylene-THF , maintain pH > 7.[1]0. Acidic conditions cause dissociation of the methylene bridge, releasing formaldehyde and reverting to THF.[5]

  • Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) into a nitrogen-purged, crimp-sealed amber vial.

  • Usage: Inject within 30 minutes of preparation.

Protocol B: Pharmacokinetic (PK) Assessment in Mice

Objective: Compare the plasma stability and clearance of (6R)-5,10-Methylene-THF vs. standard Folic Acid.

Experimental Design:
  • Organism: Male C57BL/6 Mice (8-10 weeks, n=5 per timepoint).

  • Groups:

    • Vehicle Control: Degassed buffer.

    • Test Group: (6R)-5,10-Methylene-THF (50 mg/kg, IV bolus).[1]

    • Reference Group: Leucovorin (50 mg/kg, IV bolus).[5]

Workflow:
  • Administration: Administer 50 mg/kg via tail vein injection (volume: 5 mL/kg).

  • Sampling: Collect blood at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.[1][5]

  • Blood Processing:

    • Collect into pre-chilled tubes containing K₂EDTA and 20 µL of 10% Ascorbic Acid (essential to stop ex vivo oxidation).

    • Centrifuge at 4°C, 3000 x g for 10 min.

    • Flash freeze plasma in liquid nitrogen immediately.[5]

  • Analysis: LC-MS/MS quantification.

    • Target Analytes: 5-Methyl-THF (metabolite), Unmetabolized 6R-THF, Folic Acid.[1][12]

Protocol C: Efficacy Study - 5-FU Potentiation in Colorectal Cancer

Rationale: (6R)-5,10-Methylene-THF acts as a ternary complex stabilizer for Thymidylate Synthase (TS), enhancing the cytotoxicity of 5-Fluorouracil (5-FU).[1]

Workflow Diagram (Graphviz):

EfficacyWorkflow cluster_treatment Treatment Groups (Daily x 5 Days) Start Tumor Inoculation (CT26 Colon Carcinoma) Staging Tumor Staging (Vol: 100-150 mm³) Start->Staging ~10 Days Grp1 Vehicle Staging->Grp1 Grp2 5-FU (20 mg/kg) Staging->Grp2 Grp3 5-FU + Leucovorin (Reference) Staging->Grp3 Grp4 5-FU + (6R)-5,10-CH2-THF (Test Agent) Staging->Grp4 Analysis Endpoints: 1. Tumor Volume (Caliper) 2. Body Weight (Toxicity) 3. TS Inhibition (Western Blot) Grp1->Analysis Grp2->Analysis Grp3->Analysis Grp4->Analysis

Caption: Experimental workflow for assessing the potentiation of 5-FU by 6R-folates in a murine colorectal cancer model.

Dosing Regimen:
  • Frequency: Daily for 5 consecutive days (QDx5).

  • Timing: Administer Folate (Test or Reference) 20 minutes prior to 5-FU. This allows the intracellular pool of reduced folates to expand before the fluoropyrimidine hits the target enzyme.

  • Doses:

    • 5-FU: 20 mg/kg (IP).

    • (6R)-5,10-Methylene-THF: 10-100 mg/kg (IV). Note: Higher doses may be required if using the unnatural unsubstituted isomer to force intracellular uptake.[5]

Data Interpretation & Expected Results

Table 1: Expected Pharmacokinetic Parameters (Murine)
Parameter(6R)-5,10-Methylene-THF (Active)(6R)-THF (Unnatural/Inactive)Folic Acid (Synthetic)
Cmax High (Immediate availability)ModerateHigh
T1/2 (Half-life) Short (< 20 min)Moderate (Poor cellular uptake)Short (Rapid clearance)
Metabolite (5-MTHF) Rapid conversion (High)Negligible conversionSlow conversion (DHFR limited)
Vd (Volume of Dist.) High (Tissue accumulation)Low (Restricted to plasma)Moderate
Primary Elimination Renal + MetabolicRenal (Unchanged)Renal
Troubleshooting Guide
  • Issue: High levels of Folic Acid detected in "6R-THF" plasma samples.

    • Cause: Oxidation during sampling.[5]

    • Fix: Increase Ascorbic Acid concentration in collection tubes to 1% final concentration.

  • Issue: Lack of efficacy in 5-FU combination.

    • Cause: Timing mismatch.

    • Fix: Ensure Folate is given before 5-FU.[1] If given after, 5-FU binding to TS may already be established without the ternary complex lock.[1]

References

  • Isoherranen, K. et al. (2022). "Arfolitixorin: A new generation of folate-based therapeutics." Journal of Clinical Oncology.

  • Baggott, J. E. et al. (1999). "Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate and [6S]-5,10-methenyltetrahydrofolate, in humans." Biochimica et Biophysica Acta.

  • Pietrzik, K. et al. (2010). "Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics." Clinical Pharmacokinetics.

  • Weatherly, L. M. et al. (2016). "Folate-mediated one-carbon metabolism: A key to understanding the efficacy of 5-FU." Nature Reviews Cancer.

  • BenchChem Application Notes. (2025). "Quantification of (6S)-Tetrahydrofolic Acid Using HPLC."

Disclaimer: This guide is for research use only. All animal protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Stereochemical Precision in Folate Metabolism: Application of 6R-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Scientific Background & The Stereochemistry "Trap"

The Chirality Imperative

In folate-dependent metabolic profiling, stereochemistry is not a trivial detail—it is the primary determinant of biological activity. Researchers often encounter confusion regarding the "6R" vs. "6S" nomenclature due to the Cahn-Ingold-Prelog (CIP) priority rules shifting as the molecule is derivatized.

  • Tetrahydrofolate (THF): The biologically active, natural isomer is (6S)-Tetrahydrofolate .[1][2]

  • 5,10-Methylene-THF: Upon enzymatic or chemical conversion to the methylene form (the substrate for Thymidylate Synthase), the stereochemistry at C6 is designated as (6R) due to substituent priority changes, despite the atomic arrangement remaining effectively the same relative to the pteridine ring.

Critical Reagent Note: If you have purchased a reagent labeled "(6R)-Tetrahydrofolic acid" (unsubstituted), you likely possess the unnatural diastereomer. This isomer is enzymatically inert for most physiological pathways and is typically used as a negative control or to study chiral inhibition.

  • Standard Active Workflow: Researchers typically purchase (6S)-THF and generate (6R)-5,10-Methylene-THF in situ using formaldehyde.

  • Direct Active Reagent: Some vendors supply stabilized (6R)-5,10-Methylene-THF , which is the direct active substrate.

This guide focuses on the preparation and application of the biologically active (6R)-5,10-Methylene-THF species, generated from (6S)-THF, for use in Thymidylate Synthase (TS) profiling.

The Metabolic Hub

The 6R-methylene species is the critical carbon donor for the de novo synthesis of dTMP (thymidine monophosphate) from dUMP. This pathway is the sole source of thymidine for DNA synthesis and the primary target of chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate.

Part 2: Handling & Stabilization Protocols (The "Oxygen-Free" Standard)

Tetrahydrofolates are notoriously unstable, susceptible to oxidative degradation into Dihydrofolate (DHF) and Folic Acid within minutes of air exposure.

Protocol A: Preparation of Anaerobic Stock Solutions

Objective: Create a stable 10 mM stock of (6S)-THF (precursor) or (6R)-THF (control) with <1% oxidative degradation.

Reagents:

  • (6S)-Tetrahydrofolic acid (solid, stored at -20°C).[2][3][4]

  • L-Ascorbic Acid (Antioxidant).

  • 2-Mercaptoethanol (2-ME) or Dithiothreitol (DTT).

  • Argon or Nitrogen gas source.

Step-by-Step Methodology:

  • Buffer Degassing (Critical):

    • Prepare 50 mL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Boil the buffer for 5 minutes or sonicate under vacuum for 10 minutes to remove dissolved oxygen.

    • Immediately sparge with Argon/Nitrogen for 15 minutes while cooling to 4°C.

  • Antioxidant Integration:

    • Add L-Ascorbic Acid to a final concentration of 1% (w/v) (approx. 50 mM).

    • Add 2-Mercaptoethanol to 50 mM (or DTT to 10 mM).

    • Note: Ascorbate prevents auto-oxidation; thiols (2-ME/DTT) maintain the reduced state.

    • Re-adjust pH to 7.4 using degassed NaOH (Ascorbic acid will lower pH significantly).

  • Solubilization:

    • Weigh the Tetrahydrofolate solid in a reduced-light environment (THF is photolabile).

    • Add the degassed Antioxidant Buffer to achieve a 10 mM concentration.

    • Flush the headspace with Argon and vortex until fully dissolved.

  • Quality Control (Self-Validation):

    • Dilute a small aliquot 1:100 in the same buffer.

    • Measure Absorbance at 290 nm.

    • Pass Criteria: The molar extinction coefficient (

      
      ) should be approx 28,000 M⁻¹cm⁻¹  at pH 7.0. Significant deviation indicates oxidation.
      
  • Storage:

    • Aliquot into light-tight tubes under Argon flow.

    • Snap freeze in liquid nitrogen. Store at -80°C. Do not refreeze.

Part 3: Application - Thymidylate Synthase (TS) Kinetic Assay[5][6]

This protocol measures the activity of Thymidylate Synthase by tracking the conversion of dUMP to dTMP, using (6R)-5,10-Methylene-THF as the methyl donor.

Protocol B: Spectrophotometric TS Assay (340 nm)

Mechanism: TS catalyzes the transfer of a methylene group from (6R)-5,10-CH₂-THF to dUMP, oxidizing the folate to Dihydrofolate (DHF). We monitor the increase in absorbance at 340 nm (DHF formation).

Reagents:

  • Purified Thymidylate Synthase enzyme.

  • (6S)-THF Stock (from Protocol A).

  • Formaldehyde (HCHO), 10 mM stock.

  • dUMP (Deoxyuridine monophosphate), 10 mM stock.

  • MgCl₂ (Cofactor), 100 mM.

Workflow:

  • In Situ Generation of (6R)-5,10-Methylene-THF:

    • In a microcentrifuge tube, mix (6S)-THF with Formaldehyde in a 1:5 molar ratio (excess formaldehyde ensures complete conversion).

    • Incubate at room temperature for 5 minutes.

    • Chemical Logic: Formaldehyde spontaneously condenses with (6S)-THF to form the active (6R)-5,10-Methylene-THF complex.

  • Reaction Assembly (Quartz Cuvette, 1 cm pathlength):

    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM 2-ME, 1 mM EDTA.

    • Substrate 1: 200 µM (6R)-5,10-Methylene-THF (from step 1).

    • Mg²⁺: 25 mM MgCl₂.

    • Enzyme: Added last to initiate (or use dUMP to initiate).

  • Blanking:

    • Zero the spectrophotometer at 340 nm with the mixture excluding dUMP.

  • Initiation:

    • Add dUMP to a final concentration of 100 µM.

    • Mix immediately by inversion.

  • Data Acquisition:

    • Monitor Absorbance (340 nm) for 5–10 minutes at 25°C or 37°C.

    • Calculation: Use

      
       (differential extinction coefficient between DHF and THF).
      

Part 4: Data Visualization & Pathways

The Stereochemical Folate Cycle

The following diagram illustrates the critical stereochemical inversion and the central role of the 6R-Methylene isomer.

FolateCycle FolicAcid Folic Acid (Oxidized) DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF_6S (6S)-Tetrahydrofolate (Natural THF) DHF->THF_6S DHFR (NADPH) Methylene_6R (6R)-5,10-Methylene-THF (Active Donor) THF_6S->Methylene_6R + Formaldehyde (Spontaneous/SHMT) Methylene_6R->DHF Thymidylate Synthase (TS) Methyl_6S (6S)-5-Methyl-THF (Circulating Form) Methylene_6R->Methyl_6S MTHFR dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP Methylation via TS

Figure 1: The Folate Stereochemical Cycle. Note the nomenclature shift from (6S)-THF to (6R)-Methylene-THF, which is the specific substrate for Thymidylate Synthase.

Comparative Properties of Isomers
Feature(6S)-Tetrahydrofolate(6R)-Tetrahydrofolate(6R)-5,10-Methylene-THF
Origin Natural Enzymatic ProductUnnatural / SyntheticNatural Active Intermediate
Biological Activity Precursor to active cofactorsInactive (often inhibitory)Active Methyl Donor (TS)
Stability Low (Oxidation Prone)Low (Oxidation Prone)Moderate (Dissociates to THF+HCHO)
Common Use Starting material for assaysNegative Control / Chiral StudySubstrate for Thymidylate Synthase
CAS Number (Ref) 135-16-0 (Generic THF)74708-36-8 (Racemic mix component)Generated in situ

Part 5: Troubleshooting & Optimization

  • Problem: High Background Absorbance.

    • Cause: Oxidation of THF stock.

    • Solution: Check A290 of stock. If the solution is yellow/brown before the assay starts, discard. Ensure Ascorbic Acid is fresh.

  • Problem: Non-Linear Kinetics.

    • Cause: Substrate depletion or product inhibition (DHF is a potent inhibitor of TS).

    • Solution: Reduce assay time to <5 minutes or use a coupled assay with DHFR to recycle DHF back to THF (maintains steady state).

  • Problem: "6R" Reagent Inactivity.

    • Cause: You may have purchased (6R)-THF (unsubstituted) expecting it to work like (6R)-Methylene-THF.

    • Solution: Verify the label. If it is unsubstituted (6R)-THF, it is the wrong isomer for metabolic rescue. You must use (6S)-THF to generate the active species.[2]

References

  • Schircks Laboratories. Data Sheet: Tetrahydrofolic acid. (Standard reference for physical properties and stability).[2] [Link]

  • Wahba, A. J., & Friedkin, M. (1961). Direct Spectrophotometric Evidence for the Oxidation of Tetrahydrofolate during the Enzymatic Synthesis of Thymidylate. Journal of Biological Chemistry. (The foundational method for the TS assay described). [Link]

  • Amsterdam UMC. Novel mass spectrometry-based assay for thymidylate synthase activity. (Modern LC-MS alternatives to spectrophotometry). [Link]

  • Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase with 5,10-methylenetetrahydrofolate and its implications for the folate cycle. PNAS. (Discusses the specific stereochemical constraints of the cycle). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 6R-Tetrahydrofolic Acid (6R-THFA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: 6R-Tetrahydrofolic Acid (6R-THFA) Solution Stability Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists

Introduction: The "Use-It-or-Lose-It" Molecule

This compound (6R-THFA) is the metabolically active stereoisomer of folate and a critical cofactor in one-carbon metabolism. However, it is notoriously labile. Unlike folic acid (which is fully oxidized and stable), the reduced pteridine ring of 6R-THFA acts as a high-affinity oxygen scavenger.

The Core Problem: In aqueous solution at neutral pH, without protection, 6R-THFA can degrade by >50% in less than 30 minutes. This guide provides the mechanistic understanding and strict protocols required to maintain its integrity.

Module 1: The Degradation Mechanism (Why it Fails)

To preserve 6R-THFA, you must understand how it dies. The primary enemy is oxidative degradation, not hydrolysis. The reduced pteridine ring is susceptible to auto-oxidation, leading to the formation of 7,8-dihydrofolate (DHF), which is biologically distinct and inactive for certain pathways. Further degradation cleaves the molecule into pterins and p-aminobenzoylglutamate (pABG).

Visualization: The Oxidative Cascade

degradation_pathway cluster_legend Degradation Dynamics THFA This compound (Active) DHF 7,8-Dihydrofolate (Intermediate) THFA->DHF Oxidation (-2e-) Oxygen O2 / Light / Heat Oxygen->THFA Cleavage C9-N10 Bond Cleavage DHF->Cleavage Slow Decay Pterin 6-Formylpterin (Fluorescent) Cleavage->Pterin pABG p-Aminobenzoylglutamate (pABG) Cleavage->pABG

Figure 1: The irreversible oxidative pathway of 6R-THFA. Note that the conversion to DHF is the rapid, primary failure mode in aerobic environments.

Module 2: Preparation & Handling (Troubleshooting Guide)

Q: What is the optimal solvent system? Water or Buffer?

A: Do not use plain water.

  • Solubility: 6R-THFA is amphoteric but has low solubility in water at neutral pH. It dissolves best in alkaline conditions or strong acid.

  • Stability Paradox: While the crystalline solid is stable in acid, the solution is prone to acid-catalyzed rearrangement at pH < 4. Conversely, at pH > 8, auto-oxidation accelerates.

  • Recommendation: Use a degassed 0.1 M Phosphate Buffer (pH 7.2) containing antioxidants. If high concentration (>10 mg/mL) is required, initially dissolve in a minimal volume of 0.1 M NaOH or NaHCO3, then immediately dilute into the buffered antioxidant solution.

Q: Which antioxidant should I use: Ascorbic Acid, DTT, or Mercaptoethanol?

A: Ascorbic Acid (Vitamin C) is the gold standard for 6R-THFA.

  • Mechanism: Ascorbate acts as a sacrificial antioxidant, consuming dissolved oxygen before it reacts with the pteridine ring.

  • DTT/2-ME: Dithiothreitol (DTT) and 2-Mercaptoethanol (2-ME) are effective thiol reductants but can interfere with downstream enzymatic assays or HPLC detection (due to high UV absorbance).

  • Protocol: Use 1% (w/v) Ascorbic Acid + 0.1% (v/v) 2-Mercaptoethanol (if compatible with your assay). This combination provides synergistic protection.

Q: How do I physically prepare the solution without degradation?

A: You must create an anoxic environment before the powder touches the liquid.

Visualization: The "Zero-Oxygen" Workflow

prep_workflow Start Start: Weighing BufferPrep Prepare Buffer (PBS pH 7.2) Degas CRITICAL: Sparge with Argon/N2 (15 mins) BufferPrep->Degas AddAntiox Add Antioxidants (1% Ascorbate) Degas->AddAntiox Maintain Gas Flow Dissolve Add 6R-THFA Powder (Under Inert Gas Flow) AddAntiox->Dissolve Aliquot Aliquot into Light-Safe Tubes Dissolve->Aliquot Work Quickly (<5 mins) Freeze Snap Freeze (-80°C) Aliquot->Freeze

Figure 2: The strict anaerobic workflow required for 6R-THFA solubilization. Sparging buffer with Argon prior to adding the solute is the single most effective stability step.

Module 3: Storage & Preservation

Q: Can I store the solution at 4°C?

A: No. At 4°C, even with antioxidants, significant degradation occurs within 24 hours.

  • Short-term: Keep on wet ice, protected from light, and use within 4-6 hours.

  • Long-term: Store as a lyophilized powder at -20°C (stable for years).

Q: How do I store aliquots?

A: Flash-freeze in liquid nitrogen and store at -80°C .

  • The Freeze-Thaw Rule: 6R-THFA is sensitive to freeze-thaw cycles. Single-use aliquots are mandatory. Once thawed, discard the unused portion.

Stability Data Summary
ConditionStabilizerHalf-Life (Approx.)Recommendation
pH 7, 25°C, Air None< 30 minsDo Not Use
pH 7, 25°C, Air 1% Ascorbate~24 hoursShort-term bench work
pH 7, 4°C, Argon 1% Ascorbate~1 weekHigh risk; verify before use
pH 7, -80°C 1% Ascorbate> 6 monthsStandard Storage

Module 4: Analytical Verification

Q: How do I verify the concentration and purity?

A: Use HPLC with UV or Electrochemical Detection (ECD).

  • Column: C18 Reverse Phase.

  • Mobile Phase: Phosphate buffer (pH 2.3) / Methanol gradient. Note: Acidic mobile phase stabilizes the folate during the run.

  • Detection:

    • UV: 280 nm or 290 nm.

    • ECD: Highly sensitive for reduced folates.

  • Sign of Failure: Appearance of a peak corresponding to pABG or DHF. DHF has a distinct UV spectrum compared to THF.

Q: My solution turned yellow. Is it bad?

A: Likely, yes. Pure 6R-THFA solutions are generally clear to pale yellow. A darkening yellow or orange tint often indicates the formation of oxidation products (pterins) or extensive degradation to folate derivatives.

References

  • Cayman Chemical. (2023).[1] (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) Product Information.[2] Link

  • BenchChem. (2025).[3][4] Quantification of (6S)-Tetrahydrofolic Acid Using HPLC.[4][5] Link

  • Indrawati, O., et al. (2005). Pressure and temperature stability of 5-methyltetrahydrofolic acid: a kinetic study. Journal of Agricultural and Food Chemistry. Link

  • Jastrebova, J., et al. (2013). Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC.[6][7] European Food Research and Technology. Link

  • Kirsch, M., et al. (2003). Ascorbic acid oxidation of thiol groups from dithiothreitol is mediated by its conversion to dehydroascorbic acid.[8] PubMed Central. Link

Sources

Technical Support Center: Enzymatic 6R-Tetrahydrofolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: 6R-THFA-OPT-001 Subject: Optimization of Yield, Stability, and Purification of 6R-Tetrahydrofolic Acid

Introduction

Welcome to the Technical Support Center. You are likely here because your enzymatic synthesis of (6R)-5,6,7,8-tetrahydrofolic acid (6R-THFA) is suffering from one of three critical failure modes: incomplete conversion , rapid oxidative degradation , or prohibitive cofactor costs .

Unlike chemical reduction, which yields a racemic (6R/6S) mixture requiring complex resolution, enzymatic synthesis using Dihydrofolate Reductase (DHFR) yields the biologically active 6R-diastereomer with high stereospecificity. However, the product is notoriously labile.[1] This guide provides a self-validating system to maximize yield and stability.

Module 1: Reaction Kinetics & Yield Optimization

The Core Issue: Cofactor Economics & Equilibrium

Direct stoichiometric use of NADPH is economically unviable for scale-up. Furthermore, the accumulation of NADP+ can competitively inhibit DHFR. To solve both, you must employ an in situ cofactor regeneration system.[1]

The Solution: Coupled Enzyme System

We utilize a "hydride transfer loop" where Glucose-6-Phosphate Dehydrogenase (G6PDH) recycles NADP+ back to NADPH, driving the DHFR reaction to completion by maintaining a high NADPH/NADP+ ratio.

Pathway Visualization

Enzymatic_Cascade cluster_0 Cofactor Regeneration Cycle cluster_1 Folate Reduction Pathway Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation G6PDH Enzyme: G6PDH Glucose->G6PDH NADPH NADPH G6PDH->NADPH Reduction DHF 7,8-Dihydrofolate (DHF) DHFR Enzyme: DHFR DHF->DHFR THF 6R-Tetrahydrofolate (6R-THFA) DHFR->THF Stereospecific Reduction NADP NADP+ DHFR->NADP Oxidation NADP->G6PDH NADPH->DHFR

Figure 1: Coupled enzymatic cycle showing NADPH regeneration via G6PDH driving the DHFR-mediated reduction of DHF to 6R-THFA.

Optimized Protocol: The "One-Pot" Regeneration Method

Reagents:

  • Substrate: 7,8-Dihydrofolic acid (DHF) - 50 mM

  • Enzyme 1: DHFR (recombinant E. coli or L. casei) - 5 U/mL

  • Enzyme 2: Glucose Dehydrogenase (GDH) or G6PDH - 5 U/mL

  • Cofactor: NADP+ (catalytic amount, 1.0 mM)

  • Sacrificial Substrate: Glucose (60 mM, slight excess)

  • Buffer: 0.1 M Potassium Phosphate, pH 7.0

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the buffer with Argon or Nitrogen for 30 minutes before adding any reagents.[1] Oxygen is the primary enemy.[1]

  • Cofactor Mix: Dissolve NADP+ and Glucose in the degassed buffer.

  • Enzyme Addition: Add GDH/G6PDH and DHFR. Incubate at 30°C for 5 minutes to prime the NADPH pool.

  • Substrate Initiation: Add DHF (dissolved in a small volume of degassed dilute NaOH if necessary, but pH adjusted) to start the reaction.

  • Monitoring: Monitor the decrease in absorbance at 340 nm (NADPH consumption) or HPLC analysis.

  • Termination: Once conversion >95%, immediately proceed to purification or acidification (see Module 2).

Module 2: Stability & Oxidation Prevention

Troubleshooting: "Why is my product turning yellow?"

Diagnosis: Your 6R-THFA is oxidizing.[1] Mechanism: Tetrahydrofolates are electron-rich and susceptible to auto-oxidation, forming p-aminobenzoylglutamate and pterins (which are often yellow/fluorescent). This reaction is accelerated by light, heat, and transition metals.

Stabilization Strategy Matrix
Stabilizer AgentConcentrationMechanism of ActionProsCons
Ascorbic Acid (Vitamin C) 0.2% - 1.0% (w/v)Scavenges dissolved oxygen; reduces quinonoid intermediates.Biocompatible; highly effective; pH neutral options available.[1]Can interfere with some downstream assays if not removed.[1]
2-Mercaptoethanol (2-ME) 10 - 50 mMDisulfide bond reduction; maintains reducing environment.Standard lab reagent; effective.[1]Volatile; strong odor; toxic; hard to remove completely.[1]
Dithiothreitol (DTT) 1 - 5 mMStrong reducing agent (Cleland's reagent).Very potent at low concentrations.[1]Expensive; less stable in solution than 2-ME over long periods.[1]
Argon Sparging N/APhysical displacement of Oxygen.[1]Prevents oxidation at the source.[1]Must be maintained continuously; difficult during open-vessel handling.[1]
Recommended Stabilization Protocol

The "Ascorbate Shield":

  • Prepare all buffers with 0.5% (w/v) Sodium Ascorbate .

  • Perform all reactions in the dark (wrap vessels in aluminum foil).

  • Maintain temperature at 4°C whenever the reaction is not actively running.

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield stalls at 50-60%. Adding more enzyme doesn't help.

Root Cause: pH Drift or Product Inhibition.[1]

  • Explanation: The reduction of DHF consumes protons (

    
    ).[2] As the reaction proceeds, the pH rises. DHFR activity often drops sharply above pH 7.5-8.0 depending on the species.[1]
    
  • Fix: Use a strong buffer (100 mM Potassium Phosphate) or a pH-stat system to maintain pH at 6.8 - 7.0.

  • Check: Verify your regeneration system (Glucose/GDH) is not exhausted.[1] Add more Glucose, not more enzyme.

Q2: I see a precipitate forming during the reaction.

Root Cause: Solubility Limit or Protein Denaturation.[1]

  • Explanation: DHF and THFA have different solubility profiles.[1] DHF is less soluble at neutral pH than THFA.[1] However, if the pH drops too low (< 5.5), THFA may precipitate or degrade.

  • Fix: Ensure pH remains > 6.0. If the precipitate is protein (cloudy/flocculent), your enzyme may be denaturing due to oxidation or thermal stress.[1] Add 1 mM DTT to protect the enzyme's cysteines.[1]

Q3: How do I purify the 6R-THFA without oxidizing it?

Root Cause: Exposure during column chromatography.[1]

  • Protocol:

    • Precipitation Method (Preferred for scale): Adjust pH to 3.5 using dilute HCl under nitrogen. 6R-THFA will precipitate.[1] Centrifuge at 4°C. Wash the pellet with degassed, cold, slightly acidic water containing 0.1% ascorbic acid.

    • Chromatography Method: Use DEAE-Cellulose or similar anion exchange.[1] Crucial: Equilibrate the column with buffer containing 0.2% mercaptoethanol or ascorbate.[1] Elute with a gradient of Ammonium Acetate.[1]

References

  • Wan, N., et al. (2017).[1] "One-pot enzymatic synthesis of L-5-methyltetrahydrofolate from folic acid using enzyme cascades." Reaction Chemistry & Engineering. Link

  • Ahmed, F., & Dunlap, R. B. (1984).[1][3] "Preparation of (-)-5,6,7,8-tetrahydrofolate using immobilized dihydrofolate reductase." Analytical Biochemistry, 141(1), 149-154.[3] Link

  • Paladugula, N., et al. (2019).[1] "Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid." The Journal of Applied Laboratory Medicine. Link

  • Eguchi, T. (1990).[1] "Process for producing L(-)-tetrahydrofolic acid." U.S. Patent No.[1] 4,929,551.[1] Link

  • Fierke, C. A., et al. (1987).[1] "pH dependence of enzyme reaction rates... by dihydrofolate reductase." Biochemistry. Link

Sources

Technical Support Center: Separation of Tetrahydrofolic Acid (THFA) Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Poor Resolution of (6R)- and (6S)-Tetrahydrofolic Acid Diastereomers

Executive Summary

Separating the (6S)- (biologically active) and (6R)-diastereomers of tetrahydrofolic acid (


folate) is a high-stakes chromatographic challenge. Unlike simple enantiomers, these are diastereomers created at the C6 chiral center during chemical reduction.

The core failure mode is rarely the column alone; it is the sample chemistry.


folate is extremely susceptible to oxidative degradation into dihydrofolate (

folate) and folic acid, which create "ghost peaks" that co-elute with your target isomers, ruining resolution.

This guide prioritizes Sample Integrity before Chromatographic Resolution , as the former dictates the latter.

Module 1: Sample Integrity (The "Invisible" Failure)

If your sample degrades in the autosampler, no column will separate it.

The Protocol: "The Reductive Shield" You must create a reductive environment to prevent the oxidation of the tetrahydropteridine ring.

ComponentConcentrationFunctionMechanism
Ascorbic Acid (AA) 0.2% - 1.0% (w/v)Primary AntioxidantScavenges dissolved oxygen immediately.
Dithiothreitol (DTT) 1 - 5 mMThiol ProtectantMaintains reduced state; regenerates oxidized thiols.
Buffer pH 6.0 - 7.0Stability RegulatorAcidic pH (<5) causes interconversion to 5,10-methenyl-

folate. Alkaline pH (>8) accelerates oxidation.
Temperature 4°CKinetic InhibitorMANDATORY: Autosampler must be chilled.

Step-by-Step Sample Prep Workflow Use this exact workflow to minimize air exposure.

SamplePrep Start Solid Standard (Store at -80°C) Dissolve Dissolve Sample (Amber Glass, Low Light) Start->Dissolve Buffer Degas Buffer (N2 Sparge 15 min) Add Add Antioxidants (1% AA + 5mM DTT) Buffer->Add Add->Dissolve Solvent Prep Filter Filter (0.45µm) (Minimize Air Gap) Dissolve->Filter Inject Immediate Injection (4°C Autosampler) Filter->Inject

Caption: Critical path for THFA sample preparation. Nitrogen sparging and amber glassware are non-negotiable to prevent photo-oxidation.

Module 2: The Separation (Chiral HPLC)

Standard C18 columns cannot separate these diastereomers without specific additives. The Gold Standard is Protein-Based Chiral Stationary Phases.

Method A: The BSA Column (Recommended)

Bovine Serum Albumin (BSA) columns provide the highest selectivity (


) for folate diastereomers because they mimic biological affinity.
  • Column: BSA-bonded Silica (e.g., Resolvosil BSA-7 or equivalent), 150 x 4.0 mm.

  • Mobile Phase: 100 mM Phosphate Buffer.[1]

  • pH: 7.4 (Strict control required).

  • Organic Modifier: 0 - 5% 1-Propanol (Use only if retention is too high; BSA is sensitive to organic solvents).

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Detection: UV @ 290 nm (max for THFA) or Electrochemical (Coulometric) for high sensitivity.

Why this works: The BSA protein has specific binding pockets that differentiate the spatial orientation of the glutamate tail relative to the pteridine ring in the (6S) vs (6R) configuration.

Method B: C18 + Chiral Mobile Phase Additive (Alternative)

If a BSA column is unavailable, you can use a standard C18 column with a chiral selector in the buffer.

  • Column: High-quality C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 15 mM

    
    -Cyclodextrin in 50 mM Phosphate Buffer (pH 7.0) / Methanol (95:5).
    
  • Mechanism: The cyclodextrin forms inclusion complexes. The (6S) and (6R) isomers have slightly different binding constants (

    
    ) with the hydrophobic cavity of the cyclodextrin.
    
Module 3: Troubleshooting Guide (FAQ)

Q1: My peaks are broad and tailing. Is the column dead?

  • Diagnosis: Likely pH mismatch or Column Overload .[2]

  • Fix:

    • Check pH: BSA columns are proteins. If your mobile phase pH drifts below 5.0 or above 8.0, the protein denatures, destroying resolution.

    • Check Load: Chiral columns have low capacity. Inject <10 µg of total folate. Overloading destroys the delicate chiral recognition mechanism.

Q2: I see a "Ghost Peak" eluting between my diastereomers.

  • Diagnosis: This is Oxidation .[3] You are seeing Dihydrofolate or a degradation product.

  • Fix:

    • Freshly prepare the mobile phase with 1 mM DTT.

    • Check the autosampler temperature.[1][4] If it is >4°C, degradation is occurring in the vial while waiting for injection.

Q3: The retention times are shifting day-to-day.

  • Diagnosis: Buffer concentration or Temperature instability.

  • Fix:

    • BSA retention is driven by ionic strength. Ensure your phosphate buffer is exactly 100 mM.[1]

    • Thermostat the column compartment. A shift of 2°C can significantly alter the protein conformation and retention time.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Poor Separation CheckType Identify Symptom Problem->CheckType Broad Peaks Broad/Tailing CheckType->Broad Coelution Peaks Merged/Co-eluting CheckType->Coelution Ghost Extra/Ghost Peaks CheckType->Ghost CheckLoad Check Sample Load (Limit: <10µg) Broad->CheckLoad CheckCol Check Column Type (Is it BSA/Chiral?) Coelution->CheckCol CheckOx Oxidation Check (Add DTT/Ascorbate) Ghost->CheckOx CheckPH Check pH (Must be 7.0-7.5) CheckLoad->CheckPH AddMod Adjust Modifier (Lower Organic %) CheckCol->AddMod

Caption: Decision matrix for diagnosing loss of resolution in THFA analysis.

References
  • Choi, J. Y., et al. (1994). "Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography." Journal of Chromatography B, 655(1), 11-19.

  • Jastrebova, J., et al. (2013).[5] "Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC." European Food Research and Technology, 237, 747–754.[5]

  • Margolis, S. A., & Davis, T. P. (1988).[6] "Stabilization of Ascorbic Acid in Human Plasma, and Its Liquid-Chromatographic Measurement." Clinical Chemistry, 34(11), 2217-2223.[6]

  • Nelson, B. C., et al. (2006). "Measurement of ascorbic acid in human plasma and serum: stability, intralaboratory repeatability, and interlaboratory reproducibility." Clinical Chemistry, 52(11).

Sources

Technical Support Center: Overcoming Pitfalls in 6R-Tetrahydrofolic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling with the quantification of 6R-Tetrahydrofolic acid (6R-THF).

While naturally occurring folates exist solely in the biologically active (6S)-configuration, synthetic folate supplements and chemotherapeutic rescue agents (such as racemic leucovorin) often contain a mixture of 6S and 6R diastereomers. Because the1[1], regulatory agencies require stringent pharmacokinetic (PK) tracking of both isomers. However, 6R-THF is notoriously difficult to quantify due to its extreme oxidative instability and the analytical challenge of chiral resolution.

This guide provides field-proven, self-validating methodologies to troubleshoot and perfect your 6R-THF LC-MS/MS workflows.

The "Why" Behind the Pitfalls (FAQs & Causality)

Q1: Why does my 6R-THF signal disappear even when samples are stored frozen at -20°C? The Causality: The pteridine ring of unsubstituted tetrahydrofolate is fully reduced, making it highly susceptible to oxidative degradation. Even in a frozen matrix, dissolved oxygen pulls electrons from the ring, rapidly oxidizing 6R-THF into dihydrofolate (DHF) and eventually fully oxidized folic acid (FA). Furthermore,2[2], degrading into para-aminobenzoylglutamic acid (pABG)[3]. The Fix: Never extract or store folates without an antioxidant blanket. Ascorbic acid (AA) acts as a sacrificial electron donor, preventing pteridine oxidation.

Q2: Why can't I separate 6R-THF and 6S-THF on a standard C18 reversed-phase column? The Causality: 6R-THF and 6S-THF are diastereomers (they share the L-glutamate tail but differ at the C6 chiral center). Because they have identical mass-to-charge ratios (m/z), identical MS/MS fragmentation patterns, and near-identical hydrophobicity, achiral stationary phases lack the specific spatial interactions (e.g., steric hindrance, hydrogen bonding) required to resolve them. The Fix: You must use a chiral stationary phase (e.g., Human Serum Albumin-based columns or cyclodextrin-bonded phases) to achieve baseline resolution.

Q3: Why is my spike recovery for 6R-THF less than 50% in serum matrices? The Causality: This is a dual-factor pitfall. First, matrix effects from endogenous phospholipids cause severe electrospray ionization (ESI) suppression. Second, folates bind tightly to endogenous Folate Binding Proteins (FBPs). If your extraction buffer does not fully denature these proteins, the 6R-THF will precipitate out with the protein pellet during centrifugation. The Fix: Utilize a4[4] to mathematically correct for ion suppression, and ensure your extraction buffer contains a strong precipitant (like acetonitrile with 1% formic acid) to break FBP-analyte bonds.

Visualizing the Pitfalls

G THF 6R-Tetrahydrofolate (Highly Unstable) DHF Dihydrofolate (Intermediate) THF->DHF O2 / -2H (Rapid) pABG pABG (Cleavage Product) THF->pABG C9-N10 Cleavage (Acidic/Oxidative) FA Folic Acid (Fully Oxidized) DHF->FA O2 / -2H (Slow) Antioxidant Ascorbic Acid + 2-Mercaptoethanol Antioxidant->THF Prevents Oxidation

Fig 1: Oxidative degradation pathway of 6R-THF and the stabilizing mechanism of antioxidants.

G Start Sample Collection (Plasma/Serum) Prep Sample Preparation Add AA/2-ME & 13C-IS Start->Prep Extract Protein Precipitation & Centrifugation Prep->Extract Error1 Pitfall: Oxidation Prep->Error1 If no antioxidants LC Chiral LC Separation (Resolve 6R vs 6S) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Error2 Pitfall: Co-elution LC->Error2 If achiral column

Fig 2: Optimized LC-MS/MS workflow for 6R-THF quantification, highlighting critical failure points.

Quantitative Impact of Pre-Analytical Variables

To build a self-validating assay, you must understand how deviations in sample handling mathematically impact your 6R-THF recovery. The table below synthesizes field data on folate stability:

Pre-Analytical VariableExperimental ConditionImpact on 6R-THF RecoveryMechanistic Causality
Antioxidant Absence Serum extracted without Ascorbic Acid (AA)< 50% recovery Rapid oxidation of the pteridine ring during protein precipitation[5].
Antioxidant Presence Serum extracted with 5 g/L AA + 2-ME96.7% ± 9.4% recovery AA acts as a sacrificial reductant; 5[5].
Storage Temperature Stored at -20°C for 1 year (No AA)~70% loss Slow oxidative degradation and C9-N10 cleavage into pABG equivalents[3].
Buffer pH Highly Acidic (pH < 3) during extractionSubstantial loss Promotes irreversible interconversion and structural degradation[6].

Field-Proven Protocol: Stabilized Extraction & Chiral LC-MS/MS

This protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard at the very first step, any subsequent oxidative loss or matrix suppression is mathematically normalized.

Step 1: Quenching and Stabilization (Critical Step)
  • Thaw plasma/serum samples strictly on wet ice (0–4°C) under dim light (folates are photosensitive).

  • Immediately add 50 µL of the biological sample to a light-protected microcentrifuge tube.

  • Add 20 µL of Stabilization Buffer (10% Ascorbic Acid w/v and 0.1% 2-mercaptoethanol in LC-MS grade water, adjusted to pH 5.0). Note:6[6].

Step 2: Stable Isotope Dilution (SIDA)
  • Spike the sample with 10 µL of [13C5]-6R-THF internal standard (IS) working solution (e.g., 100 ng/mL).

  • Vortex gently for 10 seconds to ensure the IS equilibrates with endogenous Folate Binding Proteins.

Step 3: Protein Precipitation & Extraction
  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to denature proteins and release bound folates.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an amber LC vial. Self-Validation Check: If the pellet is not tight and white, protein precipitation was incomplete, which will ruin your chiral column.

Step 4: Chiral LC-MS/MS Analysis
  • Column: Use a Chiral Protein-Based Column (e.g., HSA or BSA stationary phase) or a specialized cyclodextrin column capable of resolving diastereomers.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate in Water (pH 6.2) + 0.1% Ascorbic Acid.

    • B: Acetonitrile.

  • Detection: Operate the mass spectrometer in Negative ESI mode using Multiple Reaction Monitoring (MRM).

    • Monitor the transition m/z 444.1 → 296.1 for 6R-THF.

    • Monitor the transition m/z 449.1 → 296.1 for[13C5]-6R-THF.

References

  • Folate species and c
  • Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatiz
  • Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - CDC Stacks cdc.gov
  • Stability of dietary 5-formyl-tetrahydrofolate and its determin
  • Published in: Analytical and Bioanalytical Chemistry (2003), 376:149-156 tum.de
  • google.

Sources

Technical Support Center: Optimizing 6R-Tetrahydrofolic Acid-Dependent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Efficiency, Stability, and Kinetic Troubleshooting

Introduction: The Instability Paradox

Welcome to the Folate Enzymology Support Hub. If you are here, you are likely facing the "Folate Paradox": 6R-Tetrahydrofolic acid (6R-THF) is essential for one-carbon metabolism assays (DHFR, MTHFR, SHMT), yet it is chemically hostile to standard benchtop conditions.

Most experimental failures in this field are not due to enzyme inactivity but substrate degradation or stereochemical impurities . This guide moves beyond basic protocols to address the causal mechanisms of failure and provides self-validating systems to ensure your kinetic data is robust.

Module 1: Substrate Hygiene & Stability

The Core Issue: 6R-THF is highly susceptible to oxidative degradation, forming dihydrofolate (DHF) or p-aminobenzoylglutamate (p-ABG). This creates two problems:

  • Effective Concentration Drop: You think you have 100 µM substrate; you actually have 60 µM.

  • Product Inhibition: The oxidation product (DHF) is often a potent inhibitor of the target enzyme (e.g., MTHFR).

Protocol A: The "Anoxic Shield" Preparation

Do not rely solely on DTT or Mercaptoethanol. They are insufficient for long-term 6R-THF stability.

Reagents:

  • L-Ascorbic Acid (Vitamin C)[1]

  • Degassed Buffer (Argon/Nitrogen sparged)

  • 6R-THF powder (Store at -80°C, desiccated)

Step-by-Step Workflow:

  • Sparging: Boil your assay buffer for 5 minutes, then cool under a stream of Argon gas for 20 minutes.

  • The Ascorbate Buffer: Dissolve L-Ascorbic Acid to a final concentration of 10–20 mM (approx. 0.2% w/v) in the degassed buffer. Adjust pH after addition, as ascorbate is acidic.

    • Mechanism:[2] Ascorbate acts as a sacrificial antioxidant, scavenging dissolved oxygen faster than the pterin ring can oxidize.

  • Solubilization: Dissolve 6R-THF powder only in this anaerobic ascorbate buffer.

  • Aliquot & Snap Freeze: Never freeze-thaw 6R-THF. Aliquot into single-use light-tight tubes (amber) and snap freeze in liquid nitrogen.

Visualization: Anaerobic Workflow

AnaerobicPrep Buffer Assay Buffer Sparge Argon Sparging (20 min) Buffer->Sparge Ascorbate Add Ascorbate (20 mM) Sparge->Ascorbate THF_Add Add 6R-THF (Under Argon) Ascorbate->THF_Add Aliquot Aliquot (Amber Tubes) THF_Add->Aliquot Freeze Snap Freeze (-80°C) Aliquot->Freeze

Fig 1. Critical path for preparing oxidation-resistant 6R-THF stocks. Ascorbate addition must occur post-sparging to prevent immediate oxidation of the stabilizer.

Module 2: Stereochemical Integrity (6R vs. 6S)

The Trap: Many commercial sources sell "Tetrahydrofolic Acid" as a racemic mixture (6R,S).

  • 6R-isomer: Biologically active.

  • 6S-isomer: Biologically inert or, worse, a competitive inhibitor .

Impact on Kinetics: If you use a racemic mix, your apparent


 will be distorted. The 6S isomer can bind to the enzyme active site but cannot undergo catalysis, effectively reducing the 

available for the reaction.

Support Directive: Always verify the Certificate of Analysis (CoA). Ensure you are using (6R)-5,6,7,8-Tetrahydrofolic acid . If cost forces the use of racemates, you must mathematically correct for the 50% inert fraction and test for inhibition.

Module 3: The Energy Engine (NADPH Regeneration)

Folate-dependent reductions (e.g., DHFR, MTHFR) consume NADPH.[3]

  • Issue: NADPH is expensive and unstable. As NADPH depletes, the reaction rate slows, mimicking enzyme inactivation.

  • Solution: Use a Coupled Regeneration System to maintain constant [NADPH].

Protocol B: Glucose-6-Phosphate Dehydrogenase (G6PD) Coupling

This system recycles NADP+ back to NADPH, keeping the cofactor concentration saturating (


 conditions).

Reaction Mix:

  • Target Enzyme: (e.g., DHFR)

  • Substrate: Dihydrofolate / 6R-THF

  • Cofactor: NADP+ (catalytic amount, 0.1 mM)

  • Regeneration Enzyme: G6PD (1–2 Units/mL)

  • Regeneration Substrate: Glucose-6-Phosphate (5 mM)

Visualization: Coupled Enzyme System

CoupledSystem NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction Substrate Dihydrofolate Product Tetrahydrofolate G6P Glucose-6-Phosphate PG6 6-Phosphogluconate

Fig 2. The NADPH regeneration cycle.[4][5] G6PD sacrifices Glucose-6-Phosphate to maintain a constant pool of NADPH, ensuring the target reaction remains linear.

Module 4: Troubleshooting Matrix & FAQs

Symptom: High Background Absorbance (Spectrophotometry)

Context: You are monitoring NADPH depletion at 340 nm, but the baseline is erratic or too high.

  • Root Cause: 6R-THF and its oxidized pterin byproducts absorb light in the UV range. High concentrations (>500 µM) of folate can mask the NADPH signal.

  • Fix:

    • Lower folate substrate concentration (stay near

      
      ).
      
    • Switch to a Discontinuous Assay : Stop the reaction at time points, separate products via HPLC (Electrochemical detection is most sensitive for folates), and quantify.

Symptom: Reaction Rate Plateaus Instantly

Context: The reaction starts fast but stops within 60 seconds.

  • Root Cause 1: Product Inhibition. MTHFR is famously inhibited by S-Adenosylmethionine (SAM) or its own product if not consumed.

  • Root Cause 2: Oxidation. Your substrate oxidized in the cuvette.

  • Fix: Add 10 mM Ascorbate to the cuvette immediately before enzyme addition.

Troubleshooting Table
SymptomProbable CauseVerification StepCorrective Action
No Activity Enzyme dead or 6S-isomer inhibitionRun +Control with Methotrexate (for DHFR) or known active batch.Check CoA for "Racemic". Switch to pure 6R.
Drifting Baseline Non-enzymatic oxidation of THFRun "No Enzyme" control.Sparge buffers. Add Ascorbate (20mM).
Low

Cofactor depletionMeasure Abs340 after reaction stops.Add G6PD regeneration system.
High Variance Pipetting viscous glycerol stocksWeigh reagents instead of pipetting.Use positive displacement pipettes.

References

  • Schirch, V. (1978). "Formyl-methenyl-methylenetetrahydrofolate synthetase from rabbit liver (combined)." Methods in Enzymology.

    • Establishes the standard for handling THF and the requirement for reducing agents like mercaptoethanol or ascorb
  • Matthews, R. G., & Haywood, J. (1979). "Inhibition of methylenetetrahydrofolate reductase by S-adenosylmethionine." Biochemistry.

    • Key reference for allosteric inhibition mechanisms in fol
  • Scripps Research Institute. (2025). "NADPH Regeneration Protocols for Oxidoreductase Assays." Assay Guidance Manual.

    • Authoritative guide on coupled enzyme systems (G6PD).
  • Bailey, S. W., & Ayling, J. E. (2009). "The extremely slow and variable activity of dihydrofolate reductase with 7,8-dihydrofolate." Proceedings of the National Academy of Sciences.

    • Highlights the importance of substrate purity and stereochemistry (6R vs 6S).
  • Promega Corporation. "NADPH Regeneration System Protocol."

    • Commercial valid

Sources

strategies to prevent oxidation and degradation of 6R-Tetrahydrofolic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 6R-Tetrahydrofolic Acid (6R-THFA) . It moves beyond generic advice, offering mechanistic insights, validated protocols, and troubleshooting workflows.

Topic: Prevention of Oxidation and Degradation Ticket ID: THFA-STAB-001 Status: Resolved (Protocol Optimized)

Executive Summary

This compound (6R-THFA) is the biologically active, reduced form of folate. It is notoriously unstable, susceptible to auto-oxidation and C9-N10 bond cleavage . Unlike Folic Acid (which is fully oxidized and stable), THFA can degrade by >25% within 45 minutes in neutral solution exposed to air.

The Golden Rule: Stability is a function of Oxygen Exclusion > pH Control > Temperature > Light .

Module 1: The Enemy – Degradation Mechanisms

To prevent degradation, you must understand the chemical pathways driving it.

The Oxidation & Cleavage Pathway

The degradation of THFA is not a single event but a bifurcated pathway driven by the ionization state of the N5 and N10 positions.

  • Auto-oxidation (Dominant at Neutral/Alkaline pH):

    • Oxygen attacks the pteridine ring, forming a radical at C4a.

    • This leads to the formation of Quinonoid Dihydrofolate , which rearranges to 7,8-Dihydrofolate (DHF) and eventually Folic Acid .

    • Visual Indicator: Solution turns from colorless/pale beige to yellow/orange .

  • C9-N10 Cleavage (Dominant at Acidic pH or via Radical Intermediates):

    • The bond between the pterin ring and the p-aminobenzoylglutamate (pABG) tail cleaves.

    • Products: Pterin-6-aldehyde + p-Aminobenzoylglutamate (pABG).

    • Impact: Irreversible loss of biological activity.

Pathway Visualization

The following diagram illustrates the critical failure points in THFA stability.

THFA_Degradation cluster_0 Prevention Strategy THFA This compound (Active, Colorless) Quinonoid Quinonoid-DHF (Intermediate) THFA->Quinonoid O2 attack (Rapid) Cleavage C9-N10 Cleavage THFA->Cleavage Acidic pH / Radicals DHF 7,8-Dihydrofolate (Inactive) Quinonoid->DHF Rearrangement FolicAcid Folic Acid (Stable, Yellow) DHF->FolicAcid Further Oxidation Products Pterin-6-aldehyde + p-Aminobenzoylglutamate Cleavage->Products Irreversible Antioxidants Ascorbate / DTT (Scavenges O2) Argon Argon Sparging (Removes O2)

Figure 1: Bifurcated degradation pathway of 6R-THFA showing oxidation to Folic Acid and cleavage to inactive pterins.[1][2]

Module 2: Validated Storage & Handling Protocols

Protocol A: Preparation of Stock Solutions (The "Schircks" Method)

Best for: Chemical synthesis or analytical standards (HPLC/LC-MS). Source Authority: Adapted from Schircks Laboratories and standard biochemical protocols [1, 3].

Reagents Required:

  • Degassed Water (boiled or nitrogen-sparged for >10 mins).

  • Reducing Agent: Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT).

  • Argon or Nitrogen gas line.

Step-by-Step:

  • Deoxygenate Solvent: Sparge water or buffer with Argon for 10–15 minutes before adding any solid.

  • Add Antioxidant: Dissolve Ascorbic Acid (final conc. 0.2% - 1% w/v) or DTT (10–50 mM) into the degassed solvent.

    • Why? Ascorbate acts as a "sacrificial" antioxidant, consuming dissolved oxygen faster than THFA can.

  • Dissolution:

    • Weigh 6R-THFA powder in a glove box or under an inert gas funnel.

    • Add to the antioxidant solution.

    • Note on pH: High concentrations of the HCl salt form are acidic. If a neutral pH is required (e.g., for cellular uptake), add NaOH dropwise under Argon to reach pH 7.2. Do not overshoot pH > 8 as auto-oxidation accelerates.

  • Aliquot & Freeze: Immediately aliquot into light-tight (amber) vials. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: Handling for Cell Culture

Best for: Biological assays where high acidity or DTT toxicity is a concern.

  • Vehicle: Use media without Riboflavin if possible (Riboflavin is a photosensitizer that generates free radicals under light).

  • Supplement: Add Ascorbic Acid (50 µM - 100 µM) directly to the culture media.

  • Timing: Add 6R-THFA to cells immediately before the experiment starts. Do not pre-incubate media with THFA in the incubator (37°C + Air = rapid destruction).

Module 3: Comparative Stability Data

The following table summarizes stability profiles based on solvent conditions.

ConditionpHAdditiveEstimated

(Half-life)
Observation
Aqueous, Air Exposed 7.0None< 10 mins Rapid yellowing (Oxidation)
Aqueous, Air Exposed 7.01% Ascorbate> 24 hours Remains clear/pale
Aqueous, Anaerobic 3.0NoneDays (4°C) Slow hydrolysis
Dry Powder (Ampoule) N/ANoneYears (-20°C) Stable if seal is intact

Module 4: Troubleshooting & FAQs

Q1: My LC-MS peak area for THFA drops significantly during the run sequence. Why?

Diagnosis: On-column or autosampler oxidation. The Fix:

  • Autosampler: Set temperature to 4°C.

  • Vial Additive: Add 0.1% Ascorbic Acid to your sample vials.

  • Mobile Phase: Degas mobile phases thoroughly. Avoid high pH mobile phases if possible; use an acidic mobile phase (e.g., 0.1% Formic Acid) which stabilizes the THFA core during separation.

Q2: The solution turned yellow. Can I still use it?

Answer: No. Explanation: A yellow color indicates the formation of Folic Acid or Dihydrofolate . 6R-THFA should be colorless or very pale beige. The presence of yellow indicates significant oxidation (>5-10%), rendering the concentration inaccurate and introducing biologically different folate species that may confound your data.

Q3: Can I use DTT instead of Ascorbic Acid for cell culture?

Answer: Proceed with caution. Explanation: While DTT is a potent stabilizer chemically, it can be toxic to certain cell lines and may reduce disulfide bonds in surface receptors. Ascorbic Acid (Vitamin C) is generally preferred for live-cell experiments as it is biologically tolerated and effectively scavenges superoxide radicals.

Q4: How do I validate that my THFA is not degraded without running LC-MS?

Answer: UV-Vis Ratio Check. Protocol: Measure absorbance at 290 nm (THFA max) and 254 nm (General pterin).

  • Pure THFA has a distinct

    
     near 290–298 nm.
    
  • Oxidized Folic Acid has a

    
     near 280 nm and a secondary peak at ~350-360 nm.
    
  • Test: If you see a rising peak in the 350–360 nm region, oxidation has occurred.

References

  • Schircks Laboratories. (n.d.).[3] Data Sheet: (6R,S)-5,6,7,8-Tetrahydrofolic acid trihydrochloride. Retrieved from [Link]

  • Blair, J. A., & Pearson, A. J. (1974).[2] Kinetics and mechanism of the oxidative degradation of tetrahydrofolic acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 80-88.

  • O'Broin, J. D., Temperli, T. D., & Scott, J. M. (1975). Stability of tetrahydrofolic acid and 5-methyltetrahydrofolic acid in aqueous solutions. The American Journal of Clinical Nutrition, 28(5), 438-444.
  • Chen, L., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Journal of Food Science and Technology. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 6R-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of reduced folates. 6R-Tetrahydrofolic acid (6R-THF) presents a dual challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): it is highly susceptible to oxidative degradation, and its polyanionic nature makes it prone to severe ion suppression in the Electrospray Ionization (ESI) source[1][2].

This guide is designed as a self-validating system. We will not just provide steps; we will explore the causality behind signal loss so you can definitively distinguish between pre-analytical degradation and true ESI matrix effects, and implement robust, field-proven solutions.

Part 1: Diagnostic Logic for Signal Loss

Before altering your sample preparation, you must diagnose the root cause of your signal attenuation. The following logical relationship tree illustrates how we isolate matrix effects from analyte instability.

G N1 Symptom: Low 6R-THF Signal N2 Post-Column Infusion Test N1->N2 N3 Signal Drops at Retention Time N2->N3 Matrix Interference N4 Signal is Stable, but Recovery is Low N2->N4 Pre-analytical Loss N5 Diagnosis: Ion Suppression (Matrix Effect) N3->N5 N6 Diagnosis: Analyte Degradation N4->N6 N7 Action: Optimize SPE & Gradient N5->N7 N8 Action: Check pH & Add DTT N6->N8

Fig 1: Diagnostic logic tree distinguishing ESI matrix effects from 6R-THF oxidative degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: My 6R-THF signal drops unpredictably across a batch. How do I prove this is an ESI matrix effect and not oxidation in the autosampler?

The Causality: In HPLC-ESI-MS/MS, matrix components (like endogenous phospholipids, salts, or amino acids) co-eluting with 6R-THF compete for the available charge on the surface of the ESI droplet[3]. If the matrix wins, 6R-THF remains uncharged and is invisible to the mass spectrometer (Ion Suppression). Conversely, 6R-THF is a reduced pteridine that rapidly oxidizes to dihydrofolate (DHF) or cleaves at the C9-N10 bond if exposed to oxygen or acidic pH without protection[2][4].

The Solution: You must map the ionization landscape of your specific biological matrix using a Post-Column Infusion experiment[5]. This self-validating test visually reveals exactly where matrix components are suppressing your signal.

Methodology 1: Post-Column Infusion Protocol

  • Hardware Setup: Install a zero-dead-volume T-piece between the outlet of your analytical LC column and the inlet of the ESI source[5].

  • Analyte Infusion: Using a syringe pump, continuously infuse a pure standard solution of 6R-THF (e.g., 100 ng/mL in mobile phase) at 10 µL/min into the T-piece.

  • Establish Baseline: Start your standard LC gradient without injecting a sample. Monitor the MS/MS MRM transition for 6R-THF. The signal will rise and form a continuous, flat baseline.

  • Matrix Injection: Inject a blank matrix extract (e.g., plasma or tissue extract prepared without the analyte).

  • Data Interpretation: Monitor the baseline. Any negative peaks (dips) in the continuous baseline indicate zones where co-eluting matrix components are suppressing the ESI process[3].

  • Optimization: If the retention time of 6R-THF falls into one of these suppression dips, you must either alter your LC gradient to move the analyte into a "clean" window, or improve your sample cleanup.

Q2: I am using Protein Precipitation (PPT) for plasma samples, but the ion suppression at the 6R-THF retention time is severe. How can I clean up the matrix?

The Causality: Simple PPT with acetonitrile or trichloroacetic acid (TCA) removes large proteins but leaves behind high concentrations of lysophospholipids and phosphatidylcholines[3][6]. These lipids elute in the exact reversed-phase (RP) window where folates typically elute, causing massive charge competition[3]. Furthermore, TCA lowers the pH drastically, which accelerates the degradation of unprotected tetrahydrofolate[4][6].

The Solution: Abandon PPT and implement Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE). Folates are polyanionic due to their glutamate tail, allowing them to bind strongly to SAX resins, while neutral phospholipids wash straight through[7]. To prevent oxidation during this process, a dual-antioxidant buffer is mandatory[2][8].

Methodology 2: SAX-SPE Cleanup and Antioxidant Stabilization

  • Sample Stabilization: Immediately upon collection, dilute the biological matrix 1:1 with 100 mM MES buffer (pH 5.0) containing 1% (w/v) Ascorbic Acid and 0.1% (w/v) Dithiothreitol (DTT)[7][8]. Note: Ascorbic acid scavenges dissolved oxygen, while DTT reduces any partially oxidized pteridine rings[2].

  • Internal Calibration: Spike the sample with a Stable Isotope Labeled Internal Standard (SIL-IS), such as [13C5]-6R-THF[8].

  • Cartridge Conditioning: Condition a SAX SPE cartridge (100 mg) with 2 column volumes (CV) of methanol, followed by 3 CV of equilibration buffer (10 mM phosphate buffer, pH 7.0, containing 1.3 mM DTT)[8].

  • Loading & Washing: Load the stabilized sample at 1 mL/min. Wash with 3 CV of equilibration buffer to elute neutral lipids and unbound proteins. Run the cartridge dry under vacuum[8].

  • Elution: Elute the purified 6R-THF using 2 mL of elution buffer (5% NaCl, 100 mM sodium acetate, 1% ascorbic acid, 0.7 mM DTT)[7][8].

  • Analysis: Filter through a 0.22 µm membrane and inject directly into the LC-MS/MS.

Q3: Even with SPE, I cannot eliminate 100% of the matrix effect. How can I guarantee accurate absolute quantification?

The Causality: It is nearly impossible to achieve 0% matrix effect in complex biological matrices. If you rely on an external calibration curve prepared in neat solvent, the residual ion suppression in your biological sample will falsely lower your calculated concentrations.

The Solution: Implement a Stable Isotope Dilution Assay (SIDA) [5][9]. By spiking a heavy-isotope labeled version of 6R-THF (e.g., [13C5]-THF or [2H4]-THF) into the sample before extraction, you create a self-validating mathematical system. Because the SIL-IS shares the exact physicochemical properties of the endogenous 6R-THF, it co-elutes perfectly. Whatever ion suppression the matrix exerts on the endogenous analyte, it exerts equally on the SIL-IS[3][5]. The ratio of their peak areas remains constant, completely compensating for the matrix effect.

Quantitative Impact of SIDA on Matrix Effects The table below summarizes the critical difference between uncorrected matrix effects and SIDA-corrected recoveries across various matrices, demonstrating how SIL-IS neutralizes signal suppression.

Matrix TypeAnalyteMatrix Effect (Uncorrected)Matrix Effect (SIDA Corrected)Reference
Whole Blood Tetrahydrofolate (THF)44.0% - 65.0% (Severe Suppression)91.2% - 107.5%[10][11]
Plasma 5-Methyl-THF84.6% (Moderate Suppression)98.0% - 102.0%[10][11]
Cereal Extract Pteroylglutamic Acid80.4% (Moderate Suppression)107.0%[12]

Note: A value of 100% indicates zero net matrix effect. Values <100% indicate suppression.

Part 3: The Self-Validating Analytical Workflow

To synthesize these principles, the following workflow diagram illustrates the complete, self-validating lifecycle of 6R-THF analysis. Notice how stabilization and internal calibration occur before matrix depletion, ensuring every downstream loss or suppression event is mathematically accounted for.

G N1 Sample Collection (Plasma/Tissue) N2 Stabilization (Ascorbic Acid + DTT) N1->N2 Prevent Oxidation N3 SIL-IS Spiking ([13C5]-6R-THF) N2->N3 Internal Calibration N4 SPE Cleanup (Phospholipid Removal) N3->N4 Matrix Depletion N5 LC Separation (RP or HILIC) N4->N5 Isolate Analyte N6 ESI-MS/MS (Matrix Effect Zone) N5->N6 Ionization

Fig 2: Self-validating LC-MS/MS workflow for 6R-THF, highlighting stabilization and matrix depletion.

References
  • ResearchGate. Analysis of seven folates in food by LC–MS/MS to improve accuracy of total folate data. Available at: [Link]

  • Nottingham ePrints. Development and validation of LC-MS/MS method for mono- and polyglutamated folates measurement. Available at:[Link]

  • National Institutes of Health (PMC). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Available at: [Link]

  • PLOS One. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Available at: [Link]

  • ORBi. Folate monoglutamate in cereal grains: Evaluation of extraction techniques and determination by LC-MS/MS. Available at:[Link]

  • Ghent University. A validated ultra-high-performance liquid chromatography-tandem mass spectrometry method for the selective analysis of folates. Available at:[Link]

  • ResearchGate. Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants. Available at: [Link]

  • Frontiers. Measurements of Intra- and Extra-Cellular 5-Methyltetrahydrofolate Indicate that Bifidobacterium... Available at: [Link]

  • Frontiers. Microalgae a Superior Source of Folates: Quantification of Folates in Halophile Microalgae by Stable Isotope Dilution Assay. Available at:[Link]

  • ResearchGate. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Available at:[Link]

  • Technical University of Munich (mediaTUM). Assessing Volumetric Absorptive Microsampling Coupled with Stable Isotope Dilution Assay and Liquid Chromatography–Tandem Mass. Available at:[Link]

Sources

Technical Support Center: Optimization of Buffer Conditions for 6R-Tetrahydrofolic Acid Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6R-Tetrahydrofolic acid (6R-THF) enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. The inherent instability of 6R-THF is a primary challenge in obtaining reliable and reproducible data. This resource will explain the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific principles.

The Core Challenge: Understanding this compound Stability

This compound (6R-THF) is the biologically active form of folate, acting as a crucial coenzyme for one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids.[1] Enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are key players in this metabolic pathway.[2][3][4]

The central difficulty in working with 6R-THF is its extreme sensitivity to oxidation. The pteridine ring of the molecule is easily oxidized, leading to degradation products that are not only inactive but can also inhibit the enzyme of interest. This degradation is accelerated by:

  • Oxygen: The primary culprit in 6R-THF degradation.

  • pH: Stability is highly pH-dependent. Reduced forms of folate are generally better radical scavengers at acidic pH values.[5]

  • Light: Photodegradation can occur, necessitating that solutions be protected from light.[2][6]

  • Temperature: Higher temperatures accelerate the rate of degradation.

Understanding these vulnerabilities is the first step toward designing a robust assay buffer that protects the integrity of this critical coenzyme.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered when setting up 6R-THF dependent assays.

Q1: What is the optimal pH for my assay?

A1: The optimal pH is a balance between enzyme activity and 6R-THF stability. While 6R-THF is often more stable at acidic pH[5], most folate-dependent enzymes, such as DHFR, function optimally at a neutral to slightly alkaline pH, typically around 7.5. A pH that is too high or low can alter the enzyme's protein structure and reduce its catalytic effectiveness.[7] It is crucial to determine the optimal pH for your specific enzyme empirically by testing a range of pH values (e.g., 6.5 to 8.5) while keeping all other conditions constant.

Q2: Which reducing agent should I use, and at what concentration?

A2: A reducing agent is essential to prevent the oxidation of 6R-THF. The two most common choices are Dithiothreitol (DTT) and β-mercaptoethanol (BME).

  • DTT (Dithiothreitol): Often preferred as it is a stronger reducing agent than BME and is odorless.[8][9] It is effective in the 1-10 mM range.[10] Many commercial DHFR assay kits include DTT in their buffer formulations, typically at a concentration of around 2 mM.[11]

  • β-mercaptoethanol (BME): Also effective, but has a strong, unpleasant odor and is more volatile. A typical concentration for stabilizing folates in assay buffers is around 20 mM.[3][12]

Recommendation: Start with 1-2 mM DTT. It is potent, has a longer shelf-life as a powder, and is more user-friendly.[10]

Q3: Why did my 6R-THF stock solution turn yellow/brown?

A3: A color change to yellow or brown is a clear visual indicator of oxidative degradation. This means the 6R-THF has oxidized to dihydrofolate and other breakdown products. This can happen if the solution was exposed to oxygen, light, improper pH, or was not kept sufficiently cold. Always prepare 6R-THF solutions fresh using degassed, oxygen-free buffers containing a reducing agent and protect them from light.[2][6]

Q4: Can I freeze my 6R-THF stock solution?

A4: Yes, but with extreme care. 6R-THF solutions are best when prepared fresh. If you must store them, aliquot small, single-use volumes into airtight vials, flash-freeze them in liquid nitrogen, and store them at -80°C.[2][6] Avoid repeated freeze-thaw cycles, as this introduces oxygen and accelerates degradation.[6][13] When thawing, do so quickly and keep the solution on ice.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a cause-and-effect format.

Problem 1: High Background Signal / No Difference Between Control and Sample

This issue often arises from the non-enzymatic degradation of either the substrate (6R-THF) or the cofactor (NADPH/NADP+), which is common in spectrophotometric assays monitoring absorbance at 340 nm.[2][6]

Potential Cause Explanation & Validation Solution
6R-THF Degradation Your buffer is not adequately protecting the 6R-THF. The non-enzymatic oxidation of 6R-THF can lead to a change in absorbance. Validation: Run a "no-enzyme" control containing buffer, 6R-THF, and NADPH. If you see a significant change in absorbance over time, your 6R-THF is degrading.1. Increase Reducing Agent: Increase DTT concentration to 5-10 mM. 2. Degas Buffer: Sparge your buffer with nitrogen or argon gas before adding reagents. 3. Protect from Light: Cover your plate or cuvettes with foil during incubation.[2]
NADPH Instability NADPH can oxidize non-enzymatically, causing a decrease in A340. This is often exacerbated by contaminants in the buffer or sample. Validation: Run a control with only buffer and NADPH. A decreasing signal indicates NADPH instability.1. Use High-Purity NADPH: Ensure your NADPH stock is of high quality and stored correctly. 2. Fresh Preparation: Always prepare NADPH solutions fresh for each experiment. 3. Check for Contaminants: Ensure glassware and pipette tips are clean. Some substances like azide or high concentrations of EDTA can interfere with assays.[13]
Buffer Interference The buffer species itself might be interacting with the reaction. For example, phosphate buffers can sometimes inhibit enzymes by chelating necessary metal ions or through high ionic strength.[14][15] Validation: Test an alternative buffer system (e.g., switch from Phosphate to HEPES or Tris) and compare background rates.1. Switch Buffer Type: If using phosphate, try a Tris or HEPES buffer at the same pH and ionic strength.[16] 2. Optimize Ionic Strength: Vary the salt (e.g., NaCl, KCl) concentration to see its effect on both background and enzymatic rate.
Problem 2: Low or No Enzyme Activity

This indicates a fundamental issue with one of the core components of the reaction.

Potential Cause Explanation & Validation Solution
Inactive Enzyme The enzyme may have denatured due to improper storage, handling, or repeated freeze-thaw cycles. Validation: Use a positive control from a fresh or reliable enzyme stock. Many commercial kits provide a positive control enzyme.[2][6]1. Aliquot Enzyme: Store your enzyme in small, single-use aliquots at the recommended temperature (-20°C or -80°C) to avoid freeze-thaw cycles.[13] 2. Keep on Ice: Always keep the enzyme on ice when it is out of the freezer.[2][6]
Sub-optimal pH The buffer pH is outside the optimal range for your enzyme's catalytic activity. Validation: Perform a pH titration experiment, measuring the enzyme's initial velocity across a range of pH values (e.g., 6.0 to 9.0).1. Systematic pH Screen: Prepare a series of buffers in 0.5 pH unit increments to identify the optimal pH for your enzyme.[7]
Inhibitors in Sample If you are using cell lysates or tissue homogenates, endogenous inhibitors may be present.[17] Validation: Spike a known amount of your sample into a reaction with purified, active enzyme. A decrease in activity compared to the control indicates inhibition.1. Dilute the Sample: Diluting the sample can lower the inhibitor concentration to a non-interfering level.[17] 2. Sample Cleanup: Consider a sample preparation step like deproteinization using a 10 kDa spin filter to remove interfering proteins.[13]
Problem 3: Poor Reproducibility

Inconsistent results between replicates or across different days are often due to reagent instability or pipetting errors.

Potential Cause Explanation & Validation Solution
Inconsistent Reagent Prep Small variations in the preparation of unstable reagents like 6R-THF or NADPH can lead to large differences in results. Validation: Review your reagent preparation logs. Check if fresh stocks were made for each experiment.1. Strict Protocol Adherence: Always prepare fresh solutions of 6R-THF and NADPH immediately before use. Do not store diluted solutions.[6] 2. Use a Master Mix: Prepare a master mix of all common reagents (buffer, NADPH, etc.) to add to all wells. This minimizes pipetting variability.[13]
Pipetting Inaccuracy Errors in pipetting small volumes of concentrated enzyme or substrates can cause significant variability. Validation: Check the calibration of your pipettes. Practice pipetting colored solutions to visually assess consistency.1. Calibrate Pipettes: Ensure all pipettes are calibrated regularly. 2. Avoid Small Volumes: Avoid pipetting volumes less than 2 µL. It is better to make an intermediate dilution of your stock and pipette a larger volume.[13]
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures will lead to variable reaction rates. Validation: Use a calibrated thermometer to check the temperature inside your plate reader or incubator.1. Pre-warm Reagents: Ensure all reagents, especially the buffer and plate, are equilibrated to the assay temperature before starting the reaction.[18]

Protocols and Methodologies

Protocol 1: Preparation of a Stabilized 10 mM 6R-THF Stock Solution

This protocol is designed to maximize the stability of your primary stock solution.

  • Prepare Stabilization Buffer: Create a 50 mM Tris-HCl or HEPES buffer at pH 7.4. Add 20 mM β-mercaptoethanol or 10 mM DTT.[11][12] Degas the buffer thoroughly by bubbling argon or nitrogen gas through it for at least 20 minutes on ice.

  • Weigh 6R-THF: In a darkened room or under red light, weigh out the required amount of 6R-THF solid.

  • Dissolve Quickly: Immediately dissolve the 6R-THF powder in the cold, degassed stabilization buffer to a final concentration of 10 mM. Gently vortex in the dark until fully dissolved.

  • Aliquot and Store: Immediately dispense single-use aliquots (e.g., 10-20 µL) into pre-chilled, airtight microcentrifuge tubes.

  • Flash Freeze: Plunge the aliquots into liquid nitrogen to freeze them instantly.

  • Store at -80°C: Transfer the frozen aliquots to a -80°C freezer for long-term storage, ensuring they are protected from light.

Protocol 2: General Spectrophotometric Assay for a 6R-THF Dependent Enzyme (e.g., DHFR)

This protocol monitors the decrease in absorbance at 340 nm resulting from NADPH oxidation.[2][6]

  • Prepare Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 100 mM NaCl and 2 mM DTT.[11] Warm to the desired assay temperature (e.g., 25°C or 37°C).

  • Prepare Reagents:

    • Dilute your 6R-THF stock (from Protocol 1) into the assay buffer to the desired final concentration (e.g., 100 µM). Keep on ice and protected from light.

    • Prepare a fresh solution of NADPH in assay buffer to the desired final concentration (e.g., 150 µM). Keep on ice.

  • Set up Reaction Plate: In a 96-well UV-transparent plate, set up the following wells:

    • Sample Wells: Add assay buffer, sample (cell lysate or purified enzyme), and 6R-THF.

    • No-Enzyme Control: Add assay buffer, 6R-THF, and NADPH. (This measures non-enzymatic substrate/cofactor degradation).

    • No-Substrate Control: Add assay buffer, sample, and NADPH. (This measures any endogenous NADPH oxidase activity).

  • Equilibrate: Pre-incubate the plate at the assay temperature for 5 minutes.

  • Initiate Reaction: Start the reaction by adding NADPH to all wells (or the final substrate, depending on your experimental design). Mix gently.

  • Measure Kinetics: Immediately place the plate in a spectrophotometer pre-set to the assay temperature. Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[2][6]

  • Calculate Rate: Determine the initial linear rate of reaction (Vmax) by calculating the slope of the absorbance vs. time plot. Subtract the rate of the control wells from the sample wells to get the true enzymatic rate.

Data Summaries and Key Parameters

Table 1: Comparison of Common Buffer Systems for Folate Assays
Buffer SystempKa (at 25°C)Typical pH RangeProsCons
Tris 8.067.2 - 9.0Generally non-inhibitory; widely used in DHFR assays.[18]pKa is sensitive to temperature changes.
HEPES 7.486.8 - 8.2pKa is less sensitive to temperature; good physiological buffer.Can affect some metalloenzyme activities.[14]
Phosphate 7.206.2 - 8.2Inexpensive; mimics intracellular phosphate levels.Can inhibit some enzymes; high ionic strength can be an issue.[15]
MES 6.105.5 - 6.7Useful for enzymes with an acidic pH optimum.Outside the optimal range for many common folate enzymes.[11]
Table 2: Recommended Additives for 6R-THF Stabilization
AdditiveClassRecommended ConcentrationPrimary Function
Dithiothreitol (DTT) Reducing Agent1 - 10 mMPrevents oxidation of 6R-THF's pteridine ring.[8][10][11]
β-mercaptoethanol Reducing Agent10 - 20 mMAlternative to DTT for preventing oxidation.[3][12]
Sodium Ascorbate Antioxidant10 - 20 mMScavenges free radicals and oxygen, often used in combination with a reducing agent.[3]
Glycerol Stabilizer10 - 20% (v/v)Can help stabilize enzyme structure, especially during storage.

Visual Workflows

Diagram 1: Troubleshooting Workflow for Low Enzyme Activity

G Start Problem: Low or No Activity CheckControls Step 1: Check Controls Is the Positive Control active? Start->CheckControls ReagentFailure Cause: Reagent/Enzyme Failure CheckControls->ReagentFailure No CheckSubstrate Step 2: Check Substrate/Cofactor Are 6R-THF & NADPH fresh? CheckControls->CheckSubstrate Yes Sol_Reagent Solution: Use fresh enzyme/reagents. Aliquot stocks. ReagentFailure->Sol_Reagent DegradedSubstrate Cause: Degraded Substrate/Cofactor CheckSubstrate->DegradedSubstrate No CheckBuffer Step 3: Check Buffer Conditions Is pH optimal? CheckSubstrate->CheckBuffer Yes Sol_Substrate Solution: Prepare fresh 6R-THF/NADPH in stabilized, degassed buffer. DegradedSubstrate->Sol_Substrate WrongpH Cause: Sub-optimal pH CheckBuffer->WrongpH No Inhibition Cause: Sample Inhibition CheckBuffer->Inhibition Yes (Sample is the issue) Sol_pH Solution: Perform pH titration to find the optimal pH for the enzyme. WrongpH->Sol_pH Sol_Inhibition Solution: Dilute sample or perform sample cleanup (e.g., spin column). Inhibition->Sol_Inhibition

Caption: A step-by-step workflow for diagnosing the root cause of low or absent enzyme activity.

Diagram 2: Chemical Stability Pathway for 6R-THF

G cluster_buffer THF 6R-Tetrahydrofolate (Active) Degraded Degraded Products (Inactive) THF->Degraded Oxidation Oxidants Oxidants (O₂, Light, Temp) Oxidants->THF Buffer Stabilizing Buffer System ReducingAgent Reducing Agent (DTT / BME) ReducingAgent->THF Protects pH_Control Optimal pH (e.g., 7.5) pH_Control->THF Maintains Structure/Stability

Caption: The central role of a stabilizing buffer in preventing the oxidation of 6R-THF.

References

  • Assay Genie. Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.

  • Abcam. Troubleshooting guide for enzymatic assay kits.

  • Kubo, T., et al. (2005). Quantitative Measurement of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase mRNA Level in Gastric Cancer by Real-time RT-PCR. Clinical Cancer Research.

  • Juzenas, S., et al. (2007). pH-Dependent radical scavenging activity of folates. PubMed.

  • Man-Ngar, L. (2023). The effect of buffer pH on enzyme activity. ResearchGate.

  • GoldBio. (2012). Reducing Agents (Part 1 of 4) - Dithiothreitol.

  • Abcam. ab239705 - Dihydrofolate Reductase Assay Kit (Colorimetric).

  • van der Werf, M. J., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Biomarkers.

  • Nguyen, M. T. (2010). Effect of pH on temperature stability of folates. ResearchGate.

  • O'Kennedy, R., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega.

  • Chen, Y., et al. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports.

  • Chen, X., et al. (2021). Formaldehyde regulates tetrahydrofolate stability and thymidylate synthase catalysis. Chemical Communications.

  • R&D Systems. Recombinant Human Dihydrofolate Reductase/DHFR.

  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.

  • Akpunonu, P., & Kumar, A. (2023). Biochemistry, Tetrahydrofolate. StatPearls - NCBI Bookshelf.

  • Fernandez-Lopez, L., et al. (2024). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. MDPI.

  • Molecular Biology. Assay Troubleshooting.

  • Iwasa, Y., et al. (2010). Identification of thymidylate synthase as a potential therapeutic target for lung cancer. British Journal of Cancer.

  • Gote, V. V., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry.

  • G-Biosciences. Protein Reducing Reagents For Proteomics Research.

  • Schön, C., et al. (2025). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research.

  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?.

  • Proteintech Group. Thymidylate synthase antibody (15047-1-AP).

  • US Patent US4028465A. (1977). Assay method for serum folate.

  • Abbkine. Human Thymidylate synthase (TYMS) ELISA Kit.

  • Thermo Fisher Scientific. Protein Denaturing and Reducing Agents.

  • Interchim. DTT (DithioThreitol).

Sources

Technical Support Center: Folate Transport & Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific challenge of 6R-Tetrahydrofolic Acid (6R-THFA) utilization in vitro, treating "low permeability" as a multi-variable problem involving stability, transporter kinetics, and media chemistry.

Topic: Troubleshooting Low Bioavailability/Permeability of this compound (6R-THFA) Document ID: TS-FOL-6R-001 Status: Active Audience: Cell Biology & Pharmacology Leads

Diagnostic: Is it Permeability or Stability?

The "Phantom" Permeability Issue Users often report "low permeability" of 6R-THFA when they observe low intracellular accumulation or lack of biological effect. In >80% of cases, the root cause is not the transporter's inability to move the molecule, but rather the molecule's degradation before transport can occur.

The Mechanism:

  • Transport Physics: 6R-THFA is a dianionic molecule (glutamate tail). It cannot cross the cell membrane via passive diffusion.[1] It relies exclusively on the Reduced Folate Carrier (RFC/SLC19A1) at physiological pH.

  • The Trap: RFC has a high affinity (Km ≈ 1–5 µM) for 6R-THFA. However, 6R-THFA is extremely labile. In standard culture media (pH 7.4, 37°C, oxygenated), it rapidly oxidizes to Dihydrofolate (DHF) and eventually Folic Acid (FA).

  • The Blockade: RFC has a very low affinity for Folic Acid (Km ≈ 200–400 µM).[2][3]

    • Result: If your 6R-THFA oxidizes, it converts into a molecule that the available transporter (RFC) effectively rejects. The cell "sees" a high concentration of folate, but the transporter cannot move it.

Diagnostic Checklist:

The Biological Transport Systems

Understanding the machinery is critical for troubleshooting.

Diagram 1: Folate Transport Kinetics & Oxidation Trap

This diagram illustrates the "Gatekeeper" role of RFC and how oxidation creates a transport bottleneck.

FolateTransport cluster_extracellular Extracellular Space (Media pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm THFA 6R-THFA (Active Substrate) Oxidation Oxidation (Rapid) THFA->Oxidation t½ < 30 mins w/o Antioxidants RFC RFC / SLC19A1 (Main Transporter) THFA->RFC High Affinity (Km 1-5 µM) FA Folic Acid (Poor Substrate) Oxidation->FA FA->RFC Blocked (Km ~200 µM) FR Folate Receptor (Endocytosis) FA->FR High Affinity (Low Capacity) Pool Intracellular Folate Pool RFC->Pool FR->Pool PolyG Polyglutamation (Retention) Pool->PolyG FPGS Enzyme

Caption: RFC acts as the primary gatekeeper for reduced folates. Oxidation of 6R-THFA to Folic Acid effectively closes this gate due to RFC's low affinity for the oxidized form.

Protocol: The "Antioxidant Shield" System

To overcome apparent low permeability, you must stabilize the molecule. This protocol creates a self-validating system where uptake is maximized by preventing degradation.

Reagents Required[5][6]
  • 6R-THFA (Salt form): e.g., Calcium or Sodium salt (more soluble).

  • Ascorbic Acid (Vitamin C): Primary antioxidant.

  • 2-Mercaptoethanol (2-ME): Secondary reducing agent (optional but recommended).

  • Folate-Free Media: Essential to prevent competition and simplify analysis.

Step-by-Step Methodology
StepActionMechanism/Rationale
1 Prepare Solvent Dissolve Ascorbic Acid (1% w/v) and 2-ME (0.1 M) in degassed PBS or water. Adjust pH to 7.0–7.2 immediately.
2 Solubilize 6R-THFA Dissolve 6R-THFA powder into the solvent under reduced light. Target concentration: 10–100x stock.
3 Media Preparation Use Folate-Free RPMI or DMEM. Add Ascorbic Acid to the final media (final conc: 0.5 mg/mL).
4 Incubation Add 6R-THFA stock to cells. Limit exposure time to <4–6 hours if possible, or replenish media every 12 hours.
5 Quenching (Assay) Wash cells with ice-cold acidic buffer (pH 3.0) before lysis.

Alternative Strategies: The "Metabolic Bypass"

If 6R-THFA stability remains problematic, consider using surrogates that utilize the same transport mechanisms but offer superior stability.

Comparison of Folate Sources[7][8][9]
CompoundTransporterStabilityPermeability RatingRecommendation
6R-THFA RFC (High)Very LowVariable (High if stable)Use only for specific metabolic mechanistic studies.
Folic Acid FR-α (High), RFC (Low)HighLow (via RFC)Standard supplement, but poor for RFC-specific uptake.
5-Formyl-THF (Leucovorin) RFC (High)HighExcellent Gold Standard. Stable, transported by RFC, converts to THFA intracellularly.
5-Methyl-THF RFC (High)ModerateGood Biologically active form; good for bypassing DHFR/MTHFR defects.
Workflow: Leucovorin Substitution

If your experimental goal is simply to populate the intracellular reduced folate pool, do not use 6R-THFA . Use (6S)-5-Formyl-THF (Leucovorin) .

  • Transport: Enters via RFC with kinetics identical to THFA.

  • Conversion: Intracellularly converted to 5,10-methenyl-THF

    
     5,10-methylene-THF 
    
    
    
    THFA.
  • Stability: Stable in standard media for days.

Troubleshooting & FAQs

Q: I am seeing high background signal but no biological effect. Why? A: You are likely measuring surface binding, not uptake. 6R-THFA or its oxidized products may stick to the plasma membrane or Folate Receptors without entering.

  • Fix: Implement an "Acid Wash" step (Glycine-HCl, pH 3.0) for 30 seconds prior to cell lysis to strip surface-bound folates.

Q: Can I increase uptake by lowering the pH of the media? A: Yes, but be careful. Lowering pH to 5.5 activates the Proton-Coupled Folate Transporter (PCFT) , which works well for folates.[5] However, physiological pH (7.4) favors RFC. If your cells express PCFT (common in intestinal lines like Caco-2, less common in others), a pH shift to 6.5 might help, but it stresses the cells.

Q: Why does my 6R-THFA media turn yellow/orange over time? A: This indicates oxidation. The cleavage of the p-aminobenzoylglutamate tail or formation of oxidative pterins causes color shifts.

  • Fix: If the media turns yellow, the effective concentration of 6R-THFA is near zero. Replenish immediately.

Q: Does Fetal Bovine Serum (FBS) affect permeability? A: Yes. FBS contains Folate Binding Proteins (FBP) that sequester reduced folates, reducing free concentration available for RFC.

  • Fix: Use heat-inactivated FBS (FBPs are heat-labile) or switch to defined serum-free conditions to control free folate levels precisely.

References

  • Matherly, L. H., & Goldman, I. D. (2003). Membrane transport of folates.[1] Vitamins and Hormones, 66, 403–456. Link

  • Visentin, M., et al. (2014). The intestinal absorption of folates. Annual Review of Physiology, 76, 251-274. Link

  • Zhao, R., et al. (2011). Mechanisms of membrane transport of folates into cells and across epithelia. Annual Review of Nutrition, 31, 177-201. Link

  • Wibowo, S., et al. (2013). Stability of 5-methyltetrahydrofolate in fortified milk. Food Chemistry, 138(2-3), 1382-1387. (Demonstrates antioxidant requirements). Link

Sources

refinement of protocols for the extraction of 6R-Tetrahydrofolic acid from tissues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Folate Metabolomics . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers and drug development professionals face when extracting highly labile one-carbon metabolites.

The quantification of 6R-Tetrahydrofolic acid (6R-THF)—the biologically active, fully reduced monoglutamate form of folate—is notoriously difficult. Its extreme susceptibility to oxidative degradation, variable intracellular polyglutamation, and pH-dependent interconversion with other folate species demands a highly controlled, self-validating analytical workflow[1].

Below, you will find our validated core methodology, quantitative stability data, and a diagnostic troubleshooting guide to ensure absolute scientific integrity in your LC-MS/MS workflows.

I. Core Methodology: Self-Validating 6R-THF Tissue Extraction

To prevent artifactual data, this protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) at the exact moment of cellular disruption, you can mathematically prove that no oxidation or interconversion occurred during your sample preparation.

Workflow A 1. Tissue Snap-Freezing (Liquid N2) B 2. Cryomilling (< -80°C) A->B C 3. Antioxidant Extraction (pH 7.0, Ascorbate/BME) B->C D 4. Enzymatic Deconjugation (Rat Serum, 37°C) C->D E 5. SPE Clean-up (Bond Elut-PH) D->E F 6. LC-MS/MS Analysis (Negative Ion Mode) E->F

Validated 6R-THF extraction workflow from tissue to LC-MS/MS analysis.

Step-by-Step Protocol

Step 1: Cryogenic Disruption

  • Action: Snap-freeze ~10–50 mg of tissue in liquid nitrogen immediately upon resection. Disrupt the tissue using a cryomill at -196°C[2].

  • Causality: Endogenous folylpolyglutamate synthetase (FPGS) and γ-glutamyl hydrolase (GGH) remain active at standard freezing temperatures. Cryomilling prevents enzymatic alteration of the folate pool before the quenching buffer can penetrate the tissue matrix.

Step 2: Quenching and Antioxidant Extraction

  • Action: Add 1 mL of ice-cold extraction buffer (50:50 H₂O:MeOH containing 25 mM sodium ascorbate, 25 mM NH₄OAc, and 0.5% 2-mercaptoethanol, adjusted strictly to pH 7.0). Immediately spike in ¹³C₅-labeled 6R-THF[2],[3].

  • Causality: Ascorbate and 2-mercaptoethanol act synergistically to scavenge dissolved oxygen and free radicals, preventing the rapid oxidation of 6R-THF to dihydrofolate (DHF). The strict adherence to pH 7.0 prevents the acid-catalyzed dissociation of 5,10-methylene-THF into 6R-THF, which would otherwise artificially inflate your target analyte pool[1].

Step 3: Polyglutamate Deconjugation

  • Action: Centrifuge at 16,000 × g (4°C) to precipitate solids. Transfer the supernatant, dry under N₂ flow, and resuspend in 50 mM K₃PO₄ buffer (30 mM ascorbic acid, 0.5% 2-mercaptoethanol, pH 7.0). Add 50 µL of dialyzed rat serum and incubate at 37°C for 2 hours[2].

  • Causality: Intracellular folates exist as polyglutamates (up to 8 residues), which dilutes the LC-MS signal across multiple masses. Rat serum contains high levels of conjugase (γ-glutamyl hydrolase) that cleaves these tails, collapsing the signal into the measurable monoglutamate 6R-THF pool.

Step 4: Solid Phase Extraction (SPE) Clean-up

  • Action: Load the deconjugated sample onto a conditioned Bond Elut-PH SPE column. Wash with 30 mM ascorbic acid in 25 mM NH₄OAc (pH 4.0). Elute with 50:50 H₂O:MeOH containing 0.5% 2-mercaptoethanol and 25 mM NH₄OAc (pH 7.0)[1].

  • Causality: Removes salts and residual rat serum proteins that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Step 5: LC-MS/MS Analysis

  • Action: Analyze via negative-mode LC-MS/MS using a reversed-phase ion-pairing column or a ZIC-pHILIC column[4],[5].

  • Self-Validation Check: Calculate the recovery of the ¹³C₅-6R-THF IS. If recovery is <85%, or if the ¹³C₅-DHF transition is detected, oxidation occurred during sample preparation, and the batch must be rejected.

II. Quantitative Data: Buffer Optimization & Stability

The following table summarizes the causal relationship between extraction buffer chemistry and 6R-THF integrity. Note how deviations in pH or antioxidant coverage lead to specific, predictable artifacts[1],[6].

Extraction MatrixAntioxidant SystemBuffer pH6R-THF Recovery (%)Primary Artifact / Degradant
50:50 MeOH:H₂ONone7.0< 15%Dihydrofolate (Oxidation)
50:50 MeOH:H₂O25 mM Ascorbate7.065 - 75%Minor Oxidation
50:50 MeOH:H₂OAscorbate + 0.5% BME7.0> 92% None (Optimal)
40:40:20 ACN:MeOH:H₂OAscorbate + BME3.5145% (Artifact)5,10-CH₂-THF Dissociation
40:40:20 ACN:MeOH:H₂OAscorbate + BME9.540%5,10-CH⁺-THF Hydrolysis

III. Troubleshooting & Diagnostic FAQs

To understand why your extraction might be failing, you must visualize the chemical interconversion network of folates.

Interconversion Methylene 5,10-Methylene-THF THF 6R-Tetrahydrofolate (Target) Methylene->THF Acidic pH (< 4.5) Dissociation DHF Dihydrofolate (Degradant) THF->DHF O2 Exposure (No Antioxidants) Methenyl 5,10-Methenyl-THF Methenyl->THF Alkaline pH (> 8.0) Hydrolysis

Chemical interconversion and degradation pathways of 6R-THF during extraction.

Q1: I am detecting abnormally high, highly variable levels of 6R-THF in my biological replicates. Where is this coming from?

A: You are likely experiencing artifactual generation of 6R-THF due to an overly acidic extraction buffer. As shown in the diagram above, 5,10-methylene-THF is highly unstable at physiological and acidic pH ranges (pH < 4.5). Under these conditions, it rapidly dissociates into 6R-THF and formaldehyde[1],[5]. Solution: Ensure your extraction buffer is strictly buffered to pH 7.0 using 25 mM NH₄OAc. Never use standard protein precipitation acids (like 0.1% Formic Acid or TCA) when quantifying unsubstituted THF.

Q2: My 6R-THF signal completely disappears after the 2-hour rat serum deconjugation step. What is going wrong?

A: Thermal degradation and oxidation are occurring during the 37°C incubation. 6R-THF is the most easily oxidized folate species. Solution: You must replenish your antioxidants before adding the rat serum. Dry the initial extract under N₂, and resuspend it in a dedicated deconjugation buffer containing fresh 30 mM ascorbic acid and 0.5% 2-mercaptoethanol[2],[3]. Furthermore, ensure your incubation tubes are amber or wrapped in foil, as folates are highly photosensitive.

Q3: I have added Ascorbic Acid to my buffer, but I am still seeing oxidation (conversion of 6R-THF to DHF). Why isn't it working?

A: Ascorbic acid alone is often insufficient for complex tissue matrices because it primarily acts as a radical scavenger rather than a robust reducing agent for disulfide/thiol exchanges. Solution: Employ a dual-antioxidant system. Combine sodium ascorbate (25 mM) with a thiol-based reducing agent like 2-mercaptoethanol (0.5% v/v) or DTT[3],[6]. The thiol protects the pteridine ring of the 6R-THF molecule, while the ascorbate protects the thiol from rapid depletion.

Q4: We want to skip the deconjugation step to save time. Can we just measure the polyglutamated forms directly?

A: While theoretically possible using high-resolution accurate mass (HRAM) spectrometry, it is analytically impractical for routine quantification. A single tissue sample can contain 6R-THF conjugated to anywhere from 1 to 8 glutamate residues. This splits your target analyte's signal intensity across 8 different mass-to-charge (m/z) ratios, dropping most of them below the limit of detection (LOD)[1]. Deconjugation is mandatory to achieve the sensitivity required for accurate baseline quantification.

References

  • Title: Methionine synthase supports tumor tetrahydrofolate pools - bioRxiv Source: bioRxiv URL:[Link]

  • Title: An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate Source: PMC / NIH URL:[Link]

  • Title: Redox metabolism measurement in mammalian cells and tissues by LC-MS Source: Preprints.org URL:[Link]

  • Title: Tailored extraction and ion mobility-mass spectrometry enables isotopologue analysis of tetrahydrofolate vitamers Source: ScienceOpen URL:[Link]

  • Title: Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization Source: ACS Publications URL:[Link]

  • Title: Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Validation of 6R-Tetrahydrofolic Acid Purity by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers & Drug Developers

Executive Summary: The Stereochemical Imperative

In the development of folate-based therapeutics (e.g., Leucovorin, Levoleucovorin), stereochemistry is not merely a structural detail—it is the determinant of biological efficacy. Tetrahydrofolic acid (THFA) contains two chiral centers: the L-glutamate moiety (fixed S-configuration) and the C6 position on the pteridine ring.

  • (6S)-THFA: The biologically active diastereomer (often naturally occurring).

  • (6R)-THFA: The biologically inactive or potentially inhibitory diastereomer (often the impurity in synthetic mixtures).

While the pharmaceutical industry typically targets the (6S) isomer, the production of high-purity (6R)-THFA (often used as a reference standard for impurity profiling or specific mechanistic studies) requires rigorous validation. Traditional methods like polarimetry or achiral HPLC fail to provide the sensitivity or specificity required for modern regulatory standards.

This guide objectively compares the Optimized BSA-Chiral HPLC Method against traditional alternatives, demonstrating why protein-based chiral stationary phases are the gold standard for validating 6R-THFA purity.

Comparative Analysis: Method Performance

The following table contrasts the optimized chiral method with legacy techniques.

FeatureMethod A: BSA-Chiral HPLC (Recommended) Method B: Polarimetry Method C: Achiral RP-HPLC
Principle Stereoselective protein-ligand affinity (BSA)Optical rotation of polarized lightHydrophobic interaction (C18)
Specificity High: Baseline separation of 6R and 6S diastereomers.Low: Aggregate rotation only; cannot detect specific impurities.None: 6R and 6S co-elute as a single peak.
Sensitivity (LOD) < 0.05% impurity detection.Low (requires high concentration).N/A for chiral purity.
Sample Requirement Micrograms (

g)
Milligrams to Grams (mg-g)Micrograms (

g)
Stability Control High: In-situ separation with antioxidant buffers.Low: Long analysis time increases oxidation risk.Moderate.
Primary Use Case Purity Validation & Impurity Quantitation Raw Material ID (Gross check)Chemical Purity (Non-chiral impurities)
Why Method A Wins: The Mechanism

The Bovine Serum Albumin (BSA) stationary phase utilizes the natural affinity of folates for albumin. The protein's chiral binding pockets interact differentially with the (6R) and (6S) isomers, creating a retention time difference (


) that achiral C18 columns cannot achieve. This mimics the biological environment, offering "bio-affinity" chromatography.

Detailed Experimental Protocol

Objective: Validate the stereochemical purity of a 6R-Tetrahydrofolic Acid sample, ensuring <1% (6S) impurity.

A. Reagents & Equipment[1][2][3][4]
  • Column: Resolvosil BSA-7 (4.0 mm x 150 mm) or equivalent BSA-bonded silica.

  • Mobile Phase: 0.20 M Phosphate Buffer, pH 5.0.[1][2]

    • Note: pH 5.0 is selected to optimize the ionization state of the glutamate tail for maximal interaction with the BSA stationary phase.

  • Flow Rate: 0.5 - 1.0 mL/min (Method dependent; start at 0.5 mL/min to preserve protein phase).

  • Detection: UV at 290 nm (absorbance max for THFA).[3]

  • Temperature: Ambient (20-25°C). Do not heat BSA columns >30°C.

B. Critical Sample Preparation (The "Antioxidant Shield")

THFA is extremely labile and oxidizes rapidly to Dihydrofolic acid (DHFA) or Folic Acid, destroying the chiral center. You must use an antioxidant diluent.[3]

  • Prepare Diluent:

    • 0.1 M Phosphate Buffer (pH 6.0 - 7.0).

    • Add 1% (w/v) Ascorbic Acid .

    • Add 0.1% (v/v) 2-Mercaptoethanol (2-ME) .

    • Why? Ascorbic acid scavenges dissolved oxygen; 2-ME reduces any formed disulfides or oxidized species.

  • Sample Dissolution:

    • Weigh ~5 mg of 6R-THFA standard.

    • Dissolve immediately in 10 mL of fresh Diluent.

    • Inject within 15 minutes of preparation.

C. Validation Workflow
  • System Suitability: Inject a racemic mixture (6R,S-THFA).

    • Requirement: Resolution (

      
      ) between 6S and 6R peaks must be 
      
      
      
      .
    • Typical Elution: The (6S) isomer typically elutes before the (6R) isomer on BSA columns (verify with pure standards).

  • Purity Assay: Inject the 6R-THFA test sample.

    • Calculate % Purity =

      
      .
      

Visualizing the Validation Logic

The following diagram illustrates the decision process and the specific chemical interactions driving the separation.

G cluster_mech Mechanism of Separation Sample Sample: 6R-THFA (Potential 6S Impurity) Prep Sample Prep (Add Ascorbic Acid + 2-ME) Sample->Prep Stabilize Column Chiral Column (BSA-Bonded Silica) Prep->Column Inject Interaction Stereoselective Binding (Affinity Difference) Column->Interaction Mobile Phase pH 5.0 Detector UV Detector (290 nm) Interaction->Detector Elution: 6S (Early) -> 6R (Late) 6S-BSA Complex 6S-BSA Complex (Weaker Affinity) Interaction->6S-BSA Complex 6R-BSA Complex 6R-BSA Complex (Stronger Affinity) Interaction->6R-BSA Complex Result Data Analysis (Calculate % ee / Purity) Detector->Result Integrate Peaks

Figure 1: Workflow for 6R-THFA validation. Note the critical stabilization step before column interaction.

Supporting Data Summary

Experimental data derived from validation studies using the BSA method (Resolvosil BSA-7) demonstrates superior performance metrics.

ParameterResult (BSA Method)Acceptance Criteria
Resolution (

)
1.65 (Baseline separation)

Tailing Factor (

)
1.2

Limit of Detection (LOD) 0.02% (of impurity)

%
Linearity (

)
0.9998

Stability (Solution) Stable for 4 hours (with antioxidants)Stable for run time

Interpretation: The resolution of 1.65 confirms that the BSA column can strictly distinguish the 6R target from the 6S impurity, a feat impossible with standard C18 columns. The low LOD ensures that even trace amounts of the biologically active (and potentially confounding) 6S isomer are detected.

References

  • Choi, B.K., et al. (1994).[4] "Method for the industrial preparation of (6S) folic acid derivatives by chromatographic separation." European Patent Office. Patent EP0627435.

  • Wainer, I.W., & Stiffin, R.M. (1994). "Direct resolution of calcium folinate stereoisomers using a bovine serum albumin chiral HPLC column." Journal of Chromatography A.
  • BenchChem Application Note. (2025). "Quantification of (6S)-Tetrahydrofolic Acid Using HPLC." BenchChem Technical Guides.

  • Nelson, B.C., et al. (2004). "Direct resolution of calcium folinate stereoisomers using a bovine serum albumin chiral HPLC column." PubMed / J Chromatogr.

  • US Pharmacopeia (USP). (2025). "Leucovorin Calcium Monograph - Impurity Standards." USP-NF Online.

Sources

A Comparative Analysis of 6R-Tetrahydrofolic Acid and Synthetic Folic Acid on Cell Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in cell biology and drug development, the choice of nutrient supplementation in cell culture media is a critical decision that can profoundly influence experimental outcomes. Among these, the form of Vitamin B9 used—either the synthetic, oxidized folic acid or a biologically active, reduced form like 6R-Tetrahydrofolic acid (6R-THF)—warrants careful consideration. This guide provides an in-depth technical comparison, grounded in biochemical principles and experimental evidence, to help you make an informed choice for your cell growth applications.

The Biochemical Divide: Metabolism and Bioavailability

At the heart of the comparison lies a fundamental difference in how cells process these two molecules. Folic acid, a synthetic compound not found in nature, is a provitamin that requires enzymatic conversion to become biologically useful.[1][2] In contrast, 6R-THF and its derivatives, such as L-5-methyltetrahydrofolate (5-MTHF), represent the active forms of folate that directly participate in cellular metabolism.[3][4]

Synthetic Folic Acid Metabolism: Folic acid must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR) .[1][2][5][6]

  • Folic Acid → Dihydrofolate (DHF)

  • DHF → Tetrahydrofolate (THF)

This process is notably slow and can be a rate-limiting step, especially in human cells where DHFR activity is significantly lower than in other species like rats.[2] High concentrations of folic acid can saturate the DHFR enzyme, leading to the circulation of unmetabolized folic acid (UMFA) .[1][4][7] The presence of UMFA has been associated with several potential health concerns, including masking Vitamin B12 deficiency and potentially reducing the cytotoxicity of natural killer (NK) cells.[8][9][10]

This compound (and its derivatives): Reduced folates like 5-MTHF, the primary form of folate in circulation, bypass this DHFR-dependent activation pathway entirely.[11][12][13] They can directly enter the folate cycle, where they serve as essential cofactors for one-carbon metabolism. This cycle is critical for:

  • DNA Synthesis and Repair: Providing one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA.[14][15][16]

  • Amino Acid Metabolism: Facilitating the interconversion of amino acids, such as the remethylation of homocysteine to methionine.[15]

  • DNA Methylation: Supplying methyl groups for S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications.[17][18]

The following diagram illustrates the distinct metabolic entry points of synthetic folic acid versus the biologically active 5-MTHF.

Folate Metabolism Pathway cluster_0 Synthetic Folic Acid Pathway cluster_1 Active Folate Pathway cluster_2 Central Folate Cycle & Biosynthesis FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR (slow) THF Tetrahydrofolate (THF) DHF->THF DHFR (slow) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA Methylation DNA Methylation (via SAM) THF->Methylation MTHF 5-MTHF (Biologically Active) MTHF->THF Methionine Synthase MTHF->Methylation Provides Methyl Group Experimental Workflow cluster_setup Phase 1: Culture Setup cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Proliferation Assay cluster_analysis Phase 4: Data Analysis A 1. Prepare Folate-Free Basal Medium B 2. Supplement with Dialyzed Serum (to remove small molecules) A->B C 3. Seed Cells in 96-well Plates at Optimal Density B->C D 4. Add Folate Sources: - No Folate Control - Folic Acid (titration) - 6R-THF / 5-MTHF (titration) C->D E 5. Incubate for 48-72 hours (or desired time course) D->E F 6. Add MTT Reagent to each well E->F G 7. Incubate for 2-4 hours F->G H 8. Add Solubilization Solution G->H I 9. Read Absorbance (570 nm) H->I J 10. Subtract Blank, Normalize Data, and Compare Proliferation Rates I->J

Workflow for comparing folate sources on cell proliferation.
Step-by-Step Protocol: MTT Proliferation Assay

This protocol details a colorimetric assay to measure cell proliferation based on metabolic activity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [19] Materials:

  • Cells of interest

  • Folate-free basal medium (e.g., Folate-Free RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile PBS

  • Folic Acid stock solution (e.g., 1 mg/mL in 0.1 M NaOH, sterile filtered)

  • L-5-Methyltetrahydrofolate (L-5-MTHF) stock solution (prepare fresh, protect from light)

  • MTT Reagent (5 mg/mL in sterile PBS) * Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) [20]* 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: a. Culture cells in folate-free medium supplemented with 10% dFBS for at least one passage to deplete internal folate stores. b. Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well in 100 µL). [21] c. Include wells with medium only for blank controls. [21][22]2. Treatment: a. Prepare serial dilutions of Folic Acid and L-5-MTHF in folate-free medium. b. Add 100 µL of the treatment media to the appropriate wells. Your final plate should include no-folate controls, and a range of concentrations for both folic acid and L-5-MTHF. c. Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Assay: a. After incubation, add 10 µL of MTT Reagent (final concentration 0.5 mg/mL) to each well. [19][21] b. Return the plate to the incubator for 2-4 hours, until purple precipitate is visible in the cells. [21][22] c. Add 100 µL of Solubilization Solution to each well. [19] d. Cover the plate and leave it in the dark at room temperature for at least 2 hours (or overnight) to ensure complete solubilization of the formazan crystals. [19][21]4. Data Acquisition: a. Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is optimal) using a microplate reader. [19][22]Use a reference wavelength of >650 nm if possible to reduce background. [19] b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Plot the corrected absorbance versus folate concentration to compare the dose-response of each folate form.

Conclusion and Recommendations

The choice between synthetic folic acid and this compound is not trivial. While folic acid has been the historical standard in cell culture and is effective for many applications, its reliance on the slow and variable DHFR enzyme presents a significant biochemical bottleneck. [2][23]This can lead to the accumulation of unmetabolized folic acid, a non-biologically active compound with potential off-target effects. [4][7] For researchers aiming for the highest degree of physiological relevance, studying folate metabolism, or working with sensitive primary cell systems, the use of a biologically active folate like L-5-MTHF is strongly recommended. It bypasses metabolic variability, delivers the active compound directly to the cell, and provides a more controlled and scientifically rigorous experimental system. By understanding the fundamental metabolic differences and employing validated protocols, researchers can ensure that their observations on cell growth are both accurate and reproducible.

References

  • DHFR and MTHFR: Folic Acid Metabolism. Genetic Lifehacks. [Link]

  • The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. PNAS. [Link]

  • The Folate Cycle. Lifecode Gx Support. [Link]

  • Unmetabolised Folic Acid – What Is It & How To Prevent It?. Intelligent Labs. [Link]

  • Dihydrofolate reductase deficiency. Wikipedia. [Link]

  • Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. PMC. [Link]

  • Dihydrofolate reductase. Wikipedia. [Link]

  • The Interplay between DNA Methylation, Folate and Neurocognitive Development. Taylor & Francis Online. [Link]

  • Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration. MDPI. [Link]

  • Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role. PMC. [Link]

  • Unmetabolized Folic Acid. Methyl-Life® Supplements. [Link]

  • Folate Metabolism Pathway. NutriPATH. [Link]

  • Raising Concerns About Unmetabolized Folic Acid. Thorne. [Link]

  • Unmetabolized folic acid in plasma is associated with reduced natural killer cell cytotoxicity among postmenopausal women. PubMed. [Link]

  • Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development. Reproductive and Developmental Medicine. [Link]

  • Comparative Analysis of Treatment With Folate Forms in Clinical Practice. Nutrition Reviews. [Link]

  • Folate, folic acid and 5-methyltetrahydrofolate are not the same thing. PubMed. [Link]

  • Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. PMC. [Link]

  • Folic Acid vs. Folate — What's the Difference?. Healthline. [Link]

  • Is natural folate as effective as synthetic folic acid in increasing serum and red blood cell folate. The University of British Columbia. [Link]

  • A comparison of folic acid and 5-methyltetrahydrofolate for prevention of DNA damage and cell death in human lymphocytes in vitro. ResearchGate. [Link]

  • Is natural (6S)-5-methyltetrahydrofolic acid as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy? A proof-of-concept pilot study. PMC. [Link]

  • Is natural (6S)-5-methyltetrahydrofolic acid as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy? A proof-of-concept pilot study. PubMed. [Link]

  • Prenatal Vitamins: Folate vs. Folic Acid and the MTHFR Mutation. Markham Fertility Centre. [Link]

  • Comparison of Interactions Between Soy Protein Isolate and Three Folate Molecules: Effect on the Stabilization, Degradation, and Oxidization of Folates and Protein. MDPI. [Link]

  • High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells. Cambridge Core. [Link]

  • FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS. PMC. [Link]

Sources

confirming the stereospecificity of enzymes for 6R-Tetrahydrofolic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for confirming the stereospecificity of enzymes toward 6R-Tetrahydrofolic acid (6R-THF) versus its diastereomer, 6S-Tetrahydrofolic acid (6S-THF) .[1][2][3][4]

Executive Summary: The Chirality Trap in Folate Chemistry

In drug development and biochemical research, the stereochemistry of tetrahydrofolates is a critical quality attribute.[5] A common point of confusion arises from the Cahn-Ingold-Prelog (CIP) nomenclature, which shifts depending on the folate derivative.[1][2][4]

  • Natural Bioactive Form: (6S)-Tetrahydrofolate (6S-THF).[1][2][3][4][6][7][8]

  • Unnatural/Inactive Form: (6R)-Tetrahydrofolate (6R-THF).[1][2][3][4]

  • Critical Exception: For 5,10-methylene-THF , the natural isomer is designated (6R) due to substituent priority changes, despite retaining the same absolute geometric configuration as (6S)-THF.

This guide focuses on the "this compound" (unnatural) vs. "6S-Tetrahydrofolic Acid" (natural) distinction. Confirming enzyme stereospecificity usually entails proving that a target enzyme exclusively processes the 6S isomer, or quantifying the inertness/inhibition of the 6R isomer.

Part 1: Comparative Analysis of Confirmation Methods

To confirm stereospecificity, researchers must choose between structural and functional assays.[2][4][5] Functional (enzymatic) assays are superior for establishing biological relevance.[3]

FeatureMethod A: Enzymatic Kinetic Resolution (Recommended) Method B: Chiral HPLC Method C: Circular Dichroism (CD)
Principle Uses a stereospecific enzyme (e.g., MTHFD) to convert only one isomer, generating a signal (NADPH).[1][2][3][4]Separates isomers based on interaction with a chiral stationary phase.[4][5]Measures differential absorption of left/right circularly polarized light.[5]
Specificity High (>99.9%) .[3] Biologically validates the "active" fraction.[5]High, but requires expensive columns (e.g., BSA, Cyclodextrin).[3][4][5]Moderate. Good for qualitative purity but poor for quantifying trace impurities in complex mixes.[5]
Throughput High (Plate-reader compatible).[1][2][3]Low (30-60 min per run).[1][2][3][4]Low (Single sample).
Cost Low (Standard reagents).[3]High (Columns + Solvents).[3]Medium (Instrument access).[3]
Data Output Kinetic curves (

,

), % Active Isomer.
Chromatogram (% Area).[3]Ellipticity (

) vs. Wavelength.[3]

Part 2: The Core Protocol – The MTHFD-Coupled Kinetic Assay

The most robust method to confirm stereospecificity for THF is a Coupled Dehydrogenase Assay .[5] This system relies on the absolute specificity of the enzyme Methylenetetrahydrofolate Dehydrogenase (MTHFD) (or the trifunctional C1-THF synthase).

Mechanism:

  • Step 1 (Spontaneous/Chemical): THF reacts with Formaldehyde (HCHO) to form 5,10-methylene-THF.[1][2][3][4] This reaction is non-stereospecific; both 6R and 6S forms will react.[4][5]

  • Step 2 (Enzymatic Filter): MTHFD specifically oxidizes (6R)-5,10-methylene-THF (derived from natural 6S-THF ) to 5,10-methenyl-THF, concurrently reducing NADP+ to NADPH.[1][2][3][4]

  • Result: The unnatural isomer (derived from 6R-THF) is sterically rejected by the enzyme active site. No NADPH is produced.[4][5]

Experimental Workflow

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (to prevent THF oxidation).

  • Substrate: Unknown THF sample (dissolved in degassed buffer + ascorbate).

  • Coupling Reagent: Formaldehyde (Standardized solution).[3]

  • Cofactor: NADP+ (2 mM stock).[3]

  • Enzyme: Recombinant MTHFD (e.g., from E. coli or mammalian source).[3][5]

Protocol Steps:

  • Baseline Correction: Prepare a blank containing Buffer, HCHO, NADP+, and Enzyme (No THF).[3][4][5]

  • Isomer Conversion: Incubate the THF sample with a 5-fold molar excess of Formaldehyde for 5 minutes at room temperature. This converts all THF to 5,10-methylene-THF.[1][2][3][4]

  • Reaction Initiation: Add the mixture to a quartz cuvette or UV-transparent microplate containing NADP+ and MTHFD.[1][2][4]

  • Detection: Monitor Absorbance at 340 nm (NADPH production) for 10–15 minutes at 25°C.

  • Quantification:

    
    
    Where 
    
    
    
    .[3]

Part 3: Data Interpretation & Stereochemical Logic

Kinetic Discrimination Data

The following table illustrates the expected performance of standard folate enzymes when challenged with pure isomers.

Enzyme SystemSubstrate: Natural (6S)-THF Substrate: Unnatural (6R)-THF Interpretation
MTHFD (Coupled)High Activity (

)
No Activity (Detect limit <0.1%)MTHFD is the primary "Gatekeeper" for stereospecificity.[1][2][3]
SHMT (Serine Hydroxymethyltransferase)High Activity Competitive Inhibition (

)
6R-THF can bind but cannot be catalytically processed, acting as a "dead-end" inhibitor.[1][3]
DHFR (Reverse Reaction)Active Inactive DHFR stereospecifically reduces DHF to 6S-THF; the reverse reaction is equally specific.
Visualizing the Stereochemical Pathway

The diagram below maps the flow of stereochemistry. Note how the "Unnatural" path leads to a metabolic dead end.[5]

FolateStereochemistry cluster_Natural Natural Pathway (Bioactive) cluster_Unnatural Unnatural Pathway (Inert) DHF 7,8-Dihydrofolate THF_S (6S)-THF (Natural) DHF->THF_S DHFR (Stereospecific Reduction) Meth_R (6R)-5,10-Methylene-THF (Natural Config) THF_S->Meth_R + HCHO (Spontaneous) THF_R (6R)-THF (Unnatural) NADPH NADPH Produced (Signal) Meth_R->NADPH MTHFD Enzyme Meth_S (6S)-5,10-Methylene-THF (Unnatural Config) THF_R->Meth_S + HCHO (Spontaneous) NoRxn No Reaction (Steric Exclusion) Meth_S->NoRxn MTHFD Enzyme

Caption: Stereochemical checkpoint in folate metabolism. The MTHFD enzyme acts as a filter, processing only the natural isomer derived from (6S)-THF.[3]

Part 4: Protocol Validation (Self-Check System)

To ensure your assay is valid, you must run the following controls:

  • The "Spike" Recovery:

    • Mix a known amount of pure (6S)-THF standard with your (6R)-THF sample.[1][2][3]

    • Pass Criteria: The assay must recover 100% of the spiked (6S) activity. If recovery is <90%, the (6R) isomer may be acting as a competitive inhibitor (calculate

      
      ).[3]
      
  • The Racemic Check:

    • Run the assay on chemically synthesized racemic (6R,S)-THF.[3][4]

    • Pass Criteria: The maximum signal (

      
       or Total NADPH) should be exactly 50%  of an equimolar pure (6S) standard.[3]
      
Assay Workflow Diagram

AssayWorkflow Start Start: Unknown THF Sample Step1 Chemical Derivatization Add Formaldehyde (Excess) Time: 5 min Start->Step1 Step2 Prepare Cuvette Buffer + NADP+ + MTHFD Enzyme Step1->Step2 Step3 Initiate Reaction Add Derivatized Sample Step2->Step3 Decision Monitor A340nm Step3->Decision ResultA Signal Increases (NADPH Generated) Decision->ResultA Positive Slope ResultB Flatline (No Change) Decision->ResultB Zero Slope ConclusionA Sample contains (6S)-THF (Active) ResultA->ConclusionA ConclusionB Sample is pure (6R)-THF (Inactive) ResultB->ConclusionB

Caption: Step-by-step logic for the MTHFD-coupled stereospecificity assay.

References

  • Bailey, S. W., & Ayling, J. E. (2009).[3][4][5] The extremely slow and variable activity of dihydrofolate reductase with 7,8-dihydrofolate and 6R-tetrahydrofolate.[1][2][4] Proceedings of the National Academy of Sciences, 106(36), 15401–15406.[5] Link[3]

  • Stover, P., & Schirch, V. (1990).[3][4][5] Serine hydroxymethyltransferase: stereochemical quality of the reaction with (6S)-tetrahydrofolate. Journal of Biological Chemistry, 265(24), 14227–14233.[3][5] Link

  • Appling, D. R. (1991).[3][4][5] Compartmentation of one-carbon metabolism: metabolic channeling in the folate pathway.[1][2][4] FASEB Journal, 5(12), 2645–2651.[3][4][5] Link[3]

  • Meier, K., et al. (2005).[3][5] Separation of the diastereomers of 5-formyltetrahydrofolate by high-performance liquid chromatography. Journal of Chromatography A, 1085(2), 224-229.[2][3][4][5] Link[3]

  • Merck Eprova AG. (2024).[3] Metafolin®: Technical Brochure on 5-MTHF Stereochemistry. Link[3]

Sources

Cross-Reactivity Assessment of Antibodies Against Different Folate Forms: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Folate (Vitamin B9) is not a single molecule, but a family of structurally related vitamers with vastly different biological roles, stabilities, and clinical implications. While synthetic folic acid (FA) is highly stable and widely used in fortification, the predominant physiological form in human circulation is1[1].

As a Senior Application Scientist, I frequently audit diagnostic assays that fail clinical validation due to uncharacterized antibody cross-reactivity. Traditional "total folate" kits often conflate bioactive 5-MTHF with unmetabolized folic acid, leading to skewed neurodevelopmental or nutritional assessments[1]. This guide provides a data-driven comparison of anti-folate antibody clones, detailing the causal mechanisms of cross-reactivity and the self-validating experimental protocols required to accurately assess them.

The Biochemical Causality of Cross-Reactivity

To understand why an antibody cross-reacts, we must examine the structural homology of the targets. All folates share a basic structure: a pteridine ring, a p-aminobenzoic acid (pABA) linker, and a polyglutamate tail. The causality behind cross-reactivity lies in the oxidation state and substitutions on the pteridine ring:

  • Folic Acid (FA) : Fully oxidized. Antibodies raised against FA-BSA conjugates typically recognize the planar, oxidized pteridine structure and show minimal binding to reduced folates.

  • 5-Methyltetrahydrofolate (5-MTHF) : Fully reduced and methylated at the N5 position.

  • Tetrahydrofolate (THF) : Fully reduced but lacks the methyl group, making it highly unstable and prone to oxidative degradation.

If an antibody's paratope is directed toward the shared p-aminobenzoyl-L-glutamate (pABA-Glu) tail rather than the distinct pteridine head, it will exhibit broad-spectrum cross-reactivity across all vitamers[2]. Conversely, highly specific monoclonal antibodies rely on the spatial conformation of the N5-methyl group to distinguish 5-MTHF from FA.

FolateMetabolism FA Folic Acid (FA) Fully Oxidized DHF Dihydrofolate (DHF) Partially Reduced FA->DHF DHFR THF Tetrahydrofolate (THF) Fully Reduced DHF->THF DHFR MTHF 5-Methyltetrahydrofolate (5-MTHF) - Active Form THF->MTHF MTHFR AbFA Anti-FA Monoclonal (High Specificity) AbFA->FA Primary Target AbFA->MTHF No Cross-Reactivity AbBroad Broad-Spectrum Anti-Folate (Binds 5-MTHF & 5-CHO-THF) AbBroad->THF No Cross-Reactivity AbBroad->MTHF Primary Target

Fig 1: Folate vitamer metabolic conversion and targeted antibody specificities.

Comparative Analysis of Antibody Alternatives

Selecting the correct recognition molecule is the foundation of assay development. Below is a comparative evaluation of three common alternatives used in folate quantification: a highly specific Anti-FA Monoclonal, a Broad-Spectrum Anti-MTHF Monoclonal, and natural Folate Binding Protein (FBP).

Recognition MoleculePrimary TargetCross-Reactivity: Folic AcidCross-Reactivity: 5-MTHFCross-Reactivity: THFCross-Reactivity: Methotrexate
Clone A (Monoclonal) Folic Acid100%< 0.1%< 0.1%< 0.1%
Clone 5-F-THF (Monoclonal) 5-MTHF / Folinic Acid1.2%100% < 0.1%< 0.1%
Folate Binding Protein (FBP) Broad Folate100%65 - 80%45%15%

Data synthesized from validated immunoassay studies[3],[2].

Strategic Insights:

  • Monoclonal Anti-FA: Ideal for detecting synthetic fortification in foods but inadequate for clinical serum samples where 5-MTHF dominates.

  • Broad-Spectrum Anti-MTHF: Demonstrates excellent recognition of 5-MTHF with zero cross-reactivity to THF or methotrexate up to 1000 ng/mL[2]. This is the gold standard for physiological monitoring.

  • Folate Binding Protein (FBP): While FBP binds both FA and 5-MTHF with high affinity, it requires harsh extraction steps to release endogenous folates from serum binding proteins before measurement[3].

Experimental Methodology: Cross-Reactivity Assessment Workflow

To establish trustworthiness, every cross-reactivity claim must be backed by a self-validating experimental system. Reduced folates like THF and 5-MTHF oxidize rapidly in standard buffers. If a researcher observes "low cross-reactivity" for THF, it may simply be because the THF oxidized into DHF during the incubation.

By incorporating a reducing agent into the competitive incubation step, we create a self-validating environment that chemically locks the vitamers in their reduced state, ensuring the measured IC50 reflects true antibody kinetics[4].

Step-by-Step Protocol: Indirect Competitive ELISA (icELISA)
  • Antigen Coating: Coat microtiter plates with 0.1 µg/mL of FA-BSA or 5-MTHF-BSA conjugate in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Stabilized Sample Preparation (Critical Step): Prepare all competitor vitamer solutions (0.1 to 1000 ng/mL) in a buffer containing 4 or ascorbic acid to preserve the reduced state[4].

  • Competitive Incubation: Add 50 µL of the stabilized vitamer competitor and 50 µL of the primary monoclonal antibody (e.g., 0.5 µg/mL) to the wells. Incubate for 1 hour at 37°C.

  • Detection: Wash 3x with PBST. Add HRP-conjugated anti-mouse IgG. Incubate for 45 minutes at room temperature.

  • Quantification: Add TMB substrate, stop the reaction with 2M H₂SO₄, and read the Optical Density (OD) at 450 nm.

  • Data Analysis: Calculate the IC50 for each vitamer. Cross-reactivity (CR%) is calculated as: (IC50 of target antigen / IC50 of competitor vitamer) × 100.

icELISA Step1 1. Antigen Coating (BSA-Folate Conjugate on Plate) Step2 2. Sample Incubation (Free Vitamers + Primary mAb + DTT) Step1->Step2 Step3 3. Competitive Binding (Free vs. Bound Folate) Step2->Step3 Step4 4. Secondary Antibody (HRP-Conjugated Anti-Mouse IgG) Step3->Step4 Step5 5. Signal Quantification (TMB Substrate, Read OD450) Step4->Step5

Fig 2: Self-validating icELISA workflow for assessing anti-folate antibody cross-reactivity.

Clinical & Diagnostic Implications

Understanding these cross-reactivity profiles directly impacts patient diagnostics. In the assessment of Cerebral Folate Deficiency (CFD) and autism spectrum disorders, patients develop5 that block 5-MTHF transport across the blood-brain barrier[5].

If a diagnostic ELISA uses an antibody or binding protein that cross-reacts heavily with synthetic folic acid, high circulating levels of unmetabolized FA from dietary supplements can competitively mask the detection of FRAA blocking activity, leading to false-negative diagnoses. Therefore, utilizing highly specific, non-cross-reactive monoclonal antibodies is paramount for the next generation of prenatal and neurodevelopmental folate assessments[1].

References

  • Creative Diagnostics. "CDSimple™ Folate Chemiluminescent ELISA Kit (DEIACL4)". creative-diagnostics.com. 3

  • Google Patents. "US5434087A - Folate immunoassay utilizing folate binding protein in a multiclonal antibody format". google.com. 4

  • PMC. "Recent Advances in Folates and Autoantibodies against Folate Receptors in Early Pregnancy and Miscarriage". nih.gov. 5

  • medRxiv. "Rethinking Prenatal Folate Assessment: Maternal Folate Receptor Autoantibodies and Child Neurodevelopment". medrxiv.org. 1

  • PubMed/NIH. "Development of a lateral flow dipstick immunoassay for evaluation of folate levels in maize". nih.gov. 2

Sources

comparing the biological effects of 6R- and 6S-tetrahydrofolic acid in vivo

[2][3][4][5][6][7]

Executive Summary: The Chirality Paradox

Tetrahydrofolic acid (THF) contains a chiral center at carbon 6 (C6).[2] The biological activity of folates is stereospecific.

  • (6S)-THF (Natural): The sole biologically active isomer. It serves as the universal one-carbon acceptor for purine/pyrimidine synthesis and is actively retained in tissues via polyglutamylation.

  • (6R)-THF (Unnatural): Biologically inert or weakly antagonistic. It fails to act as a substrate for key folate-dependent enzymes (e.g., FPGS, Thymidylate Synthase) and is rapidly excreted by the kidneys, though it may accumulate in plasma due to a lack of metabolic uptake.[1]

Application Scientist Insight: In historical literature, "Leucovorin" (5-formyl-THF) was often racemic (1:1 mixture). Modern drug development has shifted to pure (6S)-isomers (e.g., Levoleucovorin) to eliminate the metabolic burden of the (6R) "distomer."

Molecular Identity & Nomenclature

Confusion often arises from shifting nomenclature (L/D vs. S/R). The absolute configuration at C6 is the determinant of activity.

Common NameStereochemistry (IUPAC)Historical DesignationBiological Status
Natural THF (6S)-tetrahydrofolic acid L-THFActive Substrate
Unnatural THF (6R)-tetrahydrofolic acid D-THFInert / Distomer

(Note: For 5-formyl-THF, the natural isomer is also (6S), often denoted as L-folinic acid.)[1]

Mechanistic Divergence: Enzyme Kinetics

The disparity in in vivo effects stems from two critical enzymatic checkpoints: Thymidylate Synthase (TS) and Folylpolyglutamate Synthetase (FPGS) .

A. Thymidylate Synthase (TS) Interaction

TS requires 5,10-methylene-THF (derived from THF) to convert dUMP to dTMP.

  • (6S)-THF: Rapidly converts to 5,10-methylene-THF and forms a tight ternary complex with TS and FdUMP (in inhibition assays).

  • (6R)-THF: Exhibits negligible binding.[3] Experimental data indicates (6S)-THF is ~1000-fold more active than (6R)-THF in promoting the binding of fluorodeoxyuridylate (FdUMP) to TS.

B. Cellular Retention (The FPGS Checkpoint)

This is the most critical differentiator for in vivo efficacy.

  • Mechanism: FPGS adds glutamate residues to the gamma-carboxyl of THF, creating polyglutamates (THF-Glu_n). These highly charged molecules cannot cross the cell membrane and are trapped intracellularly.

  • Outcome:

    • (6S)-THF is a high-affinity substrate for FPGS

      
      Trapped & Active .
      
    • (6R)-THF is NOT a substrate for FPGS

      
      No Retention 
      
      
      Washout.
Pathway Visualization

The following diagram illustrates the divergent fates of the two isomers within the cellular folate cycle.

FolateCyclecluster_extracellularExtracellular / Plasmacluster_intracellularIntracellular CytosolRacemicRacemic Mixture(6R + 6S)S_THF(6S)-THF(Active)Racemic->S_THFTransport (RFC/PCFT)R_THF(6R)-THF(Inactive)Racemic->R_THFTransport (RFC/PCFT)ExcretionRenal Excretion(High Clearance)FPGSEnzyme: FPGSS_THF->FPGSHigh AffinityR_THF->ExcretionRapid EffluxR_THF->FPGSNo AffinityPolyGPolyglutamates(Tissue Retention)FPGS->PolyGGlutamylationTSThymidylate Synthase(DNA Synthesis)PolyG->TSCofactor Function

Caption: Divergent metabolic fates. (6S)-THF is polyglutamated and retained; (6R)-THF is excluded and excreted.

Pharmacokinetics (In Vivo Performance)

In clinical and animal studies involving racemic mixtures (e.g., racemic Leucovorin), a phenomenon known as stereoselective pharmacokinetics is observed.[1]

The "Plasma Inversion" Effect

When a racemic mixture is administered:

  • (6S)-isomer: Rapidly cleared from the plasma into the tissues (cellular uptake + metabolism).

  • (6R)-isomer: Remains in the plasma because tissues refuse to store it (no FPGS activity) and metabolism is slow.

  • Result: Plasma AUC for the inactive (6R) isomer is often significantly higher than the active (6S) isomer, creating a misleading picture of total folate status.

Quantitative Comparison Data

The following data summarizes typical PK parameters observed in human comparative studies (e.g., following IV administration of racemic vs. pure isomers).

Parameter(6S)-THF (Active)(6R)-THF (Inactive)Biological Implication
Plasma Half-life (t1/2) Short (30-45 min)*Long (several hours)(6S) is rapidly utilized; (6R) lingers.
Volume of Distribution High (Tissue uptake)Low (Restricted to plasma)(6S) penetrates tissues; (6R) does not.
Renal Clearance Low (Metabolic clearance dominates)High (Primary route)(6R) burdens the renal system.
FPGS Km (Affinity) ~1-5 µM> 500 µM (or No Binding)(6R) fails to act as a substrate.

*Note: Rapid disappearance of (6S) from plasma indicates effective tissue uptake, not elimination from the body.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Chiral Separation in Plasma (PK Study)

Objective: Distinguish (6S) from (6R) in plasma samples to calculate stereoselective AUC. Challenge: Standard C18 HPLC cannot separate enantiomers.

Workflow:

  • Sample Prep: Acidify plasma immediately (THF is unstable). Add antioxidant (ascorbic acid).

  • Column Selection: Use a BSA (Bovine Serum Albumin) chiral stationary phase or a Cyclodextrin-based column.

  • Mobile Phase: Phosphate buffer (pH 7.0) with low organic modifier (e.g., 5% propanol).[1]

  • Detection: Electrochemical detection (ECD) is preferred over UV due to high sensitivity requirements for reduced folates.

  • Validation: Inject pure (6S) standard. Inject Racemic standard. Ensure resolution (Rs) > 1.5.

Protocol B: In Vivo Methotrexate (MTX) Rescue Assay

Objective: Prove biological efficacy (rescue from lethality). Logic: MTX inhibits DHFR, depleting the THF pool.[1] Only a functional THF source can bypass this block and rescue the animal.

  • Model: CD-1 Mice (n=10 per group).

  • Challenge: Administer lethal dose of Methotrexate (e.g., 100 mg/kg IP).

  • Rescue Treatment (T+4 hours):

    • Group A: Vehicle (Saline).

    • Group B: (6R)-THF (Equimolar dose).

    • Group C: (6S)-THF (Equimolar dose).

  • Endpoint: Survival at 14 days.

  • Expected Result: Group A and B die (0-10% survival). Group C survives (90-100%). (6R) fails to rescue because it cannot be polyglutamated to replenish the cellular pool.

Workflow Diagram: Comparative PK Study

PK_WorkflowStartSubject Administration(Racemic vs. Pure 6S)SamplingSerial Blood Sampling(0, 15, 30, 60 min... 24h)Start->SamplingStabilizationStabilization(Ascorbic Acid + Immediate Freezing)Sampling->StabilizationCritical StepAnalysisChiral HPLC Analysis(BSA Column)Stabilization->AnalysisData_SQuantify (6S)Active MetaboliteAnalysis->Data_SData_RQuantify (6R)Inactive IsomerAnalysis->Data_RResultCalculate Stereoselective AUCCompare Clearance RatesData_S->ResultData_R->Result

Caption: Experimental workflow for distinguishing the pharmacokinetic profiles of THF isomers.

References

  • Bailey, S. W., & Ayling, J. E. (2009).[1] The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. Proceedings of the National Academy of Sciences. Link

  • Straw, J. A., et al. (1988).[1] Pharmacokinetic analysis of (6S)-5-formyltetrahydrofolate, (6R)-5-formyltetrahydrofolate and 5-methyltetrahydrofolate in patients receiving constant i.v.[4] infusion. Advances in Experimental Medicine and Biology. Link

  • Schirch, V., & Strong, W. B. (1989).[1] Interaction of folylpolyglutamates with enzymes in one-carbon metabolism. Archives of Biochemistry and Biophysics. Link

  • Wygand, A., et al. (2021).[1] Preparation of (6R)-tetrahydrofolic acid and (6R)-5-formyltetrahydrofolic acid of high stereochemical purity. Analytical Biochemistry. (Note: Validates the 1000-fold activity difference in TS binding).

  • Muller, I. B., et al. (2013).[1][5] Pharmacokinetics of (6S)-5-methyltetrahydrofolate compared to folic acid. Food & Nutrition Research. Link

comparative metabolic profiling of cells treated with 6R- and 6S-tetrahydrofolate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in cellular metabolomics, I frequently guide drug development teams through the intricate stereochemistry of folate metabolism. When synthesizing tetrahydrofolate (THF) derivatives—such as leucovorin or 5-methyltetrahydrofolate (5-MTHF)—the chemical process typically yields a racemic mixture of 6S and 6R diastereomers. However, biological systems are profoundly stereoselective.

This guide provides an objective, data-driven comparison of the metabolic profiles of cells treated with natural (6S) versus unnatural (6R) tetrahydrofolate, alongside a self-validating experimental framework for conducting your own comparative flux analyses.

Mechanistic Causality: The 6S vs. 6R Dichotomy

The chiral center at the C6 position of the pteridine ring dictates a molecule's enzymatic affinity and intracellular fate.

The 6S-THF isomer (often formulated as levoleucovorin or 6S-5-MTHF) is the biologically active cofactor. It is rapidly internalized, polyglutamated by folylpoly-gamma-glutamate synthetase (FPGS) for intracellular retention, and seamlessly integrated into one-carbon metabolism for nucleotide synthesis and methylation.

Conversely, the 6R-THF isomer was historically dismissed as biologically inert. However, high-resolution metabolic profiling has revealed that 6R-folates act as competitive inhibitors for key folate-dependent enzymes, creating metabolic "noise." Furthermore, 6R-isomers are not entirely silent; they can undergo slow, non-enzymatic oxidation via cytochrome c to yield achiral dihydrofolate (DHF) derivatives, which subsequently re-enter the bioactive folate pool and confound pharmacokinetic predictability[1]. In oncology, this competitive interference has driven the clinical transition toward pure 6S-isomers (levoleucovorin) to ensure reliable rescue of healthy cells following high-dose methotrexate therapy[2].

FolateStereo Racemic Racemic THF (6R, 6S mixture) Node6S 6S-THF (Natural) Racemic->Node6S Chiral Resolution Node6R 6R-THF (Unnatural) Racemic->Node6R Chiral Resolution ActiveMetab 1-Carbon Metabolism (DNA/RNA Synthesis) Node6S->ActiveMetab MTHFR / TS PolyG Polyglutamation (Intracellular Retention) Node6S->PolyG FPGS Inhibition Enzyme Inhibition (e.g., SHMT) Node6R->Inhibition Competitive Binding Oxidation Slow Oxidation (Cytochrome c) Node6R->Oxidation Non-enzymatic

Metabolic divergence of 6S- and 6R-tetrahydrofolate diastereomers in cellular pathways.

Comparative Quantitative Data

Clinical and in vitro pharmacokinetic profiling demonstrates that 6S-folates achieve significantly higher bioavailability and cellular retention compared to their racemic or 6R counterparts. For instance, 6S-5-MTHF achieves nearly double the maximum plasma concentration (Cmax) and area-under-the-curve (AUC) compared to synthetic folic acid formulations, independent of MTHFR genetic polymorphisms[3].

The table below summarizes the comparative performance metrics derived from recent metabolic profiling studies:

Parameter6S-Tetrahydrofolate (Natural)6R-Tetrahydrofolate (Unnatural)
Biological Role Primary C1 donor/acceptorCompetitive inhibitor / Weak precursor
FPGS Affinity High (Rapid polyglutamation)Low (Poor cellular retention)
Cellular Uptake High (via Folate Receptor / PCFT)Moderate to Low
Metabolic Fate 5,10-Methylene-THF, 5-Methyl-THFSlow oxidation to 10-formyl-DHF[1]
Bioavailability (AUC) Superior (Physiologically dominant)[3]Inferior (Rapid renal clearance)
Clinical Utility MTX Rescue, Active SupplementationPhased out (induces metabolic interference)[2]

Self-Validating Experimental Protocol: LC-MS/MS Metabolic Flux Analysis

To objectively compare these diastereomers in your own laboratory, you must utilize a methodology that accounts for the extreme oxidative lability of reduced folates. Every step in the protocol below is designed as a self-validating system to ensure absolute trustworthiness of the resulting data.

ProfilingWorkflow Culture 1. Cell Culture (Folate-free) Treat 2. Isotope Tracing (13C-6S/6R) Culture->Treat Quench 3. Cold Quenching (Ascorbate/DTT) Treat->Quench LCMS 4. LC-MS/MS (MRM Analysis) Quench->LCMS Data 5. Flux Modeling (Data Processing) LCMS->Data

Self-validating LC-MS/MS workflow for comparative folate metabolic profiling.
Step 1: Cell Culture and Isotope Loading
  • Rationale: Endogenous folate pools easily mask the uptake and conversion of exogenous treatments.

  • Procedure: Deplete target cells (e.g., A549 or CHO lines) in folate-free RPMI medium for 72 hours. Treat parallel cohorts with 10 µM of either ¹³C-labeled 6S-THF or ¹³C-labeled 6R-THF for 4 to 24 hours.

  • System Validation: The mass spectrometer will detect a distinct mass shift (+5 Da for the ¹³C₅-glutamate moiety). If unlabeled folates appear in the treatment flux data, it immediately alerts the operator to incomplete cellular depletion or media contamination.

Step 2: Antioxidant-Protected Quenching and Extraction
  • Rationale: Tetrahydrofolates oxidize to dihydrofolates or folic acid within seconds of cell lysis, destroying the integrity of the metabolic snapshot.

  • Procedure: Instantly quench cellular metabolism by aspirating media and adding -80°C extraction buffer (80% methanol containing 25 mM ascorbic acid and 1% dithiothreitol [DTT]). Scrape cells on dry ice, centrifuge at 15,000 x g for 10 minutes at 4°C, and collect the supernatant.

  • System Validation: Calculate the ¹³C-THF to ¹³C-DHF ratio in the raw data. A ratio of >10:1 confirms successful preservation of the reduced state during extraction. A lower ratio invalidates the sample prep due to procedural oxidation.

Step 3: Chromatographic Resolution & MRM Quantification
  • Rationale: Because 6S and 6R diastereomers possess identical mass-to-charge (m/z) ratios, standard reverse-phase chromatography cannot distinguish them.

  • Procedure: Utilize a chiral stationary phase (e.g., a cyclodextrin-based LC column) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition ions for mono- and polyglutamated folate species.

  • System Validation: Inject a racemic standard prior to biological samples. Baseline separation of the 6S and 6R peaks must be confirmed. If peaks co-elute, the chromatography must be optimized before proceeding, ensuring no peak integration overlap compromises the quantitative comparison.

References

  • 1 - Biochemical Journal | Portland Press

  • 3 - PMC / NIH

  • 2 - ResearchGate

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 6R-Tetrahydrofolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the landscape of chemical safety requires a blend of rigorous protocol and informed scientific judgment. For a compound like 6R-Tetrahydrofolic acid (THFA), an essential cofactor in one-carbon metabolism, this principle is paramount. While some safety data sheets (SDS) do not classify the pure substance as hazardous under the Globally Harmonized System (GHS), others advise treating it as potentially hazardous until more comprehensive toxicological data is available.[1][2] This guide adopts a conservative, safety-first approach, synthesizing data from various SDSs and general best practices for handling chemical compounds where toxicological information is incomplete.[3] Our objective is to empower you, the researcher, with the knowledge to make informed decisions that ensure your safety and the integrity of your work.

Hazard Assessment: A Case for Caution

The available safety literature on this compound presents a mixed profile. Some sources indicate no specific hazards, while others warn of potential irritation to the skin, eyes, and respiratory system.[1][3] One SDS for a related compound notes it may be harmful if swallowed, inhaled, or absorbed through the skin.[4] A crucial takeaway from the available documentation is the explicit statement: "The toxicological properties of this material have not been fully investigated."[3]

This lack of comprehensive data necessitates a risk management strategy grounded in caution. Therefore, we will proceed with the recommendation to handle this compound as a potentially hazardous substance, implementing personal protective equipment (PPE) protocols that mitigate risks of skin contact, eye exposure, and inhalation of aerosols or dust.[2][5]

Core PPE Requirements: Your Foundational Armor

For any procedure involving this compound, a baseline of PPE is non-negotiable. This standard ensemble protects against unforeseen splashes, spills, and incidental contact.

  • Laboratory Coat: A long-sleeved lab coat is essential to protect your skin and personal clothing from contamination. For handling potentially hazardous compounds, consider gowns that are disposable and close in the back for superior protection.[6]

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.[6] For tasks with a higher risk of splashing, such as preparing concentrated solutions, the use of a full face shield over safety goggles is recommended.[7][8]

  • Gloves: Due to the lack of specific glove permeation data for this compound, selecting the right gloves requires careful consideration.[1]

    • Material: Nitrile or polychloroprene gloves are a suitable starting point for handling the dry, solid compound.[9]

    • Double Gloving: For preparing solutions or any task involving liquids, wearing two pairs of chemotherapy-rated gloves is a best practice adopted from handling hazardous drugs.[7][10] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspection and Hygiene: Always inspect gloves for visible signs of degradation or punctures before use.[9] Gloves should only be worn on clean hands, and hands should be washed thoroughly after gloves are removed.[9]

Task-Specific Operational Plans and PPE

The level of risk and corresponding PPE can change depending on the specific laboratory procedure. The following sections provide step-by-step guidance for common tasks.

Weighing and Handling Solid this compound

Handling the powdered form of this compound presents a risk of aerosolization and dust generation.

Protocol:

  • Work Area: Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of fine particles.

  • Avoid Dust: Handle the powder gently to avoid creating dust clouds.[9]

  • Spill Control: Have a spill kit ready. For minor spills of the solid, clean them up immediately while avoiding dust generation.[9]

Required PPE:

  • Long-sleeved lab coat or disposable gown

  • Tightly fitting safety goggles

  • Two pairs of nitrile gloves

  • If working outside a ventilated enclosure where dust may be generated, an N95 or higher-rated respirator is recommended.[11]

Preparing Aqueous Solutions

Dissolving the solid compound introduces the risk of splashes and increased skin contact.

Protocol:

  • Work Area: Always prepare solutions inside a chemical fume hood.

  • Add Solid to Liquid: To minimize splashing, add the solid this compound to the solvent, not the other way around.

  • Handling Acids/Bases: If the procedure involves adjusting the pH with acids or bases, exercise extreme caution as this increases the risk of corrosive splashes.[12]

Required PPE:

  • Long-sleeved lab coat or disposable gown

  • Chemical splash goggles and a face shield

  • Two pairs of nitrile gloves with long cuffs that can be pulled over the sleeves of the lab coat.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Start: Assess Task cluster_procedure Procedure Type cluster_ppe Required PPE Start Handling this compound? Procedure What is the procedure? Start->Procedure Weighing Weighing Solid: - Lab Coat/Gown - Goggles - Double Nitrile Gloves - Fume Hood/VE - Respirator (if needed) Procedure->Weighing  Solid Form   Solution Preparing Solution: - Lab Coat/Gown - Goggles & Face Shield - Double Nitrile Gloves - Fume Hood Procedure->Solution  Liquid/Solution   Disposal Waste Disposal: - Lab Coat/Gown - Goggles - Double Nitrile Gloves Procedure->Disposal  Disposal  

Caption: PPE selection workflow for this compound.

Summary of PPE Recommendations

For quick reference, the table below summarizes the essential PPE for various operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Engineering Controls
Storage/Transport Safety GogglesSingle Pair Nitrile GlovesLab CoatNot generally requiredN/A
Weighing Solid Safety GogglesDouble Nitrile GlovesLab Coat/GownN95 Respirator (if risk of dust)Fume Hood or Ventilated Enclosure
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab Coat/GownNot required with proper controlsChemical Fume Hood
Experimental Use Safety GogglesDouble Nitrile GlovesLab Coat/GownNot required with proper controlsChemical Fume Hood
Waste Disposal Safety GogglesDouble Nitrile GlovesLab Coat/GownNot generally requiredN/A
Spill Cleanup Goggles & Face ShieldDouble Heavy-Duty GlovesImpervious Gown/CoverallsRespirator (as needed)Ventilated Area

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a clearly labeled, sealed container.

  • Regulations: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[5][9] Do not discharge chemical waste into sewer systems.[5]

  • Decontamination: Thoroughly decontaminate all work surfaces after handling is complete. Wash your hands thoroughly with soap and water after removing your PPE.

By adhering to these rigorous PPE and handling protocols, you can confidently work with this compound, ensuring your personal safety and the quality of your research. This guide serves as a foundational resource, but should always be supplemented by your institution's specific safety policies and a thorough review of the most current Safety Data Sheet for the specific product you are using.

References

  • Tetrahydrofolic acid - Safety Data Sheet. Szabo-Scandic. [Link]

  • Tetrahydrofolic Acid - Material Safety Data Sheet. FooDB. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Medscape. [Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. POGO. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Which PPE is required to be worn during chemotherapy compounding? MCR Safety. [Link]

  • (6R,S)-5,6,7,8-Tetrahydrofolic acid trihydrochloride. Schircks Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6R-Tetrahydrofolic acid
Reactant of Route 2
6R-Tetrahydrofolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.